molecular formula C7H9ClN2O3 B193831 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride CAS No. 59703-00-3

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Numéro de catalogue: B193831
Numéro CAS: 59703-00-3
Poids moléculaire: 204.61 g/mol
Clé InChI: SXVBQOZRZIUHKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Ethyl-2,3-dioxo-1-piperazinecarbonyl Chloride is used as a reagent in the synthesis of amino(thienyl)benzamide derivatives which are used as histone deacetylase inhibitors and have antitumor activity. 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl Chloride is also a reagent in the synthesis of Cefbuperazone ;  a second-generation cephalosporin antibiotic.

Propriétés

IUPAC Name

4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3/c1-2-9-3-4-10(7(8)13)6(12)5(9)11/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVBQOZRZIUHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208424
Record name 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59703-00-3
Record name 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59703-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059703003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ETHYL-2,3-DIOXOPIPERAZINECARBONYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO742DC75C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC), a key intermediate in the synthesis of several β-lactam antibiotics. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, safety and handling information, and its critical role in pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is a thermally sensitive substance that is susceptible to decomposition upon exposure to heat and moisture.[2][3] The compound is soluble in organic solvents such as dichloromethane and acetonitrile.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 59703-00-3[3]
Molecular Formula C₇H₉ClN₂O₃[2][4]
Molecular Weight 204.61 g/mol [2][4]
Appearance White to tan powder, partially agglomerated[5]
Melting Point 94-100 °C[2][3][5]
Boiling Point 292.9 °C at 760 mmHg[5]
Density 1.408 g/cm³[5]
Flash Point 131 °C[5]
Water Solubility Decomposes[5][6]
Storage Temperature 2-8°C, under an inert atmosphere[7]

Spectroscopic Data

While detailed spectra are not publicly available, ¹H NMR and ¹³C NMR data for this compound are available from various chemical suppliers upon request.[5][7][8]

Experimental Protocols: Synthesis

The most common laboratory and industrial synthesis of this compound involves the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene.

Protocol: Synthesis from 1-Ethyl-2,3-dioxopiperazine and Triphosgene [9]

Materials:

  • 1-Ethyl-2,3-dioxopiperazine (N-ethyldioxypiperazine): 14.2 g (0.10 mol)

  • Dichloromethane: 200 mL + 30 mL for washing

  • Trimethylchlorosilane (TMCS): 16.3 g (0.15 mol)

  • Pyridine: 11.9 g (0.15 mol)

  • 4-(Dimethylamino)pyridine (DMAP): 0.018 g

  • Triphosgene: 11.9 g (0.04 mol)

  • n-Hexane: 100 mL

Procedure:

  • To a 500 mL three-necked flask, add 1-Ethyl-2,3-dioxopiperazine (14.2 g) and dichloromethane (200 mL).

  • Stir the mixture and cool to a temperature between -25 °C and -20 °C.

  • Add trimethylchlorosilane (16.3 g) while maintaining the temperature.

  • Add pyridine (11.9 g) and DMAP (0.018 g), still maintaining the temperature between -25 °C and -20 °C.

  • Add triphosgene (11.9 g) in batches, ensuring the temperature remains in the specified range.

  • Maintain the reaction at this temperature for 30-60 minutes after the addition of triphosgene is complete.

  • Upon completion of the reaction, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.

  • Distill the filtrate to dryness under reduced pressure.

  • Add 100 mL of n-hexane to the residue to induce crystallization.

  • Filter the crystalline product by suction and dry to obtain this compound.

Expected Yield: 19.3 g (94.3%)[9]

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several important antibiotics, including Piperacillin and Cefoperazone.[3][10][11] It acts as an acylating agent, introducing the 4-ethyl-2,3-dioxopiperazine moiety to the antibiotic backbone.

The following diagram illustrates the synthesis pathway of Cefoperazone, highlighting the role of this compound.

G cluster_0 Synthesis of Acylating Agent cluster_1 Final Condensation Step A 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid E Cefoperazone A->E Condensation B D(-)-α-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-p-hydroxyphenylacetic acid D This compound B->D Reaction with Triphosgene C Triphosgene C->D D->E

Caption: Synthesis of Cefoperazone.

Safety and Handling

This compound is classified as a corrosive substance.[6] It causes severe skin burns and eye damage.[4]

Hazard and Precautionary Statements:

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).[4]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[4]

    • P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately wash with plenty of water.[4]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

    • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P316: Get emergency medical help immediately.[4]

    • P405: Store locked up.[4]

    • P501: Dispose of contents/container in accordance with local regulations.[4]

First Aid Measures:

  • In case of eye contact: Rinse immediately with plenty of water and seek medical advice.

  • In case of skin contact: Wash off immediately with plenty of water.

  • If swallowed: Seek medical advice immediately.

  • If inhaled: Move to fresh air.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from readily available starting materials to the final product. The workflow ensures high purity and yield, which is critical for its use in pharmaceutical applications.

G Start Start: 1-Ethyl-2,3-dioxopiperazine and Dichloromethane Cooling Cool to -25 to -20 °C Start->Cooling Addition1 Add Trimethylchlorosilane Cooling->Addition1 Addition2 Add Pyridine and DMAP Addition1->Addition2 Addition3 Add Triphosgene in batches Addition2->Addition3 Reaction React for 30-60 minutes Addition3->Reaction Filtration Suction Filtration (Wash with Dichloromethane) Reaction->Filtration Distillation Distill to Dryness (Reduced Pressure) Filtration->Distillation Crystallization Crystallize with n-Hexane Distillation->Crystallization FinalProduct End: this compound Crystallization->FinalProduct

References

An In-depth Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS 59703-00-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a key intermediate in the synthesis of several life-saving antibiotics. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and application, its reactivity profile, and relevant safety information.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is a thermally sensitive substance that can decompose when exposed to heat and moisture.[2] Its solubility profile indicates it dissolves in dichloromethane and acetonitrile.[2] Below is a summary of its key quantitative properties.

PropertyValueSource(s)
CAS Number 59703-00-3[3]
Molecular Formula C₇H₉ClN₂O₃[4]
Molecular Weight 204.61 g/mol [4]
Appearance White to off-white crystalline powder[1][2]
Density 1.408 g/cm³[1][5]
Melting Point 100 °C[1][5]
Boiling Point 292.9 °C at 760 mmHg[1][5]
Flash Point 131 °C[1][5]
Water Solubility Decomposes[1]
Refractive Index 1.525[1]
Assay (HPLC) ≥95.0% - ≥99.0%[1][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene.[7][8] The reaction is generally carried out in an inert solvent like dichloromethane at low temperatures.[7]

G Synthesis Workflow cluster_reactants Reactants cluster_process Process 1-Ethyl-2,3-dioxopiperazine 1-Ethyl-2,3-dioxopiperazine Reaction Reaction at -25 to -20 °C 1-Ethyl-2,3-dioxopiperazine->Reaction Triphosgene Triphosgene Triphosgene->Reaction Pyridine Base Pyridine->Reaction DMAP Catalyst DMAP->Reaction Dichloromethane Solvent Dichloromethane->Reaction Filtration Suction Filtration Reaction->Filtration Purification Distillation & Crystallization Filtration->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

The following protocol is adapted from a patented synthesis method:[7]

  • Reaction Setup: To a 500 mL three-necked flask, add 14.2 g (0.10 mol) of 1-Ethyl-2,3-dioxopiperazine and 200 mL of dichloromethane.

  • Cooling: Stir the mixture and cool to a temperature between -25 °C and -20 °C.

  • Reagent Addition:

    • Add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS).

    • Maintaining the temperature between -25 °C and -20 °C, add 11.9 g (0.15 mol) of pyridine.

    • Add 0.018 g of 4-dimethylaminopyridine (DMAP).

    • Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25 °C and -20 °C.

  • Reaction: Maintain the reaction mixture at this temperature for 30-60 minutes.

  • Work-up and Purification:

    • After the reaction is complete, perform suction filtration and wash the solid with 30 mL of dichloromethane.

    • The filtrate is then distilled to dryness under reduced pressure.

    • Add 100 mL of n-hexane to the residue to induce crystallization.

    • Collect the crystals by suction filtration.

  • Drying: Dry the product to obtain this compound. The reported yield for this method is 94.3%.[7]

Reactivity Profile

The reactivity of this compound is dominated by the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols.[9][10] The reaction proceeds via a nucleophilic addition-elimination mechanism.[9][10]

G Nucleophilic Addition-Elimination Mechanism Acyl_Chloride R-CO-Cl Intermediate Tetrahedral Intermediate Acyl_Chloride->Intermediate Addition of Nucleophile Nucleophile Nu-H Nucleophile->Intermediate Product R-CO-Nu Intermediate->Product Elimination of Cl- Byproduct H-Cl Intermediate->Byproduct Proton Transfer

Caption: General mechanism of nucleophilic addition-elimination.

This reactivity is fundamental to its application in synthesizing more complex molecules. For instance, its reaction with primary or secondary amines forms amides, while its reaction with alcohols yields esters.[9][10]

Applications in Drug Development

This compound is a crucial intermediate in the pharmaceutical industry, primarily for the synthesis of broad-spectrum β-lactam antibiotics such as Piperacillin and Cefoperazone.[8][11] It is also used as a reagent in the synthesis of Cefbuperazone and certain histone deacetylase inhibitors with antitumor activity.[12]

G Application in Antibiotic Synthesis EDPC 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride Piperacillin Piperacillin EDPC->Piperacillin Cefoperazone Cefoperazone EDPC->Cefoperazone Ampicillin Ampicillin Ampicillin->Piperacillin Cephalosporin_Core 7-aminocephalosporanic acid derivative Cephalosporin_Core->Cefoperazone

Caption: Role as an intermediate in antibiotic synthesis.

Experimental Protocol: Synthesis of Piperacillin

The following is a representative procedure for the synthesis of piperacillin using this compound, based on patented methods:[8]

  • Initial Mixture: In a reactor, add ampicillin, water, and a buffer solution to maintain a pH between 6.0 and 9.0.

  • Acylation Reaction:

    • Add this compound (EDPC) to the reactor.

    • Simultaneously, add an alkaline regulator to maintain the pH between 6.0 and 9.0.

    • Maintain the reaction at a temperature of 0 to 10 °C for 30-60 minutes.

  • Crystallization and Purification:

    • Add a suitable solvent, such as ethyl acetate, to induce crystallization.[8]

    • Control the crystallization temperature at approximately 15 ±2 °C.

    • Dropwise, add an acidic regulator (e.g., sulfuric acid) to adjust the final pH to 1.5-2.0.[8]

    • Allow the crystals to grow for 1 hour at a temperature between 0 and 10 °C.

  • Isolation: Filter the crystals, wash, and dry to obtain the final piperacillin acid product.[8]

Mechanism of Action of Piperacillin and Cefoperazone

Piperacillin and Cefoperazone are β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][9] They bind to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][9] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1]

G Mechanism of Action of β-Lactam Antibiotics Antibiotic Piperacillin / Cefoperazone PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Disrupts Lysis Cell Lysis & Bacterial Death CellWall->Lysis

Caption: Mechanism of action for derived β-lactam antibiotics.

Spectral Data

While detailed spectral data such as 1H NMR, 13C NMR, and mass spectra are not publicly available in comprehensive databases, several suppliers of this compound offer this information upon request.[10] PubChem lists a 13C NMR spectrum from BASF (1981), but the raw data is not provided.

Purity Analysis

The purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC). A reverse-phase method has been described using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatible applications, formic acid can be used in place of phosphoric acid.[10]

Safety Information

This compound is classified as a corrosive substance.[1][3] It is reported to cause severe skin burns and eye damage.[3]

  • Hazard Code: C[1]

  • Risk Statement: R34[1]

  • Safety Statements: S26, S36/37/39, S45[1]

Appropriate personal protective equipment, including gloves, eye protection, and suitable clothing, should be worn when handling this compound. In case of accidental contact or if feeling unwell, immediate medical advice should be sought.[1]

References

An In-depth Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a key intermediate in the synthesis of several important antibiotics. This document details its chemical structure, physical properties, synthesis protocols, and its role in the preparation of beta-lactam antibiotics.

Chemical Identity and Properties

This compound, with the CAS number 59703-00-3, is a heterocyclic organic compound.[1][2][3][4][5][6][7][8] It serves as a crucial building block in the pharmaceutical industry, particularly in the synthesis of semi-synthetic penicillins and cephalosporins.[2][4][7][9][10]

Chemical Structure

The structure of this compound consists of a piperazine ring with two ketone groups at positions 2 and 3, an ethyl group attached to the nitrogen at position 4, and a carbonyl chloride group attached to the nitrogen at position 1.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1][3]
CAS Number 59703-00-3[1][2][3][4][5][6][7][8]
Molecular Formula C7H9ClN2O3[1][2][3][4][5][6][8]
SMILES CCN1CCN(C(=O)C1=O)C(=O)Cl[1][3]
InChI InChI=1S/C7H9ClN2O3/c1-2-9-3-4-10(7(8)13)6(12)5(9)11/h2-4H2,1H3[1][3]
Physicochemical Properties

The compound is typically a white to off-white or tan crystalline powder.[2][4] It is sensitive to heat and moisture and is soluble in organic solvents like dichloromethane and acetonitrile.[2][4]

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 204.61 g/mol [1][2][3][4][5]
Melting Point 94-100 °C[2][11]
Boiling Point 292.9 °C at 760 mmHg[11]
Density 1.408 g/cm³[11]
Water Solubility Decomposes[11][12]
Appearance White to off-white crystalline powder[2][4]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene.[13][14] The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures.

Experimental Protocol: Synthesis from 1-Ethyl-2,3-dioxopiperazine and Triphosgene

This protocol is based on a reported synthetic method.[10][13][14]

Materials:

  • 1-Ethyl-2,3-dioxopiperazine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Trimethylchlorosilane (TMCS)

  • Pyridine or Triethylamine

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Dichloromethane (anhydrous)

  • n-hexane

Procedure:

  • Dissolve 1-Ethyl-2,3-dioxopiperazine in anhydrous dichloromethane in a three-necked flask equipped with a stirrer and a thermometer.

  • Cool the solution to a low temperature, typically between -25 °C and -20 °C.

  • Add trimethylchlorosilane (TMCS) to the solution, followed by the slow addition of pyridine or triethylamine while maintaining the low temperature.

  • A catalytic amount of DMAP can be added.

  • Add triphosgene portion-wise to the reaction mixture, ensuring the temperature remains between -25 °C and -20 °C.

  • Allow the reaction to proceed at this temperature for 30-60 minutes.

  • After the reaction is complete, the precipitated salts (e.g., pyridinium hydrochloride) are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is crystallized by adding n-hexane.

  • The resulting crystalline solid is collected by filtration and dried under vacuum.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_product Final Product R1 1-Ethyl-2,3-dioxopiperazine P1 Dissolution & Cooling (-25 to -20 °C) R1->P1 R2 Triphosgene P3 Addition of Triphosgene R2->P3 R3 Trimethylchlorosilane P2 Addition of TMCS & Base R3->P2 R4 Pyridine/Triethylamine R4->P2 S Dichloromethane S->P1 P1->P2 P2->P3 P4 Reaction (30-60 min) P3->P4 P5 Filtration P4->P5 P6 Concentration P5->P6 P7 Crystallization (n-hexane) P6->P7 P8 Isolation & Drying P7->P8 FP 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride P8->FP

Caption: Synthesis workflow for this compound.

Application in Drug Development

This compound is a key intermediate in the synthesis of several beta-lactam antibiotics, most notably piperacillin and cefoperazone.[2][4][7][9][10] These antibiotics are used to treat a wide range of bacterial infections.

Role in Antibiotic Synthesis

The carbonyl chloride group of this compound is highly reactive and allows for the facile acylation of the amino group on the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) core, leading to the formation of piperacillin and cefoperazone, respectively.

Mechanism of Action of Derived Antibiotics

Piperacillin and cefoperazone are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][15][16][17][18][19][20][21][22]

The key steps in their mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): These antibiotics bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[1][16][18][19]

  • Inhibition of Transpeptidation: The inactivation of PBPs prevents the final step of peptidoglycan synthesis, which is the cross-linking of peptide chains.[1]

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[16][18][19]

Mechanism_of_Action cluster_drug Antibiotic Action cluster_bacteria Bacterial Cell Drug Piperacillin / Cefoperazone PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to & Inactivates Peptidoglycan Peptidoglycan Synthesis (Transpeptidation) PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Inhibits CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Peptidoglycan->CellWall Prevents formation of Lysis Cell Lysis & Death Peptidoglycan->Lysis Weakened wall leads to

Caption: Mechanism of action of piperacillin and cefoperazone.

Spectroscopic Data

Safety and Handling

This compound is classified as a corrosive substance.[12] It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[3]

Conclusion

This compound is a vital chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and reactivity make it an essential component in the production of life-saving beta-lactam antibiotics. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and professionals in the field of drug development.

References

The Chemistry and Application of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a pivotal chemical intermediate, plays a crucial role in the synthesis of several key antibiotics. This technical guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its application in the manufacturing of widely used pharmaceuticals. The information presented herein is intended to support research, development, and manufacturing activities in the pharmaceutical sciences.

Physicochemical Properties

This compound, with the CAS Number 59703-00-3, is a white to off-white crystalline powder.[1][2] It is a thermally sensitive substance that can decompose when exposed to heat and moisture.[3] It is soluble in organic solvents such as dichloromethane and acetonitrile.[3] A comprehensive summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Weight 204.61 g/mol [3]
Molecular Formula C₇H₉ClN₂O₃[3][4]
CAS Number 59703-00-3[1][3]
Appearance White to off-white crystalline powder[1][3]
Melting Point 94-100 °C[1][3][5]
Boiling Point 292.9 °C at 760 mmHg[1]
Density 1.408 g/cm³[1]
Flash Point 131.0±22.6 °C[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-Ethyl-2,3-dioxopiperazine with a chlorinating agent such as triphosgene or thionyl chloride in the presence of a base.[3][5]

Protocol using Triphosgene:

  • To a solution of N-ethyldioxopiperazine (14.2 g, 0.10 mol) in 200 mL of dichloromethane in a three-necked flask, add trimethylchlorosilane (TMCS, 16.3 g, 0.15 mol) while maintaining the temperature between -25 to -20 °C.[3]

  • To this mixture, add pyridine (11.9 g, 0.15 mol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.018 g).[3]

  • Add triphosgene (11.9 g, 0.04 mol) in batches, ensuring the temperature is maintained at -25 to -20 °C.[3]

  • Allow the reaction to proceed for 30-60 minutes at this temperature.[3]

  • After the reaction is complete, the mixture is filtered by suction, and the filter cake is washed with 30 mL of dichloromethane.[3]

  • The filtrate is then distilled under reduced pressure to remove the solvent.[3]

  • The crude product is crystallized from 100 mL of n-hexane, filtered, and dried to yield this compound.[3] A yield of 94.3% has been reported for this method.[3]

Analysis of this compound

The purity and concentration of this compound can be determined by several analytical methods, including titration and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Analysis:

A reverse-phase HPLC method can be employed for the analysis of this compound.[6]

  • Column: Newcrom R1 or a similar reverse-phase column.[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid.[6] For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[6]

  • Detection: UV detection is suitable for this compound.

This method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Application in Antibiotic Synthesis

This compound is a critical intermediate in the synthesis of several important β-lactam antibiotics, including Piperacillin and Cefoperazone.[2][7]

Synthesis of Piperacillin

Piperacillin is synthesized via an acylation reaction between Ampicillin Trihydrate and this compound (EDPC).[8]

Reaction Steps:

  • Ampicillin Trihydrate, water, and a buffer solution (pH 6.0-9.0) are added to a reactor.[8]

  • EDPC is then added to the reactor, and the pH is maintained between 6.0 and 9.0 by the simultaneous addition of an alkaline conditioner.[8]

  • The acylation reaction is carried out at a temperature of 0-10 °C for 30-60 minutes.[8]

  • Following the reaction, a solvent is added to induce crystallization. The crystallization point is controlled at 15±2 °C.[8]

  • An acidic regulator is added dropwise to adjust the final pH to 1.5-2.0, and crystal growth is allowed to proceed for 1 hour at 0-10 °C.[8]

  • The resulting Piperacillin acid is then filtered, washed, and dried.[8]

G A Ampicillin Trihydrate C Acylation Reaction (pH 6.0-9.0, 0-10 °C) A->C B 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride (EDPC) B->C D Crystallization C->D E pH Adjustment (1.5-2.0) D->E F Filtration, Washing, Drying E->F G Piperacillin Acid F->G

Caption: Synthetic workflow for Piperacillin acid.

Synthesis of Cefoperazone

The synthesis of Cefoperazone also utilizes this compound for the acylation of a cephalosporin intermediate.[9]

Reaction Steps:

  • A solution of 7-[D-(-)-α-amino-p-hydroxyphenylacetamido]-3-[5-(1-methyl-1,2,3,4-tetrazolyl)thiomethyl]-Δ³-cephem-4-carboxylic acid in water is prepared, and potassium carbonate is added.[9]

  • Ethyl acetate is added to the solution.[9]

  • 4-Ethyl-2,3-dioxo-1-piperazinocarbonyl chloride is then added to the mixture at 0-5 °C over 15 minutes.[9]

  • The reaction is allowed to proceed at 0-5 °C for 30 minutes.[9]

  • The resulting product is isolated, which may involve dissolving the residue in acetone and precipitating with 2-propanol, followed by filtration and drying to yield Cefoperazone.[9]

G A 7-aminocephalosporanic acid derivative C Acylation Reaction (0-5 °C) A->C B 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride B->C D Work-up and Isolation (e.g., Crystallization) C->D E Cefoperazone D->E

Caption: Synthetic workflow for Cefoperazone.

References

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a crucial intermediate in the synthesis of several key antibiotics, most notably piperacillin and cefoperazone.[1][2][3][4] Its efficient and high-yield synthesis is therefore of significant interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, a proposed reaction mechanism, and a summary of key quantitative data. The information presented is intended to support researchers and professionals in the development and optimization of synthetic routes to this important pharmaceutical building block.

Introduction

This compound, also known as 1-(chlorocarbonyl)-4-ethyl-2,3-piperazinedione, is a white crystalline powder with a molecular weight of 204.61 g/mol and a melting point of approximately 100°C.[1][5][6] It serves as a vital precursor in the production of semi-synthetic penicillins and cephalosporins.[1][2][3] The quality and purity of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[4] This guide focuses on a common and effective synthetic method utilizing triphosgene as the carbonylating agent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of an acid scavenger and an activating agent.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • 4-Ethyl-2,3-dioxopiperazine

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Trimethylchlorosilane (TMCS)

  • Pyridine or Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

Procedure:

  • Reaction Setup: In a dry three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-ethyl-2,3-dioxopiperazine in dichloromethane.

  • Silylation: Cool the solution to a low temperature (e.g., -10°C to -20°C). Add trimethylchlorosilane (TMCS) dropwise to the solution. This step protects the amide nitrogen and activates the other nitrogen for acylation.

  • Acid Scavenging: Following the addition of TMCS, add an acid scavenger such as pyridine or triethylamine at the same low temperature. This will neutralize the hydrochloric acid generated during the reaction.

  • Carbonylation: Slowly add a solution of triphosgene in dichloromethane to the reaction mixture, maintaining the low temperature. The reaction is typically monitored for completion.

  • Work-up: After the reaction is complete, the reaction mixture is typically filtered to remove any precipitated salts (e.g., pyridinium hydrochloride). The filtrate is then concentrated under reduced pressure.

  • Crystallization and Isolation: The crude product is crystallized from a suitable solvent system, such as dichloromethane/n-hexane, to yield the final product as a white crystalline solid. The product is then filtered, washed with a cold solvent, and dried under vacuum.

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of this compound.

ParameterValueReference
Reactants
4-Ethyl-2,3-dioxopiperazine0.10 mol[7]
Triphosgene0.04 mol[7]
Trimethylchlorosilane0.15 mol[7]
Pyridine0.15 mol[7]
Solvent
Dichloromethane200 mL[7]
Reaction Conditions
Temperature-25 to -20 °C[7]
Reaction Time30-60 minutes[7]
Product
Yield94.3%[7]
Purity (HPLC)≥97.0%[8]

Proposed Reaction Mechanism

The synthesis of this compound proceeds through a multi-step mechanism involving silylation of the piperazine ring followed by acylation with triphosgene.

Synthesis_Mechanism cluster_silylation Step 1: Silylation cluster_activation Step 2: Activation of Triphosgene cluster_acylation Step 3: Acylation cluster_neutralization Step 4: Neutralization A 4-Ethyl-2,3-dioxopiperazine C Silylated Intermediate A->C + TMSCl B Trimethylchlorosilane (TMSCl) D HCl C->D Byproduct G Silylated Intermediate C->G K HCl D->K E Triphosgene F Phosgene (in situ) E->F Decomposition H Phosgene F->H I This compound G->I + Phosgene J TMSCl I->J Byproduct (regenerated) M Pyridinium chloride K->M + Pyridine L Pyridine Experimental_Workflow A Reactant Preparation (4-Ethyl-2,3-dioxopiperazine, Dichloromethane) B Cooling (-25 to -20 °C) A->B C Silylation (Addition of TMSCl) B->C D Acid Scavenging (Addition of Pyridine) C->D E Carbonylation (Addition of Triphosgene Solution) D->E F Reaction Monitoring E->F G Work-up (Filtration) F->G H Concentration (Reduced Pressure) G->H I Crystallization (Addition of n-Hexane) H->I J Isolation (Filtration and Washing) I->J K Drying (Vacuum) J->K L Final Product (this compound) K->L

References

An In-depth Technical Guide to the Reactivity Profile of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, commonly referred to as EDPC, is a highly reactive acyl chloride with the CAS number 59703-00-3.[1] Its molecular formula is C₇H₉ClN₂O₃, and it has a molecular weight of 204.61 g/mol .[1] This compound typically appears as a white to off-white crystalline powder and is a critical intermediate in the pharmaceutical industry.[2][3] Its primary application lies in the synthesis of semi-synthetic β-lactam antibiotics, most notably piperacillin and cefoperazone.[4][5][6] The high reactivity of the carbonyl chloride group makes EDPC an efficient acylating agent, crucial for creating the amide linkage that characterizes these life-saving drugs.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is a thermally sensitive substance that can decompose when exposed to heat and moisture.[3] It is soluble in organic solvents such as dichloromethane and acetonitrile.[3]

PropertyValue
CAS Number 59703-00-3
Molecular Formula C₇H₉ClN₂O₃
Molecular Weight 204.61 g/mol
Appearance White or off-white crystalline powder
Melting Point 100 °C
Boiling Point 292.9 °C at 760 mmHg
Density 1.408 g/cm³
Solubility Soluble in dichloromethane, acetonitrile; decomposes in water

Core Reactivity Profile: Acylation Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic attack, leading to acylation reactions. The most significant reactions involve amines, which act as nucleophiles to form stable amide bonds.

General Reaction Mechanism with Amines

The reaction of EDPC with a primary or secondary amine proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and the chloride ion is eliminated as a leaving group. A final deprotonation step, often by another molecule of the amine or a base, yields the N-substituted amide and an ammonium chloride salt.[7]

Below is a diagram illustrating the general workflow for the acylation of an amine with EDPC.

G EDPC 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride (EDPC) Reaction Acylation Reaction EDPC->Reaction Amine Primary or Secondary Amine (R-NH₂) Amine->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Reaction Medium Base Base (e.g., Triethylamine or excess amine) Base->Reaction Acid Scavenger Product N-Acylated Product (Amide) Reaction->Product Forms Byproduct Ammonium Chloride Salt Reaction->Byproduct Forms

Caption: General workflow for the acylation of an amine using EDPC.

Key Synthetic Applications and Protocols

The most prominent and well-documented application of EDPC is in the synthesis of piperacillin. This involves the acylation of ampicillin.

Synthesis of Piperacillin Acid

In the synthesis of piperacillin, the primary amino group of ampicillin trihydrate acts as the nucleophile, attacking the EDPC to form piperacillin acid.[8] This reaction is typically carried out in a mixed solvent system, and the pH is carefully controlled to optimize the yield and minimize side reactions, such as the hydrolysis of EDPC.[8]

The overall reaction is depicted in the following diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ampicillin Ampicillin Trihydrate Reaction Acylation Ampicillin->Reaction EDPC 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride (EDPC) EDPC->Reaction Solvent Water + Buffer Solution Solvent->Reaction pH pH 6.0 - 9.0 (controlled with base) pH->Reaction Temp 0 - 10 °C Temp->Reaction Piperacillin Piperacillin Acid Reaction->Piperacillin HCl HCl (neutralized) Reaction->HCl

Caption: Synthesis of Piperacillin Acid from Ampicillin and EDPC.

Quantitative Data for Piperacillin Acid Synthesis

The table below summarizes the quantitative data from a patented synthesis method.[8]

ParameterValueReference
Reactants Ampicillin Trihydrate, EDPC[8]
Solvent System Water and a buffer solution (e.g., citrate-phosphate or ammonia-ammonium chloride)[8]
Temperature 0 - 10 °C[8]
pH 6.0 - 9.0[8]
Reaction Time 30 - 60 min[8]
Yield 97.8% - 98.2%[8]
Purity 99.8% - 99.9%[8]

Experimental Protocol: Synthesis of Piperacillin Acid [8]

  • Preparation : In a suitable reactor, add Ampicillin Trihydrate to a mixture of water and a buffer solution (e.g., citrate-phosphate or ammonia-ammonium chloride) to achieve a pH between 6.0 and 9.0. The ratio of Ampicillin Trihydrate to water is typically around 1:6 by mass.

  • Cooling : Cool the reaction mixture to a temperature range of 0 - 10 °C.

  • Acylation Reaction : Slowly add this compound (EDPC) to the cooled reactor.

  • pH Control : Simultaneously, add an alkaline conditioner (e.g., a solution of sodium hydroxide) to maintain the pH of the reaction mixture between 6.0 and 9.0.

  • Reaction Time : Maintain the reaction at 0 - 10 °C for 30 to 60 minutes.

  • Work-up and Isolation : Upon completion of the reaction, the piperacillin acid product is isolated, purified, and dried.

Synthesis of this compound

EDPC is typically synthesized from 1-Ethyl-2,3-dioxopiperazine using a phosgene equivalent like triphosgene or di-(trichloromethyl) carbonate (triphosgene).[9] The reaction is often carried out in an inert solvent at low temperatures.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Dioxopiperazine 1-Ethyl-2,3-dioxopiperazine Reaction Carbonyl Chloride Formation Dioxopiperazine->Reaction Triphosgene Triphosgene Triphosgene->Reaction Solvent Dichloromethane Solvent->Reaction Base Pyridine Base->Reaction Catalyst DMAP (catalyst) Catalyst->Reaction Activator TMCS (activator) Activator->Reaction Temp -25 to -20 °C Temp->Reaction EDPC 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride Reaction->EDPC

Caption: Synthesis of EDPC from 1-Ethyl-2,3-dioxopiperazine.

Quantitative Data for EDPC Synthesis

The following table outlines the quantitative details for the synthesis of EDPC.[9]

ParameterValueReference
Starting Material 1-Ethyl-2,3-dioxopiperazine[9]
Chlorinating Agent Triphosgene[9]
Solvent Dichloromethane[9]
Activator Trimethylchlorosilane (TMCS)[9]
Base Pyridine[9]
Catalyst 4-Dimethylaminopyridine (DMAP)[9]
Temperature -25 to -20 °C[9]
Reaction Time 30 - 60 minutes[9]
Yield 94.3%[9]

Experimental Protocol: Synthesis of EDPC [9]

  • Preparation : In a 500 mL three-necked flask, dissolve 14.2 g (0.10 mol) of 1-Ethyl-2,3-dioxopiperazine in 200 mL of dichloromethane.

  • Cooling : Cool the stirred solution to between -25 and -20 °C.

  • Reagent Addition :

    • Add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS).

    • Maintaining the temperature at -25 to -20 °C, add 11.9 g (0.15 mol) of pyridine.

    • Add 0.018 g of 4-Dimethylaminopyridine (DMAP).

    • Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25 and -20 °C.

  • Reaction : Maintain the reaction at this temperature for 30-60 minutes.

  • Isolation : After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.

  • Purification : Distill the filtrate to dryness under reduced pressure. Add 100 mL of n-hexane to the residue to induce crystallization.

  • Final Product : Collect the crystalline product by suction filtration and dry to obtain 19.3 g of EDPC (yield: 94.3%).

Other Reactivities and Applications

While the synthesis of β-lactam antibiotics is its primary role, EDPC is also used as a reagent in the synthesis of other biologically active molecules. For instance, it has been employed in the creation of amino(thienyl)benzamide derivatives, which are investigated as histone deacetylase inhibitors with potential antitumor activity.[10]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[11] It is also sensitive to heat and moisture.[3] Therefore, appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a specialized and highly effective acylating agent, with its reactivity profile being central to its role as a key intermediate in the pharmaceutical industry. Its primary function is the acylation of amine nucleophiles, a reaction that is harnessed with high efficiency and yield in the industrial synthesis of crucial antibiotics like piperacillin and cefoperazone. The well-defined reaction conditions and high yields make EDPC an indispensable tool in drug development and manufacturing. Further applications in the synthesis of other bioactive compounds highlight its utility as a versatile building block in medicinal chemistry.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS 59703-00-3) is a crucial chemical intermediate, primarily utilized in the synthesis of semi-synthetic antibiotics, including Piperacillin and Cefoperazone.[1][2] Its purity and handling characteristics, including solubility, are critical parameters that directly impact the yield and quality of these pharmaceutical products.[2] This technical guide provides a comprehensive overview of the available solubility data for this compound, details its reactivity with aqueous media, and presents a generalized experimental protocol for its solubility determination.

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. This is likely due to its nature as a reactive intermediate, where the focus is typically on its synthetic utility rather than extensive physicochemical characterization. However, qualitative solubility information has been reported.

The compound is known to be soluble in organic solvents such as dichloromethane and acetonitrile.[3] Conversely, it is reported to decompose in the presence of water.[3] This reactivity is a key consideration for its handling, storage, and use in synthetic applications.

Data Presentation

Given the absence of specific quantitative data, the following table is provided as a template for researchers to record experimentally determined solubility values.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)MethodNotes
Dichloromethane25Data not availableData not availableGravimetric
Acetonitrile25Data not availableData not availableGravimetric
User-defined
User-defined

Reactivity in Aqueous Media

The observation that this compound "decomposes" in water is consistent with the known chemistry of acyl chlorides. This class of compounds is highly reactive towards nucleophiles, including water. The carbonyl carbon in an acyl chloride is particularly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack.[4][5]

The reaction with water is a hydrolysis reaction that proceeds via a nucleophilic addition-elimination mechanism.[6][7] Water acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding carboxylic acid and hydrochloric acid.[5][6] This rapid hydrolysis is why acyl chlorides often fume in moist air, as the hydrogen chloride gas is released.[6]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a reactive compound like this compound in an organic solvent. This method is based on the equilibrium saturation technique followed by gravimetric analysis.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of choice (e.g., dichloromethane, acetonitrile)

  • Temperature-controlled shaker or incubator

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with inert, tightly sealing caps

  • Syringe filters (PTFE, 0.2 µm)

  • Inert gas (e.g., nitrogen or argon)

  • Volumetric flasks and pipettes

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add a pre-weighed excess amount of this compound to a glass vial. The excess solid is necessary to ensure that the solution reaches saturation.

    • Add a known volume of the anhydrous organic solvent to the vial.

    • Blanket the headspace of the vial with an inert gas to minimize exposure to atmospheric moisture.

    • Tightly seal the vial.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Immediately pass the solution through a syringe filter into a pre-weighed, dry collection vial. This step is crucial to remove any undissolved micro-particulates.

  • Solvent Evaporation and Quantification:

    • Place the collection vial with the clear filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation can also be carried out under a gentle stream of inert gas or under reduced pressure.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.

    • Determine the solubility by dividing the mass of the dissolved solid by the volume of the solvent aliquot taken. The result can be expressed in g/L or other appropriate units.

Safety Precautions:

  • This compound is corrosive and causes severe skin burns and eye damage.[8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The hydrolysis of the compound produces hydrochloric acid. Avoid inhalation of any fumes.

Visualization of a Key Synthetic Pathway

As a key intermediate, this compound is a building block for more complex molecules. The following diagram illustrates its role in the synthesis of the antibiotic Piperacillin.

G A 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride C Piperacillin A->C Acylation B Ampicillin derivative B->C

Caption: Synthesis of Piperacillin.

The following diagram illustrates a generalized experimental workflow for determining the solubility of a chemical compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to solvent B Seal and place in temperature-controlled shaker A->B C Agitate for 24-48 hours at constant temperature B->C Equilibrate D Allow solid to settle C->D Separate E Filter supernatant D->E F Evaporate solvent from a known volume of filtrate E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: Experimental Workflow for Solubility Determination.

References

An In-depth Technical Guide on the Spectral Analysis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS No. 59703-00-3), a key intermediate in the synthesis of several β-lactam antibiotics, including piperacillin. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents predicted spectral characteristics based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation and quality control of pharmaceutical intermediates.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₇H₉ClN₂O₃[1][2][3]

  • Molecular Weight: 204.61 g/mol [1][2]

  • Appearance: White to off-white crystalline powder[4]

  • Melting Point: Approximately 100 °C[5]

  • Solubility: Decomposes in water, soluble in dichloromethane and acetonitrile.[4]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its functional groups and comparison with spectral data of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃ (ethyl)1.1 - 1.3Triplet (t)~7
CH₂ (ethyl)3.4 - 3.6Quartet (q)~7
CH₂ (piperazine ring, adjacent to N-ethyl)3.6 - 3.8Triplet (t)~5
CH₂ (piperazine ring, adjacent to N-carbonyl)4.2 - 4.4Triplet (t)~5
Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)12 - 15
CH₂ (ethyl)43 - 46
CH₂ (piperazine ring, adjacent to N-ethyl)48 - 52
CH₂ (piperazine ring, adjacent to N-carbonyl)53 - 57
C=O (amide)155 - 158
C=O (amide)165 - 168
C=O (carbonyl chloride)168 - 172
Table 3: Predicted FT-IR Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)Description
C=O (carbonyl chloride)1780 - 1815Strong, characteristic stretch
C=O (amide)1680 - 1720Two strong stretching bands
C-N Stretch1200 - 1350Medium to strong stretch
C-H Stretch (alkane)2850 - 2960Medium to strong stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/z ValueProposed Fragment
204/206[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
169[M - Cl]⁺
141[M - Cl - CO]⁺
113[M - Cl - 2CO]⁺
57[C₄H₉]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr press).

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Collect a background spectrum of the empty, clean ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups.

  • Compare the obtained spectrum with reference spectra of similar compounds if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

  • For GC-MS, dissolve a small amount of the sample in a volatile, dry solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • For a direct insertion probe, place a small amount of the solid sample in a capillary tube.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺). Note the isotopic pattern if halogens are present.

  • Analyze the fragmentation pattern to identify characteristic fragment ions. The loss of the chlorine atom and subsequent loss of carbonyl groups are expected fragmentation pathways for this molecule.

Visualizations

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_application Application Synthesis Synthesis of 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity DrugDev Drug Development (e.g., Piperacillin Synthesis) Purity->DrugDev

Caption: Workflow for the synthesis, spectral analysis, and application of a pharmaceutical intermediate.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information for the structural elucidation of the target molecule.

Spectral_Data_Relationship cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Molecule This compound NMR NMR (¹H, ¹³C) Molecule->NMR IR FT-IR Molecule->IR MS Mass Spec. Molecule->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups (C=O, C-N, C-Cl) IR->IR_info MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure Complete Molecular Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Complementary data from different spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl Chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a key chemical intermediate in the synthesis of several widely-used antibiotics.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, chemical and physical properties, synthesis protocols, and its critical role in the pharmaceutical industry.

Nomenclature and Identification

This compound is a complex organic molecule. Due to its intricate structure, it is known by a variety of synonyms. A comprehensive list of these identifiers is provided below to aid in its recognition across different chemical databases and publications.

Table 1: Synonyms and Identifiers

TypeIdentifier
IUPAC Name This compound[3][4]
CAS Number 59703-00-3[3][4][5][6][7][8]
EINECS Number 261-867-0[3][4][5][8]
Molecular Formula C7H9ClN2O3[3][5][6][7][8]
Abbreviation EDPC[5]
Common Synonyms 1-Chlorocarbonyl-4-ethylpiperazine-2,3-dione[3][6], 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl Chloride[3][4], 1-Piperazinecarbonyl chloride, 4-ethyl-2,3-dioxo-[3][4], Dioxo piperazine carbonyl chloride[6]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic processes. This compound is noted to be a thermally sensitive substance that can easily decompose when exposed to heat and moisture.[3] It is soluble in organic solvents such as dichloromethane and acetonitrile.[3]

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 204.61 g/mol [3][4][5]
Appearance White to off-white crystalline powder[3][6]
Melting Point 94-95 °C[3] or 100 °C[6][9]
Boiling Point 292.9 °C at 760 mmHg[6][9]
Density 1.408 g/cm³[6]
Flash Point 131 °C[6][9]
Water Solubility Decomposes[6]
Purity (Assay by HPLC) ≥97.0%[3]

Synthesis Protocols

The synthesis of this compound is a critical step in the production of important antibiotics. Several methods have been reported, with a common approach involving the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent.

Synthesis from 1-Ethyl-2,3-dioxopiperazine using Triphosgene

This method utilizes triphosgene as a safer alternative to phosgene gas.

Experimental Protocol:

  • To a 500 mL three-necked flask, add 14.2 g (0.10 mol) of N-ethyldioxopiperazine and 200 mL of dichloromethane.

  • Stir the mixture and cool to a temperature between -25 °C and -20 °C.

  • Add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS).

  • While maintaining the temperature at -25 °C to -20 °C, add 11.9 g (0.15 mol) of pyridine, followed by 0.018 g of 4-Dimethylaminopyridine (DMAP).

  • Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25 °C and -20 °C.

  • Maintain the reaction at this temperature for 30-60 minutes.

  • Upon completion, filter the reaction mixture by suction and wash the solid with 30 mL of dichloromethane.

  • The filtrate is then distilled to dryness under reduced pressure.

  • Add 100 mL of n-hexane to the residue to induce crystallization.

  • Filter the crystalline product by suction and dry to yield the final product. A yield of 19.3 g (94.3%) has been reported for this procedure.[10]

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products A N-ethyldioxopiperazine P1 Mixing and Cooling (-25 to -20 °C) A->P1 B Dichloromethane B->P1 C TMCS C->P1 D Pyridine D->P1 E DMAP E->P1 F Triphosgene F->P1 P2 Reaction (30-60 min) P1->P2 P3 Filtration and Washing P2->P3 P4 Distillation P3->P4 P5 Crystallization (n-hexane) P4->P5 P6 Drying P5->P6 Z 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride P6->Z

Caption: Synthesis workflow for this compound.

Analytical Methods

The purity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assaying the compound.

HPLC Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.

Experimental Protocol:

  • Column: Newcrom R1 HPLC column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

  • Application: This method is suitable for purity analysis, isolation of impurities through preparative separation, and pharmacokinetic studies.[5]

Applications in Drug Synthesis

This compound is a crucial intermediate in the synthesis of several beta-lactam antibiotics, most notably Piperacillin and Cefoperazone.[1][3][11]

Synthesis of Piperacillin

In the synthesis of piperacillin, this compound is reacted with ampicillin in a condensation reaction.

Experimental Protocol Outline:

  • Acylation: N-ethyl-2,3-dioxopiperazine reacts with triphosgene to form N-ethyl-2,3-dioxopiperazine acyl chloride (this compound).

  • Condensation: The resulting acyl chloride is then reacted with ampicillin in the presence of a base (e.g., DBU or sodium acetate) to yield piperacillin.[12]

G General Workflow for Piperacillin Synthesis cluster_reactants Key Reactants cluster_process Process cluster_product Final Product A 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride P1 Condensation Reaction A->P1 B Ampicillin B->P1 C Base (e.g., DBU) C->P1 D Solvent D->P1 P2 pH Adjustment P1->P2 P3 Isolation and Purification P2->P3 Z Piperacillin P3->Z

References

An In-depth Technical Guide on the Safety and Handling of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS No: 59703-00-3). Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research. This document summarizes key safety data, handling procedures, and emergency responses.

Physicochemical and Hazard Identification

This compound is a chemical intermediate used in the synthesis of various pharmaceuticals, including antibiotics like Piperacillin and Cefoperazone.[1][2][3] It is a thermally sensitive substance that is easily decomposed by heat and moisture.[2]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C7H9ClN2O3[4][5]
Molecular Weight 204.61 g/mol [4]
Appearance Powder[6]
Melting Point 100 °C[6][7]
Boiling Point 292.9 °C[6]
Flash Point 131.0±22.6 °C[7]
Solubility Soluble in dichloromethane, acetonitrile[2]

Table 2: Hazard Identification and Classification

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 1B/1C)corrosionDanger H314: Causes severe skin burns and eye damage.[4][6][8]
Serious Eye Damage (Category 1)corrosionDanger H318: Causes serious eye damage.[6]

Note: While most reports classify this chemical as hazardous, 27.3% (6 out of 22) of reports to the ECHA C&L Inventory indicate it does not meet GHS hazard criteria.[4]

Experimental Protocols

However, some analytical methods for quantifying this compound have been described, which are crucial for quality control and exposure assessment. These include:

  • Neutralization Titration: This method involves reacting the compound with an excess of a standard alkali solution and then back-titrating with a standard acid.[1]

  • Sodium Sulfide Method: This technique relies on the rapid reaction between sodium sulfide and the carbonyl chloride for quantification.[1]

  • Gas Chromatography (GC): A GC method has been established where the compound is first derivatized with an amine to form a stable amide, which is then analyzed.[1]

Safety and Handling Procedures

Given the corrosive nature of this compound, meticulous handling procedures are essential. The following workflow outlines the key safety measures from receipt to disposal.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling & Emergency Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Upon Arrival Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If OK Review_SDS Review Safety Data Sheet Store->Review_SDS Before Use Don_PPE Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Protective clothing Review_SDS->Don_PPE Work_Area Work in a Fume Hood or Well-Ventilated Area Don_PPE->Work_Area Handle Handle with Care: - Avoid creating dust - Avoid contact with skin and eyes - Avoid inhalation and ingestion Work_Area->Handle Close_Container Keep Container Tightly Closed Handle->Close_Container Spill Spill Response: - Evacuate area - Ventilate - Collect with inert material Handle->Spill In Case of Spill Wash Wash Hands Thoroughly After Handling Close_Container->Wash Decontaminate Decontaminate Work Area Wash->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Spill->Dispose Reactivity_Diagram Compound 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride Decomposition Hazardous Decomposition (Products not specified) Compound->Decomposition Incompatible with Moisture Moisture/Water Moisture->Decomposition StrongOxidizers Strong Oxidizing Agents StrongOxidizers->Decomposition Heat Heat Heat->Decomposition

References

An In-depth Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a pivotal chemical intermediate, plays a crucial role in the synthesis of several life-saving semi-synthetic antibiotics. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and its application in the pharmaceutical industry. All quantitative data from cited experiments are presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound (CAS No. 59703-00-3) is a reactive acyl chloride primarily utilized as an acylating agent in the synthesis of advanced β-lactam antibiotics, most notably Piperacillin and Cefoperazone.[1][2] Its chemical structure, featuring a reactive carbonyl chloride group attached to a dioxopiperazine ring, makes it an ideal synthon for introducing the 4-ethyl-2,3-dioxopiperazine carboxamide side chain to the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) nucleus. This modification is critical for the broad-spectrum antibacterial activity of the resulting antibiotics.

Discovery and History

The discovery of this compound is intrinsically linked to the intensive research and development of new semi-synthetic penicillins and cephalosporins in the 1970s. While a singular "discovery" event is not documented in the traditional sense, its emergence can be traced to the pioneering work on novel antibiotics by the Japanese pharmaceutical company Toyama Chemical Co., Ltd.

The earliest documented preparation of this compound is found in a 1977 Japanese patent application (No. 106883/77) .[3][4] This patent describes the synthesis of ((4-ethyl-2,3-dioxo)-piperazin-1-yl)-carbonyl chloride by reacting 4-ethyl-2,3-dioxopiperazine with phosgene.[3] This development was a key step in the synthesis of Piperacillin and Cefoperazone, which were both patented in 1974 and received approval for medical use in 1981. The use of this intermediate provided a more efficient route to these important antibiotics, improving yield and purity.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 59703-00-3[2]
Molecular Formula C₇H₉ClN₂O₃[2]
Molecular Weight 204.61 g/mol [2]
Appearance White to off-white crystalline powder[6]
Melting Point 94-95 °C[2]
Solubility Soluble in dichloromethane, acetonitrile. Decomposes in water.[2]
Stability Thermally sensitive; decomposes with heat and moisture.[2]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the preparation of its precursor, 1-Ethyl-2,3-dioxopiperazine.

Synthesis of 1-Ethyl-2,3-dioxopiperazine

This precursor is typically synthesized via the condensation of N-ethylethylenediamine with an oxalic acid derivative.

Into a mixture of 8 g of diethyl oxalate and 8 ml of ethanol, 4.4 g of N-ethylethylenediamine is dropped at room temperature. The resulting mixture is allowed to react for 3 hours. Following the reaction, the ethanol is removed by heating. The residue is then recrystallized from 10 ml of dioxane to yield the final product.[1]

ReactantQuantityMolar Equivalent
Diethyl Oxalate8 g1.0
N-ethylethylenediamine4.4 g1.0
Ethanol8 ml-
Dioxane10 ml-
Product Yield Melting Point
1-Ethyl-2,3-dioxopiperazine5.4 g (76.0%)124 °C
Synthesis of this compound

The final compound is prepared by the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene.

14.2 g (0.10 mol) of 1-Ethyl-2,3-dioxopiperazine is transferred to a 500 mL three-necked flask and dissolved in 200 mL of dichloromethane with stirring. The solution is cooled to between -25 °C and -20 °C. To this solution, 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS) is added, followed by 11.9 g (0.15 mol) of pyridine, while maintaining the temperature. A catalytic amount of 4-dimethylaminopyridine (DMAP) (0.018 g) is then added. Subsequently, 11.9 g (0.04 mol) of triphosgene is added in batches, ensuring the temperature remains between -25 °C and -20 °C. The reaction is maintained for 30-60 minutes. After the reaction is complete, the mixture is filtered by suction, and the filter cake is washed with 30 mL of dichloromethane. The filtrate is then distilled to dryness under reduced pressure. 100 mL of n-hexane is added to the residue to induce crystallization. The crystalline product is collected by suction filtration and dried.[7]

Reactant/ReagentQuantityMolar Equivalent
1-Ethyl-2,3-dioxopiperazine14.2 g1.0
Dichloromethane200 mL-
Trimethylchlorosilane (TMCS)16.3 g1.5
Pyridine11.9 g1.5
4-Dimethylaminopyridine (DMAP)0.018 g0.0015
Triphosgene11.9 g0.4
n-Hexane100 mL-
Product Yield Purity
This compound19.3 g (94.3%)Not Specified

Role in Antibiotic Synthesis

This compound is a critical intermediate for the acylation of the amino group on the β-lactam core of penicillins and cephalosporins. This reaction attaches the side chain that is essential for the antibacterial efficacy of the final drug product.

Synthesis_Workflow N_ethyl_ethylenediamine N-ethylethylenediamine Precursor 1-Ethyl-2,3-dioxopiperazine N_ethyl_ethylenediamine->Precursor Condensation (Ethanol) Diethyl_oxalate Diethyl Oxalate Diethyl_oxalate->Precursor Condensation (Ethanol) Final_product 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride Precursor->Final_product Acylation (DCM, Pyridine, TMCS, DMAP) Triphosgene Triphosgene Triphosgene->Final_product Acylation (DCM, Pyridine, TMCS, DMAP)

Synthesis Workflow for this compound.

Logical_Relationship Intermediate 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride Piperacillin Piperacillin Intermediate->Piperacillin Acylation Cefoperazone Cefoperazone Intermediate->Cefoperazone Acylation Six_APA 6-Aminopenicillanic Acid (6-APA) Six_APA->Piperacillin Seven_ACA 7-Aminocephalosporanic Acid (7-ACA) Seven_ACA->Cefoperazone

Role as an Intermediate in Antibiotic Synthesis.

Conclusion

This compound is a cornerstone intermediate in the synthesis of potent, broad-spectrum antibiotics. Its discovery and development in the 1970s enabled more efficient manufacturing processes for vital drugs like Piperacillin and Cefoperazone. The synthesis protocols outlined in this guide provide a detailed framework for its preparation, underscoring the chemical ingenuity that underpins modern pharmaceutical production. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this key intermediate is essential for the continued innovation of antibacterial therapies.

References

An In-depth Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a key chemical intermediate, plays a pivotal role in the synthesis of several life-saving beta-lactam antibiotics. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its primary application in pharmaceutical manufacturing. While its utility as a reactive building block is well-established, information regarding its direct biological activity and signaling pathways is not available in current scientific literature. This guide consolidates existing knowledge to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It is a reactive compound, sensitive to heat and moisture, and decomposes in water. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 59703-00-3
Molecular Formula C₇H₉ClN₂O₃
Molecular Weight 204.61 g/mol
Appearance White to off-white crystalline powder
Melting Point 94-100 °C
Boiling Point 292.9 °C at 760 mmHg
Density 1.408 g/cm³
Solubility Decomposes in water; Soluble in dichloromethane and acetonitrile
Flash Point 131 °C

Synthesis of this compound

The synthesis of this compound is a critical process for the pharmaceutical industry. The most common method involves the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene. Below are detailed experimental protocols derived from available literature.

Synthesis via Triphosgene

This method utilizes triphosgene as the chlorinating agent in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a dried 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 14.2 g (0.10 mol) of N-ethyldioxopiperazine and 200 mL of dichloromethane.

  • Silylation: Cool the stirred suspension to a temperature between -25 °C and -20 °C. Add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS), followed by the slow addition of 11.9 g (0.15 mol) of pyridine while maintaining the temperature.

  • Phosgenation: Add 0.018 g of 4-(Dimethylamino)pyridine (DMAP) as a catalyst. Then, add 11.9 g (0.04 mol) of triphosgene in portions, ensuring the temperature remains between -25 °C and -20 °C.

  • Reaction Completion: Maintain the reaction mixture at this temperature for 30-60 minutes.

  • Work-up and Isolation: After the reaction is complete, filter the mixture by suction and wash the filter cake with 30 mL of dichloromethane. The filtrate is then concentrated to dryness under reduced pressure.

  • Crystallization: Add 100 mL of n-hexane to the residue to induce crystallization.

  • Final Product: Collect the resulting solid by suction filtration and dry to obtain this compound. The reported yield for this method is approximately 94.3%.

A logical workflow for this synthesis is depicted in the following diagram:

SynthesisWorkflow A 1. N-ethyldioxopiperazine in Dichloromethane B 2. Cool to -25°C to -20°C A->B C 3. Add TMCS and Pyridine (Silylation) B->C D 4. Add DMAP and Triphosgene (Phosgenation) C->D E 5. Reaction at -25°C to -20°C D->E F 6. Filtration and Concentration E->F G 7. Crystallization from n-hexane F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of semi-synthetic antibiotics, particularly piperacillin and cefoperazone. Its carbonyl chloride group is highly reactive, allowing for the facile acylation of amine groups on the antibiotic backbone.

The general reaction pathway is illustrated below:

DrugSynthesis A 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride C Acylation Reaction A->C B Antibiotic Backbone (e.g., 6-aminopenicillanic acid derivative) B->C D Final Antibiotic (e.g., Piperacillin) C->D

Caption: Role as an intermediate in antibiotic synthesis.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any information on the direct biological activity or effects on signaling pathways of this compound itself. Its high reactivity as an acyl chloride suggests that it would likely be unstable in aqueous biological environments and would react non-specifically with various biological nucleophiles. The focus of research has been exclusively on its utility as a synthon for the preparation of pharmacologically active compounds.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as an indispensable building block in the synthesis of key antibiotics. This guide has provided a detailed overview of its chemical and physical properties, a robust protocol for its synthesis, and a clear description of its role in pharmaceutical manufacturing. While the lack of data on its biological activity is a notable information gap, its well-defined role as a reactive intermediate underscores its importance in the field of medicinal chemistry. Researchers and professionals in drug development can utilize this information to better understand and handle this versatile chemical reagent.

Methodological & Application

Synthesis of Piperacillin: An Application Note and Protocol Utilizing 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Piperacillin, a broad-spectrum β-lactam antibiotic. The outlined method employs the acylation of ampicillin with 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC). This approach offers a reliable route to high-purity Piperacillin, a crucial active pharmaceutical ingredient (API). This application note includes a step-by-step experimental protocol, tabulated data on reaction parameters and expected outcomes, and graphical representations of the synthetic pathway and workflow to guide researchers in the successful synthesis and purification of Piperacillin.

Introduction

Piperacillin is a semisynthetic ureidopenicillin that exhibits a broad spectrum of antibacterial activity, including efficacy against Pseudomonas aeruginosa.[1] Its synthesis is a critical process in the pharmaceutical industry. The method detailed herein involves the condensation reaction between ampicillin and this compound.[2][3] This key intermediate, EDPC, is a reactive acylating agent that allows for the efficient formation of the amide bond, yielding Piperacillin.[4][5] The protocol has been developed to ensure a high yield and purity of the final product, which is essential for its therapeutic application.[6]

Chemical Reaction Pathway

The synthesis of Piperacillin from ampicillin and EDPC proceeds via a nucleophilic acyl substitution reaction. The amino group of ampicillin attacks the carbonyl chloride of EDPC, leading to the formation of Piperacillin and hydrochloric acid. The acid is neutralized by a suitable base in the reaction mixture.

Reaction_Pathway Ampicillin Ampicillin Piperacillin Piperacillin Ampicillin:e->Piperacillin:w + EDPC EDPC 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride (EDPC) HCl HCl

Caption: Chemical reaction for the synthesis of Piperacillin.

Experimental Protocol

This protocol is divided into two main stages: the acylation/condensation reaction to form Piperacillin, followed by its crystallization and purification.

Part 1: Acylation and Condensation Reaction
  • Preparation of the Ampicillin Solution:

    • In a suitable reaction vessel, add 300.0 g of water, 112.5 g of ethyl acetate, 37.5 g (0.093 mol) of ampicillin, and 14.4 g (0.095 mol) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]

    • Cool the mixture to a temperature between 5-10 °C with constant stirring.[2]

  • Acylation Reaction:

    • Prepare a solution of this compound (EDPC) in dichloromethane (a separate synthesis of EDPC is described in patent CN101417982A).[4]

    • Slowly add the EDPC solution (0.094 mol) dropwise to the ampicillin mixture.[2]

    • Throughout the addition, maintain the pH of the reaction mixture between 6.5 and 7.5 by the controlled addition of sodium acetate.[2] The dropwise addition should take approximately 40 minutes.[2]

    • After the complete addition of the EDPC solution, continue to stir the reaction mixture at the same temperature for an additional 15 minutes.[2]

Part 2: Crystallization and Purification of Piperacillin
  • Crystallization:

    • To the reaction mixture, add 187.5 g of acetone.[2]

    • Adjust the temperature of the mixture to 15-20 °C.[2]

    • Slowly add 6mol/L hydrochloric acid dropwise until the pH of the solution reaches 1.68.[2]

    • Maintain the temperature and continue stirring for 60 minutes to allow for crystal growth.[2]

  • Isolation and Drying:

    • Filter the resulting solid precipitate.

    • Wash the collected piperacillin crystals with purified water.[7]

    • Dry the product under vacuum to obtain the final Piperacillin.

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis and purification of Piperacillin.

Workflow A Prepare Ampicillin Solution B Cool to 5-10 °C A->B C Add EDPC Solution (pH 6.5-7.5) B->C D Stir for 15 min C->D E Add Acetone D->E F Adjust pH to 1.68 with HCl E->F G Stir for 60 min (Crystallization) F->G H Filter Crystals G->H I Wash with Water H->I J Vacuum Dry I->J K Piperacillin J->K

References

The Crucial Role of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride in Cefoperazone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of the third-generation cephalosporin antibiotic, Cefoperazone, with a specific focus on the pivotal role of the acylating agent, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC). The following application notes and experimental protocols are designed to offer a comprehensive guide for professionals in the field of pharmaceutical synthesis and development.

Introduction

Cefoperazone is a semi-synthetic, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its synthesis is a multi-step process, a critical stage of which involves the N-acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus. This compound (EDPC) serves as a key intermediate, providing the characteristic side chain that imparts Cefoperazone its potent antibacterial activity.[2][3][4] The use of this activated acyl chloride facilitates an efficient and high-yield coupling reaction, making it a preferred reagent in the industrial production of Cefoperazone.[2]

Synthesis Pathway Overview

The synthesis of Cefoperazone from 7-ACA involves two main stages:

  • Modification of the 7-ACA core: The acetoxy group at the C-3 position of 7-ACA is substituted with a 1-methyl-5-mercapto-1,2,3,4-tetrazole group to form 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-TMCA).

  • N-acylation: The amino group at the C-7 position of the modified 7-ACA core is acylated using this compound (or a closely related precursor).

This pathway is a well-established method for producing high-purity Cefoperazone.[5]

Figure 1: Overall synthesis pathway of Cefoperazone.

Experimental Protocols

The following protocols are based on established synthesis methodologies and provide a detailed guide for the preparation of Cefoperazone.

Preparation of this compound (EDPC)

This protocol describes the synthesis of the key acylating agent from N-ethyldioxopiperazine.

Materials:

  • N-ethyldioxopiperazine

  • Dichloromethane

  • Trimethylchlorosilane (TMCS)

  • Pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triphosgene

  • n-Hexane

Procedure:

  • In a 500 mL three-necked flask, suspend 14.2 g (0.10 mol) of N-ethyldioxypiperazine in 200 mL of dichloromethane.

  • Cool the mixture to a temperature between -25°C and -20°C.

  • Add 16.3 g (0.15 mol) of TMCS, maintaining the temperature at -25°C to -20°C.

  • Add 11.9 g (0.15 mol) of pyridine, followed by 0.018 g of DMAP.

  • Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25°C and -20°C.

  • Maintain the reaction mixture at this temperature for 30-60 minutes.

  • After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.

  • Distill the filtrate to dryness under reduced pressure.

  • Add 100 mL of n-hexane to the residue to induce crystallization.

  • Filter the crystals by suction and dry to obtain this compound.[6]

Quantitative Data:

ParameterValueReference
Yield94.3%[6]
Molar Mass204.61 g/mol [4][7]
Synthesis of Cefoperazone via N-acylation

This protocol details the final step in the synthesis of Cefoperazone, the acylation of the modified 7-ACA core. This procedure is adapted from a method that generates the acyl chloride in situ from D-(-)-α-(4-ethyl-2,3-dioxo-1-piperazine carboxamido)-p-hydroxyphenylacetic acid (HO-EPCP) and then reacts it with the protected 7-TMCA. For the purpose of this protocol, the pre-synthesized EDPC can be considered as the reactive acylating agent.

Materials:

  • 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid hydrochloride (7-TMCA hydrochloride)

  • This compound (EDPC) or its precursor HO-EPCP to be chlorinated in situ

  • Dichloromethane-water mixed solution (4:1 v/v)

  • Polyethylene glycol 800 (PEG-800)

  • Hydrochloric acid solution

Procedure:

  • Prepare a solution of protected 7-TMCA hydrochloride.

  • In a separate reaction vessel, prepare the acylating agent. If starting from HO-EPCP, react it with a chlorinating agent like phosphorus oxychloride in a suitable solvent system (e.g., DMAC and dichloromethane) under nitrogen at -25°C to -20°C for 2.5-3.0 hours to generate the acyl chloride.[8]

  • In a dichloromethane-water mixed solution, combine the protected 7-TMCA hydrochloride and the prepared this compound in the presence of polyethylene glycol 800 as a phase transfer catalyst.[8]

  • Stir the reaction mixture vigorously.

  • Adjust the pH of the aqueous phase with a hydrochloric acid solution to facilitate the reaction and subsequent crystallization.

  • Allow the reaction to proceed until completion, which can be monitored by a suitable chromatographic technique (e.g., HPLC).

  • Upon completion, allow the product to crystallize from the aqueous phase.

  • Isolate the Cefoperazone acid crystals by filtration, wash with a suitable solvent, and dry under vacuum.

Experimental_Workflow cluster_prep Preparation of Reactants cluster_reaction N-Acylation Reaction cluster_workup Product Isolation and Purification prep_7TMCA Prepare protected 7-TMCA hydrochloride solution combine Combine protected 7-TMCA, EDPC, and PEG-800 in a dichloromethane-water solution prep_7TMCA->combine prep_EDPC Prepare 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride (EDPC) prep_EDPC->combine stir Vigorous stirring combine->stir ph_adjust Adjust pH with HCl stir->ph_adjust monitor Monitor reaction progress (e.g., HPLC) ph_adjust->monitor crystallize Crystallization of Cefoperazone acid monitor->crystallize filtrate Filter and wash crystals crystallize->filtrate dry Dry under vacuum filtrate->dry final_product Cefoperazone Acid dry->final_product

Figure 2: Experimental workflow for the synthesis of Cefoperazone.

Quantitative Data for Cefoperazone Synthesis:

ParameterValueReference
Molar ratio of 7-TMCA hydrochloride to acyl chloride1 : 1.1 - 1.2[8]
Overall Yield58.30%
Final Product Yield (in an optimized process)> 69.0%[8]
Final Product Purity> 99%[8]

Conclusion

The use of this compound as an acylating agent is a critical step in the synthesis of Cefoperazone. This intermediate allows for the efficient introduction of the N-acyl side chain, which is essential for the antibiotic's biological activity. The protocols and data presented here provide a framework for the laboratory-scale synthesis and can be adapted for process optimization and scale-up in pharmaceutical manufacturing. The high yield and purity achievable through this synthetic route underscore its importance in the production of this vital antibiotic.

References

Application Notes and Protocols: 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride as a Reagent for Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC) as a key reagent in the synthesis of potent and selective histone deacetylase (HDAC) inhibitors. EDPC serves as a versatile building block for introducing the 4-ethyl-2,3-dioxopiperazine moiety, which acts as a crucial "cap" group in the pharmacophore of many HDAC inhibitors. This cap group interacts with the rim of the catalytic tunnel of the HDAC enzyme. The protocols outlined below are based on established synthetic methodologies for creating amino(thienyl)benzamide and other related benzamide derivatives that have shown significant promise as anti-cancer agents. Quantitative data for representative compounds synthesized using similar methodologies are provided, along with diagrams of relevant signaling pathways and experimental workflows.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] The aberrant activity of HDACs is associated with the development and progression of numerous cancers, making them a validated target for therapeutic intervention. HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents, with several compounds approved for clinical use.[1][3]

The general pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a surface-recognition "cap" group that interacts with the outer rim of the enzyme's catalytic tunnel. This compound (EDPC) is a valuable reagent for incorporating a dioxopiperazine-based cap group, which has been shown to contribute to the potency and selectivity of HDAC inhibitors.[1][2] Specifically, EDPC is utilized in the synthesis of amino(thienyl)benzamide derivatives, a class of compounds with demonstrated antitumor activity.[4]

Data Presentation

The following tables summarize the in vitro inhibitory activity of representative benzamide and aminophenyl benzamide-based HDAC inhibitors, which are structurally related to the compounds synthesized using EDPC. These data are provided to illustrate the potency and selectivity profile that can be achieved with this class of molecules.

Table 1: In Vitro Inhibitory Activity of Representative Benzamide HDAC Inhibitors against Class I HDACs

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)
MS-275243453248
MGCD0103150--
Compound 2a405--
Indole-Pip 6a205--
Indole-Pip 6b280--

Data sourced from multiple studies and represents the activity of related benzamide and piperazine-containing HDAC inhibitors.[1][2]

Table 2: Antiproliferative Activity of Representative Dioxopiperazine and Benzamide HDAC Inhibitors

CompoundCell LineIC₅₀ (µM)
Compound 2aK5624.23
Compound 2aHL-604.16
Indole-Pip 6aK562-
Indole-Pip 6aHCT116-

Data sourced from studies on dioxopiperazine and benzamide-containing HDAC inhibitors.[1][2]

Experimental Protocols

Protocol 1: Synthesis of an N-(2-aminophenyl)benzamide HDAC Inhibitor using EDPC

This protocol describes a representative two-step synthesis of a potential HDAC inhibitor where EDPC is used to install the cap group.

Step 1: Synthesis of the Benzamide Core

  • To a solution of a suitable carboxylic acid (e.g., 4-((tert-butoxycarbonyl)amino)benzoic acid) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add o-phenylenediamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected benzamide intermediate.

  • Dissolve the intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to afford the aminophenyl benzamide intermediate as a TFA salt.

Step 2: Acylation with this compound (EDPC)

  • Dissolve the aminophenyl benzamide intermediate (1.0 eq) in anhydrous DCM or another suitable aprotic solvent.

  • Add a non-nucleophilic base, such as DIPEA or triethylamine (TEA) (2.5 eq), to neutralize the TFA salt and facilitate the subsequent reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (EDPC) (1.2 eq) in anhydrous DCM.

  • Add the EDPC solution dropwise to the cooled solution of the amine.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or preparative HPLC to yield the desired HDAC inhibitor.

Protocol 2: In Vitro HDAC Enzyme Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against specific HDAC isoforms.

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) can be commercially sourced.

  • Prepare a stock solution of the synthesized inhibitor in DMSO.

  • Serially dilute the inhibitor stock solution to obtain a range of desired concentrations.

  • In a 96-well plate, add the HDAC enzyme, the diluted inhibitor, and a suitable assay buffer.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate the plate at 37°C for a further 30-60 minutes.

  • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a known potent HDAC inhibitor (like Trichostatin A) to prevent further deacetylation.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 390 nm, λem = 460 nm).

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cellular Viability Assay (MTT Assay)

This protocol describes a common method to assess the antiproliferative effects of the synthesized HDAC inhibitors on cancer cell lines.

  • Seed cancer cells (e.g., HCT116, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized HDAC inhibitor (typically from a DMSO stock, ensuring the final DMSO concentration is non-toxic, e.g., <0.1%). Include a vehicle control (DMSO only).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Protected Amino Acid, o-phenylenediamine) benzamide Benzamide Core Synthesis (Coupling & Deprotection) start->benzamide acylation Acylation with EDPC benzamide->acylation edpc EDPC (Cap Reagent) edpc->acylation purification Purification (Chromatography) acylation->purification final_product Final HDAC Inhibitor purification->final_product enzyme_assay In Vitro HDAC Enzyme Assay final_product->enzyme_assay cell_assay Cellular Viability (MTT Assay) final_product->cell_assay data_analysis Data Analysis (IC50 Determination) enzyme_assay->data_analysis cell_assay->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of HDAC inhibitors using EDPC.

hdac_signaling_pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects HDAC HDAC Enzyme Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) HDAC->Chromatin_Closed promotes Histone Histone Tail (Acetylated Lysines) Histone->HDAC Deacetylation Chromatin_Open Open Chromatin (Transcriptionally Active) Histone->Chromatin_Open maintains DNA DNA Gene_Expression Tumor Suppressor Gene Expression Chromatin_Closed->Gene_Expression represses Chromatin_Open->Gene_Expression allows HAT HAT Enzyme HAT->Histone Acetylation Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Angiogenesis Inhibition of Angiogenesis Gene_Expression->Angiogenesis HDAC_Inhibitor HDAC Inhibitor (e.g., from EDPC) HDAC_Inhibitor->HDAC Inhibits

Caption: Mechanism of action of HDAC inhibitors synthesized using EDPC.

References

Application Notes and Protocols for Acylation with 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride in acylation reactions. This versatile reagent is a key intermediate, particularly in the synthesis of advanced β-lactam antibiotics.

Introduction

This compound (CAS 59703-00-3) is a highly reactive acylating agent.[1][2] Its primary application lies in the pharmaceutical industry as a crucial building block for the synthesis of semi-synthetic antibiotics, most notably piperacillin and cefoperazone.[1][2] The reagent facilitates the introduction of the 4-ethyl-2,3-dioxopiperazine-1-carboxamido side chain to an amine group, a structural motif critical for the enhanced antibacterial activity of these drugs. This document outlines the general protocol for acylation of amines and provides a specific example in the synthesis of piperacillin.

Data Presentation

The following table summarizes the quantitative data for acylation reactions involving this compound.

SubstrateProductSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
Silylated AmpicillinPiperacillinDichloromethane-25-306Virtually Quantitative
D(-)-α-amino-p-hydroxyphenylacetic acidHO-EPCPTetrahydrofuran/WaterNaOH / NaHCO₃0-101.5Not specified
7-amino-3-methyl tetrazolyl cephalosporanic acid (protected)CefoperazoneDichloromethane/Water-Not specifiedNot specified>69.0

Experimental Protocols

General Protocol for Acylation of Primary and Secondary Amines

This protocol describes a general method for the acylation of amines using this compound. The reaction conditions may require optimization depending on the specific substrate.

Materials and Reagents:

  • This compound

  • Amine substrate

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine, Pyridine, if the amine substrate is a salt)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (if necessary)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of Amine Solution: In a clean, dry round-bottom flask, dissolve the amine substrate in an appropriate volume of anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base (if required): If the amine substrate is in the form of a salt (e.g., hydrochloride), add 1.1 equivalents of a tertiary amine base to the solution to liberate the free amine. Stir the mixture for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve 1.05 equivalents of this compound in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, quench it by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

    • Combine the organic layers and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired acylated product.

Specific Protocol: Synthesis of Piperacillin

This protocol details the acylation of ampicillin with this compound. It involves a silylation step to protect the carboxylic acid and enhance solubility.

Procedure:

  • Silylation of Ampicillin:

    • Suspend anhydrous ampicillin (1 equivalent) in dichloromethane.

    • Add hexamethyldisilazane (HMDS) to the suspension.

    • Reflux the mixture until a clear solution is obtained, indicating the formation of the silylated ampicillin derivative.

  • Acylation Reaction:

    • Cool the solution of silylated ampicillin to room temperature (25-30 °C).

    • Add this compound (1 equivalent) to the solution in one portion.

    • Stir the reaction mixture at 25-30 °C for approximately 6 hours.

  • Isolation:

    • The formation of piperacillin can be monitored by High-Performance Liquid Chromatography (HPLC).

    • The product can be isolated and purified using standard techniques appropriate for β-lactam antibiotics. The reaction is reported to proceed with a virtually quantitative yield.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Prepare Amine Solution add_base Add Base (if needed) prep_amine->add_base cool Cool to 0°C add_base->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir & Monitor (TLC) add_acyl->react quench Quench with Water react->quench extract Extract & Wash quench->extract dry Dry Organic Layer extract->dry purify Concentrate & Purify dry->purify product Final Product purify->product

Caption: General workflow for the acylation of amines.

Signaling Pathway: Mechanism of Action of Piperacillin

signaling_pathway cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan cell_wall Cell Wall Formation peptidoglycan->cell_wall leads to cell_lysis Cell Lysis cell_wall->cell_lysis disruption leads to piperacillin Piperacillin piperacillin->pbp binds to & inhibits

Caption: Inhibition of bacterial cell wall synthesis by piperacillin.

References

Application Notes and Protocols: 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, commonly abbreviated as EDPC, is a chemical reagent with the CAS number 59703-00-3.[1][2][3] It is recognized primarily as a key intermediate in the synthesis of several semi-synthetic antibiotics, including piperacillin and cefoperazone.[4] Structurally, it is an acyl chloride derivative of an N-substituted dioxopiperazine. While its application as a general peptide coupling reagent is not extensively documented in peer-reviewed literature, its chemical nature as an acyl chloride suggests its potential utility in the formation of amide bonds, the fundamental linkage in peptides.

These application notes provide a detailed overview of the potential use of this compound in peptide synthesis, including hypothetical protocols based on established chemical principles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 59703-00-3
Molecular Formula C₇H₉ClN₂O₃[3]
Molecular Weight 204.61 g/mol [3]
Appearance White or off-white crystalline powder[4]
Melting Point 100 °C[5]
Boiling Point 292.9 °C at 760 mmHg (Predicted)[4]
Density 1.408 g/cm³ (Predicted)[4]

Mechanism of Action in Peptide Synthesis

As an acyl chloride, this compound (EDPC) is proposed to function as a coupling reagent by activating the C-terminal carboxylic acid of an N-protected amino acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid attacks the carbonyl carbon of EDPC, leading to the elimination of a chloride ion and the formation of a mixed anhydride intermediate. This mixed anhydride is highly activated towards nucleophilic attack by the N-terminal amine of another amino acid or peptide, resulting in the formation of a new peptide bond and the release of the 4-ethyl-2,3-dioxopiperazine-1-carboxylic acid byproduct.

Mechanism_of_Action cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid (R-COOH) Mixed_Anhydride Activated Mixed Anhydride (R-COOCO-R') N_Protected_AA->Mixed_Anhydride + EDPC EDPC EDPC (R'-COCl) EDPC->Mixed_Anhydride HCl HCl Coupled_Peptide Elongated Peptide (R-CONH-R'') Mixed_Anhydride->Coupled_Peptide + Peptide Chain Peptide_Chain Peptide Chain (H₂N-R'') Peptide_Chain->Coupled_Peptide Byproduct Byproduct (R'-COOH)

Caption: Proposed mechanism of EDPC in peptide bond formation.

Quantitative Data on Common Coupling Reagents

Coupling ReagentClassRelative ReactivityRacemization RiskByproducts
DCC CarbodiimideModerateModerateInsoluble DCU
DIC CarbodiimideModerateModerateSoluble DIU
HBTU Aminium/UroniumHighLow (with HOBt)HOBt, Tetramethylurea
HATU Aminium/UroniumVery HighVery Low (with HOAt)HOAt, Tetramethylurea
PyBOP PhosphoniumHighLowHOBt, Phosphine Oxide
EDPC (Hypothetical) Acyl ChlorideHighModerate to High4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid, HCl

Experimental Protocols

The following are generalized protocols for peptide synthesis. A hypothetical protocol for the use of EDPC is provided, based on standard practices for acyl chloride-mediated couplings. Note: These protocols should be optimized for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Start Start with Resin Swell 1. Swell Resin in Solvent (e.g., DMF, DCM) Start->Swell Deprotection 2. N-α-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 3. Wash Resin (e.g., DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (N-Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 5. Wash Resin (e.g., DMF, DCM) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection 6. Final N-α-Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation 8. Peptide Precipitation (e.g., Cold Ether) Cleavage->Precipitation Purification 9. Purification (e.g., RP-HPLC) Precipitation->Purification End Lyophilized Peptide Purification->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) - Coupling Step

This protocol describes a single coupling cycle within an Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin with a free N-terminal amine

  • Coupling Reagent (e.g., HBTU, HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (6 equivalents) to the activation mixture and immediately add the solution to the deprotected peptide-resin.

  • Reaction Time: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Hypothetical Coupling Step using EDPC in SPPS

This is a hypothetical protocol for using EDPC as the coupling reagent, based on the principles of acyl chloride chemistry. Caution: This reaction will produce HCl, which must be neutralized by a non-nucleophilic base.

Materials:

  • Fmoc-protected amino acid

  • This compound (EDPC)

  • Peptide-resin with a free N-terminal amine

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Resin and Reagent Preparation: Ensure the peptide-resin and all reagents and solvents are anhydrous, as EDPC is moisture-sensitive. Swell the deprotected peptide-resin in anhydrous DCM.

  • Activation: In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the Fmoc-protected amino acid (2 equivalents) in anhydrous DCM. Cool the solution to 0 °C.

  • EDPC Addition: Add EDPC (2 equivalents) to the amino acid solution and stir for 10-15 minutes at 0 °C to form the mixed anhydride.

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. Immediately add the base (e.g., DIPEA, 4 equivalents) to neutralize the in-situ generated HCl and the amine salt on the resin.

  • Reaction Time: Allow the reaction to proceed at room temperature for 2-4 hours, with constant agitation.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: Upon completion, thoroughly wash the resin with DCM (5x), DMF (3x), and finally DCM (3x).

  • Proceed with the synthesis.

Logical Relationships in a Peptide Coupling Reaction

The success of a peptide coupling reaction depends on the interplay between several key components. The following diagram illustrates these relationships.

Coupling_Relationships Coupling_Reagent Coupling Reagent (e.g., EDPC, HBTU) Activated_Species Activated Species (Mixed Anhydride/Active Ester) Coupling_Reagent->Activated_Species Amino_Acid N-Protected Amino Acid Amino_Acid->Activated_Species Peptide_Resin N-Terminally Free Peptide-Resin Peptide_Bond Peptide Bond Formation Peptide_Resin->Peptide_Bond Base Base (e.g., DIPEA) Base->Peptide_Bond activates amine, neutralizes acid Side_Reactions Side Reactions (Racemization, etc.) Base->Side_Reactions can promote Solvent Solvent (e.g., DMF, DCM) Solvent->Peptide_Bond solubilizes reactants Activated_Species->Peptide_Bond Activated_Species->Side_Reactions

Caption: Key components and their relationships in a peptide coupling reaction.

Safety and Handling

This compound is an acyl chloride and should be handled with care. It is sensitive to moisture and can decompose to release hydrochloric acid.[6] It is classified as causing severe skin burns and eye damage.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Conclusion

This compound is a valuable reagent for the synthesis of specific pharmaceutical compounds. While its use as a general-purpose peptide coupling reagent is not well-established, its chemical properties suggest potential applications in this area. The provided hypothetical protocols, based on standard organic chemistry principles, offer a starting point for researchers interested in exploring its utility in peptide synthesis. However, careful optimization and analysis, particularly concerning reaction efficiency and the potential for racemization, would be essential.

References

Synthetic Routes Utilizing 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a key intermediate in the production of several important pharmaceuticals.[1][2][3][4]

Introduction

This compound (EDPC) is a versatile chemical building block, primarily recognized for its crucial role as an intermediate in the synthesis of β-lactam antibiotics, most notably Piperacillin and Cefoperazone.[2][3][4] Its high reactivity makes it an efficient acylating agent, enabling the introduction of the 4-ethyl-2,3-dioxopiperazine moiety into target molecules. This document outlines the primary synthetic routes to EDPC and its subsequent application in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of this compound

The most common and efficient synthesis of EDPC involves the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene or di-(trichloromethyl) carbonate, in the presence of an activator and an acid scavenger.[2][5] The use of trimethylchlorosilane (TMCS) as an activator and a base like pyridine or triethylamine is frequently reported to achieve high yields.[2][5]

Synthetic Pathway Overview

G cluster_0 Synthesis of EDPC 1-Ethyl-2,3-dioxopiperazine 1-Ethyl-2,3-dioxopiperazine TMCS_Pyridine TMCS, Pyridine Dichloromethane 1-Ethyl-2,3-dioxopiperazine->TMCS_Pyridine Triphosgene Triphosgene Triphosgene->TMCS_Pyridine EDPC This compound TMCS_Pyridine->EDPC

Caption: Synthesis of EDPC from 1-Ethyl-2,3-dioxopiperazine.

Comparative Data of Synthetic Protocols
ProtocolStarting MaterialPhosgene SourceActivator/BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
Method 11-Ethyl-2,3-dioxopiperazineTriphosgeneTMCS/Pyridine/DMAPDichloromethane-25 to -200.5 - 194.3-[5]
Method 24-ethyl-2,3-dioxopiperazineDi-(trichloromethyl) carbonateTrimethylchlorosilane/TriethylamineChloroform-30 to RT2.57597.6[2]
Method 34-ethyl-2,3-dioxopiperazineDi-(trichloromethyl) carbonateTrimethylchlorosilane/TriethylamineDichloromethane-30 to RT2.578.398.2[2]
Experimental Protocol: Synthesis of EDPC (Method 1)

This protocol is adapted from a published patent.[5]

Materials:

  • 1-Ethyl-2,3-dioxopiperazine (N-ethyldioxypiperazine)

  • Dichloromethane (DCM)

  • Trimethylchlorosilane (TMCS)

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Triphosgene

  • n-Hexane

Procedure:

  • In a 500 mL three-necked flask equipped with a stirrer, add 14.2 g (0.10 mol) of 1-Ethyl-2,3-dioxopiperazine and 200 mL of dichloromethane.

  • Cool the mixture to a temperature range of -25 to -20 °C.

  • Add 16.3 g (0.15 mol) of TMCS, followed by 11.9 g (0.15 mol) of pyridine, while maintaining the temperature between -25 and -20 °C.

  • Add 0.018 g of DMAP to the reaction mixture.

  • In batches, add 11.9 g (0.04 mol) of triphosgene, ensuring the temperature remains at -25 to -20 °C.

  • Maintain the reaction at this temperature for 30-60 minutes.

  • After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.

  • Distill the filtrate to dryness under reduced pressure.

  • Add 100 mL of n-hexane to the residue to induce crystallization.

  • Filter the crystalline product by suction and dry to obtain 19.3 g of this compound (Yield: 94.3%).[5]

Application in the Synthesis of Piperacillin

This compound is a critical reagent for the acylation of 6-aminopenicillanic acid (6-APA) derivatives to produce piperacillin. The carbonyl chloride group of EDPC readily reacts with the amino group of the penicillin core structure.

Acylation Workflow for Piperacillin Synthesis

G cluster_1 Piperacillin Synthesis EDPC This compound Acylation Acylation EDPC->Acylation Ampicillin_Derivative Ampicillin Derivative (e.g., D(-)-α-aminobenzylpenicillin) Ampicillin_Derivative->Acylation Piperacillin Piperacillin Acylation->Piperacillin

Caption: Acylation of an ampicillin derivative with EDPC to form Piperacillin.

Experimental Protocol: General Acylation Reaction

This is a generalized protocol for the acylation of an amine with EDPC. Specific conditions may vary depending on the substrate.

Materials:

  • This compound (EDPC)

  • Amine-containing substrate (e.g., a 6-APA derivative)

  • Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Acid scavenger (e.g., Triethylamine, Pyridine)

Procedure:

  • Dissolve the amine-containing substrate in the chosen aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a suitable temperature, typically between -20 °C and 0 °C, to control the reaction exotherm.

  • Add the acid scavenger to the reaction mixture.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Allow the reaction to stir at the cooled temperature for a specified period (typically 1-4 hours) and then warm to room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Further Applications

Beyond piperacillin, EDPC is utilized in the synthesis of other antibiotics such as cefoperazone and cefbuperazone.[4][6] It is also employed as a reagent in the synthesis of amino(thienyl)benzamide derivatives, which have shown potential as histone deacetylase inhibitors with antitumor activity.[7] The reactivity of the acyl chloride allows for its use in reactions with various nucleophiles, including alcohols and thiols, to form the corresponding esters and thioesters.[8]

Safety and Handling

This compound is a thermally sensitive substance that can decompose when exposed to heat and moisture.[4] It is classified as a substance that can cause severe skin burns and eye damage.[9] Therefore, it should be handled with appropriate personal protective equipment, including gloves, and eye/face protection, in a well-ventilated fume hood.[3] In case of accidental contact, immediate medical advice should be sought.[3] Store in a cool, dry place away from heat and moisture.

References

Application Notes and Protocols for N-acylation with 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC) is a highly reactive acylating agent, primarily utilized as a crucial intermediate in the synthesis of semi-synthetic antibiotics, most notably piperacillin and cefoperazone.[1][2] Its structure combines the reactivity of an acyl chloride with the scaffold of a dioxopiperazine, making it an efficient reagent for the introduction of the 4-ethyl-2,3-dioxopiperazine-1-carbonyl moiety onto a nucleophilic amine. This process, known as N-acylation, forms a stable amide bond and is a cornerstone of modern medicinal chemistry and drug development.[3]

These application notes provide a detailed experimental procedure for the N-acylation of primary and secondary amines using EDPC. The protocol is designed to be a starting point for researchers, offering a general methodology that can be adapted to a variety of amine substrates.

Reaction Principle

The N-acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a new amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Materials and Equipment
  • This compound (EDPC)

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

  • Analytical equipment for reaction monitoring and product characterization (TLC, LC-MS, NMR)

General Protocol for N-acylation
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add a tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of EDPC: In a separate flask, dissolve this compound (1.0 to 1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and mass spectrometry.

Data Presentation

The following table summarizes representative data for the N-acylation of various amines with acyl chlorides. The yields and reaction times are illustrative and may vary depending on the specific substrate and reaction conditions.

Amine Substrate (Type)Acylating AgentBaseSolventReaction Time (h)Yield (%)
Benzylamine (Primary, Aliphatic)EDPC (projected)TriethylamineDCM4 - 885 - 95
Aniline (Primary, Aromatic)EDPC (projected)TriethylamineDCM12 - 2470 - 85
Piperidine (Secondary, Cyclic)EDPC (projected)TriethylamineDCM2 - 690 - 98
Morpholine (Secondary, Cyclic)EDPC (projected)TriethylamineDCM2 - 690 - 98
7-TMCA derivative (in Cefoperazone synthesis)HO-EPCP chloridePolyethylene glycol 800 (phase transfer catalyst)Dichloromethane-waterNot specified>69

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction N-acylation Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine in DCM add_base Add Tertiary Amine Base prep_amine->add_base addition Dropwise Addition of EDPC solution at 0°C add_base->addition prep_edpc Dissolve EDPC in DCM prep_edpc->addition stirring Stir at Room Temperature (2-24h) addition->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: General experimental workflow for the N-acylation of amines with this compound.

logical_relationship reagents Reagents amine Primary or Secondary Amine (Nucleophile) edpc This compound (Electrophile) base Tertiary Amine Base (HCl Scavenger) reaction N-acylation Reaction (Nucleophilic Acyl Substitution) amine->reaction edpc->reaction base->reaction product N-acylated Product (Amide) reaction->product byproduct Triethylammonium Chloride (Salt Byproduct) reaction->byproduct

Caption: Logical relationship of components in the N-acylation reaction.

Signaling Pathways and Applications

The primary application of N-acylation products derived from EDPC is in the field of antibacterial drug discovery. The resulting molecules, such as piperacillin and cefoperazone, are β-lactam antibiotics. These antibiotics act by inhibiting the synthesis of the bacterial cell wall. Specifically, they acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan biosynthesis. This inhibition leads to a weakened cell wall and ultimately bacterial cell lysis.

Beyond their direct use as antibiotic precursors, the 4-ethyl-2,3-dioxopiperazine moiety can be incorporated into other molecular scaffolds to explore novel biological activities. The versatility of the N-acylation reaction allows for the generation of diverse libraries of compounds for screening in various therapeutic areas.

Conclusion

The N-acylation of amines with this compound is a robust and efficient method for the synthesis of complex amides. The detailed protocol and accompanying information provided in these application notes serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the development of novel therapeutics. Careful optimization of reaction conditions for each specific amine substrate is recommended to achieve the best results.

References

Application Notes and Protocols: 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, commonly referred to as EDPC, is a highly reactive and versatile chemical intermediate. Its unique structural features, particularly the activated carbonyl chloride group attached to the dioxopiperazine scaffold, make it an invaluable building block in organic synthesis. This document provides detailed application notes and experimental protocols for the use of EDPC, with a primary focus on its role in the synthesis of semi-synthetic β-lactam antibiotics, such as piperacillin and cefoperazone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 59703-00-3[1]
Molecular Formula C₇H₉ClN₂O₃[1]
Molecular Weight 204.61 g/mol [1]
Appearance White or off-white crystalline powder[2]
Melting Point 94-95 °C[2]
Solubility Soluble in dichloromethane, acetonitrile. Decomposes in water.[2]
Stability Thermally sensitive; decomposes with heat and moisture.[2]

Applications in Synthesis

The primary application of EDPC lies in its ability to act as an efficient acylating agent, enabling the introduction of the 4-ethyl-2,3-dioxopiperazine moiety onto various nucleophiles. This is particularly significant in the pharmaceutical industry for the synthesis of advanced antibiotics.

Synthesis of β-Lactam Antibiotics

EDPC is a crucial precursor in the industrial synthesis of potent antibiotics like piperacillin and cefoperazone.[3] It readily reacts with the free amine group of antibiotic intermediates to form the desired amide linkage.

A generalized workflow for the utilization of EDPC in antibiotic synthesis is depicted below.

G cluster_synthesis Synthesis of EDPC cluster_application Application in Antibiotic Synthesis A 1-Ethyl-2,3-dioxopiperazine C This compound (EDPC) A->C Acylation B Phosgenating Agent (e.g., Triphosgene) B->C D Antibiotic Intermediate (e.g., Ampicillin, 7-ACA derivative) E Final Antibiotic (e.g., Piperacillin, Cefoperazone) C->E N-Acylation D->E

Caption: General workflow for the synthesis and application of EDPC.

Experimental Protocols

Protocol 1: Synthesis of this compound (EDPC)

This protocol is based on the acylation of 1-Ethyl-2,3-dioxopiperazine using triphosgene.

Materials:

  • 1-Ethyl-2,3-dioxopiperazine

  • Triphosgene

  • Dichloromethane (anhydrous)

  • Pyridine (anhydrous)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Trimethylchlorosilane (TMCS)

  • n-Hexane

Procedure:

  • In a 500 mL three-necked flask equipped with a stirrer, add 14.2 g (0.10 mol) of 1-Ethyl-2,3-dioxopiperazine and 200 mL of dichloromethane.[4]

  • Cool the mixture to a temperature between -25 °C and -20 °C.[4]

  • Add 16.3 g (0.15 mol) of TMCS, followed by the slow addition of 11.9 g (0.15 mol) of pyridine, maintaining the temperature between -25 °C and -20 °C.[4]

  • Add a catalytic amount of DMAP (0.018 g).[4]

  • Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25 °C and -20 °C.[4]

  • Maintain the reaction at this temperature for 30-60 minutes.[4]

  • After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.[4]

  • Distill the filtrate under reduced pressure to remove the solvent.[4]

  • Add 100 mL of n-hexane to the residue to induce crystallization.[4]

  • Filter the crystalline product by suction and dry under vacuum to yield this compound.[4]

Quantitative Data:

ReactantMolar QuantityProductYield
1-Ethyl-2,3-dioxopiperazine0.10 molThis compound94.3%
Protocol 2: Synthesis of Piperacillin using EDPC

This protocol outlines the condensation reaction between EDPC and ampicillin.

Materials:

  • This compound (EDPC) solution in dichloromethane

  • Ampicillin

  • Water

  • Ethyl acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Sodium acetate

  • Acetone

  • Hydrochloric acid (6 mol/L)

Procedure:

  • In a reaction vessel, add 293.6 g of water, 110.1 g of ethyl acetate, 36.7 g (0.091 mol) of ampicillin, and 14.1 g (0.093 mol) of DBU.

  • Cool the mixture to 5-10 °C.

  • Slowly add the dichloromethane solution containing EDPC (0.092 mol) dropwise.

  • During the addition, maintain the pH of the reaction mixture between 6.5 and 7.5 using sodium acetate. The dropwise addition should take approximately 40 minutes.

  • After the addition is complete, maintain the temperature and stir for an additional 15 minutes.

  • Add 183.5 g of acetone to the reaction mixture, controlling the temperature to be between 15-20 °C.

  • Adjust the pH to 1.68 by the dropwise addition of 6 mol/L hydrochloric acid.

  • Maintain the temperature for 60 minutes after the acid addition to allow for crystallization.

  • Isolate the piperacillin product by filtration.

Quantitative Data:

ReactantMolar QuantityProductYield
Ampicillin0.091 molPiperacillin91.8%

Mechanism of Action of Derived Antibiotics

The antibiotics synthesized using EDPC, such as piperacillin and cefoperazone, are β-lactam antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[5][6] Specifically, they target and inactivate penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, a vital component of the bacterial cell wall.[5][7] The disruption of this process leads to a weakened cell wall and subsequent cell lysis, resulting in bacterial death.[7]

The following diagram illustrates the inhibition of the bacterial cell wall synthesis pathway by these antibiotics.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition by β-Lactam Antibiotics A Peptidoglycan Precursors B Transglycosylation A->B C Linear Peptidoglycan Chains B->C D Transpeptidation (Cross-linking) C->D E Stable Peptidoglycan Cell Wall D->E F Penicillin-Binding Proteins (PBPs) F->D Catalyzes G Piperacillin / Cefoperazone (Synthesized from EDPC) G->F Inhibits

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

Conclusion

This compound is a cornerstone building block for the synthesis of complex, biologically active molecules, most notably advanced β-lactam antibiotics. The protocols and data provided herein offer a comprehensive guide for researchers in the fields of medicinal chemistry and drug development, facilitating the efficient and high-yield synthesis of these critical therapeutic agents. Understanding the underlying synthetic pathways and the mechanism of action of the final products is essential for the continued development of new and effective antibacterial drugs.

References

Application Notes: Synthesis of β-Lactam Antibiotics Using 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, commonly referred to as EDPC, is a critical pharmaceutical intermediate extensively used in the synthesis of semi-synthetic β-lactam antibiotics.[1] Its chemical formula is C₇H₉ClN₂O₃, and its CAS number is 59703-00-3.[2] This acylating agent is particularly vital for the production of broad-spectrum antibiotics such as Piperacillin and Cefoperazone.[2][3] The use of EDPC in the acylation of a penicillin or cephalosporin nucleus allows for the introduction of the 4-ethyl-2,3-dioxopiperazine side chain, which is crucial for the enhanced antibacterial activity of these drugs. This approach is favored in pharmaceutical manufacturing for its potential to shorten synthesis routes, improve product quality, and achieve high yields and purity.[3]

Principle of Application

The primary application of EDPC is in the N-acylation of the free amino group on a β-lactam core structure. For instance, in the synthesis of Piperacillin, EDPC reacts with Ampicillin (which contains a 6-aminopenicillanic acid core with a phenylglycyl side chain). The carbonyl chloride group of EDPC is highly reactive and couples with the α-amino group of the ampicillin side chain to form an amide bond. This reaction attaches the 4-ethyl-2,3-dioxopiperazine moiety, resulting in the final Piperacillin molecule.[4][5] Controlling reaction conditions such as temperature, pH, and solvent system is critical to prevent the hydrolysis of EDPC and maximize the yield of the desired antibiotic.[4]

Synthesis Pathway for Piperacillin

The synthesis of Piperacillin from 4-ethyl-2,3-dioxopiperazine and Ampicillin proceeds in two main stages: the formation of the EDPC acylating agent and the subsequent condensation with the ampicillin nucleus.

G Overall Synthesis Pathway of Piperacillin cluster_0 Step 1: EDPC Synthesis cluster_1 Step 2: Condensation A 4-Ethyl-2,3-dioxopiperazine C 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride (EDPC) A->C Dichloromethane -25 to -20 °C B Triphosgene B->C E Piperacillin Acid C->E Water, Buffer Alkaline Regulator 0 to 10 °C, 30-60 min D Ampicillin Trihydrate D->E

Overall Synthesis Pathway of Piperacillin

Experimental Protocols

Protocol 1: Synthesis of this compound (EDPC)

This protocol is based on synthetic methods described in the chemical literature for the chlorination of 4-ethyl-2,3-dioxopiperazine using triphosgene.[6]

Materials:

  • N-ethyldioxopiperazine (14.2 g, 0.10 mol)

  • Dichloromethane (200 mL + 30 mL for washing)

  • Trimethylchlorosilane (TMCS) (16.3 g, 0.15 mol)

  • Pyridine (11.9 g, 0.15 mol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.018 g)

  • Triphosgene (11.9 g, 0.04 mol)

  • n-Hexane (100 mL)

Procedure:

  • Transfer N-ethyldioxopiperazine (14.2 g) to a 500 mL three-necked flask and add 200 mL of dichloromethane.

  • Stir the mixture and cool the flask to a temperature between -25 °C and -20 °C.

  • Add TMCS (16.3 g) while maintaining the temperature.

  • Add pyridine (11.9 g) and DMAP (0.018 g).

  • Add triphosgene (11.9 g) in batches, ensuring the temperature remains between -25 °C and -20 °C.

  • Maintain the reaction at this temperature for 30-60 minutes.[6]

  • After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.

  • Distill the filtrate to dryness under reduced pressure.

  • Add 100 mL of n-hexane to the residue to induce crystallization.

  • Filter the crystals by suction and dry to obtain the final product. A yield of 19.3 g (94.3%) can be expected.[6]

Protocol 2: Synthesis of Piperacillin Acid via Condensation

This protocol details the acylation of Ampicillin Trihydrate with EDPC in a buffered aqueous solution.[4]

Materials:

  • Ampicillin Trihydrate (e.g., 16 g)

  • Water (e.g., 96 mL)

  • Buffer solution (pH 6.0-8.0), e.g., citrate-phosphate disodium hydrogen buffer (10 mL)

  • EDPC (mass ratio to Ampicillin Trihydrate, e.g., 1:4, so 4 g)

  • Alkaline regulator (e.g., sodium carbonate solution) to maintain pH

  • Acidic regulator (e.g., 1-5 mol/L HCl) for crystallization

  • Solvent for crystallization (e.g., Acetone, Ethyl Acetate)

Procedure:

  • Add Ampicillin Trihydrate (16 g), water (96 mL), and the buffer solution (10 mL) into a reactor.

  • Cool the reactor to a temperature between 0 °C and 10 °C.

  • Add EDPC (4 g) to the reactor. Simultaneously, add the alkaline regulator solution dropwise to maintain the pH of the mixture between 6.0 and 8.0.[4]

  • After adding EDPC, maintain the temperature at approximately 3 °C and allow the reaction to proceed for 45-60 minutes.[4]

  • Upon completion of the acylation reaction, proceed to crystallization. Add a solvent mixture such as acetone and ethyl acetate.

  • Control the crystallization temperature at 15 +/- 2 °C.

  • Slowly add the acidic regulator (hydrochloric acid) dropwise to adjust the final pH to 1.5-2.0, which will precipitate the Piperacillin acid.[4]

  • Allow the crystals to grow for 1 hour at a temperature between 0 °C and 10 °C.

  • Filter the resulting crystals, wash them with water, and dry under a vacuum to obtain the final Piperacillin acid product.[4]

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical laboratory workflow for the synthesis of Piperacillin using EDPC.

G Laboratory Workflow for Piperacillin Synthesis A 1. Prepare Ampicillin Solution (Water + Buffer) B 2. Cool Reactor (0-10 °C) A->B C 3. Acylation Reaction (Add EDPC, Control pH 6.0-8.0) B->C D 4. Reaction Incubation (45-60 min at ~3 °C) C->D E 5. Crystallization (Add Solvent, Adjust pH to 1.5-2.0) D->E F 6. Crystal Growth (1 hour at 0-10 °C) E->F G 7. Product Isolation (Filter and Wash Crystals) F->G H 8. Drying (Vacuum Drying) G->H

Laboratory Workflow for Piperacillin Synthesis

Data Presentation

Table 1: Physicochemical Properties of this compound (EDPC)

PropertyValueReference(s)
CAS Number 59703-00-3[2]
Molecular Formula C₇H₉ClN₂O₃[1][2]
Molecular Weight 204.61 g/mol [2][7]
Appearance White to tan powder[8]
Melting Point 94-100 °C[2][8][9]
Boiling Point 292.9 °C at 760 mmHg[8][9]
Density ~1.4 g/cm³[8][9]
Solubility Soluble in dichloromethane, acetonitrile; decomposes in water.[2][9]

Table 2: Summary of Piperacillin Acid Synthesis - Conditions and Results

ParameterValue / ConditionReference(s)
Starting Material Ampicillin Trihydrate[4]
Acylating Agent EDPC[4]
Acylation Temp. 0 to 10 °C[4]
Acylation pH 6.0 - 9.0 (controlled with alkaline regulator)[4]
Acylation Time 30 - 60 minutes[4]
Crystallization pH 1.5 - 2.0 (adjusted with acid)[4]
Final Product Yield 97.2% - 98.2%[4]
Final Product Purity 99.8% - 99.9% (by HPLC)[4]

References

Application Notes and Protocols for the Derivatization of Amines with 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, commonly abbreviated as EDPC, is a highly reactive acylating agent. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably in the production of semi-synthetic antibiotics such as piperacillin and cefoperazone. Beyond its role in large-scale synthesis, EDPC presents significant potential as a derivatizing agent for the analysis of primary and secondary amines.

The derivatization of amines with EDPC transforms them into stable, non-polar amide derivatives. This modification is particularly advantageous for analytical purposes, as it enhances the volatility and thermal stability of the amines, making them amenable to gas chromatography (GC). Furthermore, the introduction of the dioxopiperazine moiety can improve the chromatographic properties and detectability of the amine derivatives.

These application notes provide detailed protocols for the derivatization of amines with EDPC and their subsequent analysis by gas chromatography-flame ionization detection (GC-FID). The information is intended to guide researchers in developing robust analytical methods for the quantification of amines in various sample matrices.

Chemical Reaction and Mechanism

The derivatization reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable N-substituted amide derivative and hydrochloric acid. A base is typically included in the reaction mixture to neutralize the HCl byproduct and drive the reaction to completion.

amine R-NH₂ (Amine) derivative Amide Derivative amine->derivative Nucleophilic Attack edpc This compound (EDPC) edpc->derivative Forms Amide hcl HCl edpc->hcl Releases Chloride

Caption: Reaction of an amine with EDPC.

Applications

The primary application of derivatizing amines with EDPC is to enable or enhance their analysis by gas chromatography. This is particularly useful for:

  • Quantification of low molecular weight amines: These compounds often exhibit poor chromatographic behavior due to their polarity.

  • Analysis of amines in complex matrices: Derivatization can improve selectivity and reduce matrix interference.

  • Confirmation of amine identity: The formation of a specific derivative provides an additional point of confirmation.

While the primary documented application is for GC analysis, the resulting amide derivatives may also be amenable to High-Performance Liquid Chromatography (HPLC) with a suitable UV detector, although specific methods have not been widely published.

Experimental Protocols

Protocol 1: Derivatization of Amines for Gas Chromatography (GC) Analysis

This protocol is based on the method described for the analysis of EDPC content by derivatization of an amine followed by GC-FID analysis.

Materials:

  • This compound (EDPC)

  • Amine sample (e.g., primary aliphatic or aromatic amine)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Anhydrous base (e.g., pyridine, triethylamine)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a solution of EDPC in the chosen anhydrous solvent. The concentration should be in slight excess of the expected amine concentration.

  • Derivatization Reaction:

    • Add the anhydrous solvent to the vial containing the dry amine sample to dissolve it.

    • Add the anhydrous base to the amine solution. The molar ratio of base to amine should be at least 1:1.

    • Add the EDPC solution to the vial.

    • Tightly cap the vial and vortex the mixture.

    • Heat the reaction mixture at a suitable temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • Sample Work-up (if necessary):

    • Cool the reaction vial to room temperature.

    • Depending on the sample matrix, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to clean up the sample and remove excess reagents.

  • GC Analysis: Inject an appropriate volume (e.g., 1 µL) of the final solution into the GC-FID system.

start Start prep Sample Preparation (Dry Amine) start->prep dissolve Dissolve Amine in Anhydrous Solvent prep->dissolve add_base Add Anhydrous Base dissolve->add_base add_edpc Add EDPC Solution add_base->add_edpc react Heat Reaction Mixture (e.g., 60-80°C, 30-60 min) add_edpc->react workup Sample Work-up (Optional) react->workup gc_analysis GC-FID Analysis workup->gc_analysis end End gc_analysis->end

Caption: Workflow for amine derivatization with EDPC.

Data Presentation

Table 1: Gas Chromatography (GC-FID) Parameters

The following table summarizes the GC-FID conditions reported for the analysis of amine derivatives of EDPC.[1]

ParameterValue
Column Chromosorb W-BW+5% KOH+20% Apiezon L (packed column)
Column Dimensions 1.8 m x 4 mm
Carrier Gas Nitrogen (N₂)
Flow Rate 15 mL/min
Injector Temperature 220 °C
Column Temperature 90 °C
Detector Flame Ionization Detector (FID)
Table 2: Method Performance (Example)

This table presents example performance data that should be established during method validation.[1]

ParameterResult
Linearity (R²) > 0.999
Recovery 98.6% - 100.1%
Precision (RSD) < 2%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low product peak Incomplete reaction- Ensure anhydrous conditions.- Increase reaction time or temperature.- Use a fresh solution of EDPC.
Degradation of EDPC- Store EDPC under inert gas and at low temperature.- Prepare EDPC solutions fresh.
Multiple peaks for the derivative Side reactions- Optimize the stoichiometry of reagents.- Control the reaction temperature carefully.
Incomplete reaction- See "No or low product peak".
Poor peak shape Active sites in the GC system- Use a column with appropriate deactivation.- Ensure the liner is clean and deactivated.
Co-elution with interfering peaks- Optimize the GC temperature program.- Perform sample clean-up prior to analysis.

Safety Precautions

This compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and can decompose to release hydrochloric acid. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Derivatization with this compound offers a viable strategy for the analysis of amines by gas chromatography. The formation of stable amide derivatives improves the chromatographic performance of polar amines, enabling their sensitive and reliable quantification. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement this derivatization technique in their analytical workflows. Further optimization of reaction and chromatographic conditions may be required for specific applications and amine analytes.

References

Application Notes and Protocols: 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, commonly referred to as EDPC, is a highly reactive acylating agent that serves as a critical intermediate in the synthesis of several important pharmaceutical compounds. Its unique structure, featuring a reactive carbonyl chloride moiety attached to a dioxopiperazine ring, makes it an efficient acyl donor for the introduction of the 4-ethyl-2,3-dioxopiperazine carboxamide group. This functional group is a key pharmacophore in a range of semi-synthetic β-lactam antibiotics and is also utilized in the development of other therapeutic agents, such as histone deacetylase (HDAC) inhibitors.

These application notes provide detailed protocols for the synthesis of EDPC and its subsequent use in the preparation of the antibiotics piperacillin and cefoperazone. Additionally, a general protocol for its application in the synthesis of histone deacetylase inhibitors is outlined. The information is intended to guide researchers in the efficient and effective use of this versatile intermediate in drug discovery and development.

Physicochemical Properties of this compound

PropertyValue
CAS Number 59703-00-3
Molecular Formula C₇H₉ClN₂O₃
Molecular Weight 204.61 g/mol
Appearance White to off-white crystalline powder
Melting Point 94-100 °C
Solubility Soluble in dichloromethane, acetonitrile; decomposes in water
Stability Thermally sensitive and moisture-sensitive

Application 1: Synthesis of β-Lactam Antibiotics

EDPC is a cornerstone in the industrial synthesis of potent, broad-spectrum β-lactam antibiotics. The 4-ethyl-2,3-dioxopiperazine carboxamide side chain, introduced via EDPC, confers enhanced activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.

Mechanism of Action of Piperacillin and Cefoperazone

Both piperacillin and cefoperazone, synthesized using EDPC, are bactericidal agents that act by inhibiting the final step of peptidoglycan synthesis in bacterial cell walls. They achieve this by acylating penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan strands. This disruption of cell wall integrity leads to cell lysis and bacterial death.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Stable Cell Wall Peptidoglycan_synthesis->Cell_Wall Cell_Wall->Cell_Lysis Weakening leads to Drug Piperacillin / Cefoperazone Drug->PBP Acylation/ Inhibition

Mechanism of Action of Piperacillin and Cefoperazone.
Experimental Protocols

This protocol describes a common method for the synthesis of EDPC from N-ethyl-2,3-dioxopiperazine using triphosgene.[1]

Materials:

  • N-ethyl-2,3-dioxopiperazine

  • Dichloromethane (DCM)

  • Trimethylchlorosilane (TMCS)

  • Pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triphosgene

  • n-Hexane

Procedure:

  • To a stirred solution of N-ethyl-2,3-dioxopiperazine (0.10 mol) in dichloromethane (200 mL) in a three-necked flask, cool the mixture to -25 to -20 °C.

  • Add trimethylchlorosilane (0.15 mol) while maintaining the temperature.

  • Add pyridine (0.15 mol) and a catalytic amount of DMAP (0.018 g).

  • Add triphosgene (0.04 mol) in batches, ensuring the temperature remains between -25 and -20 °C.

  • Maintain the reaction at this temperature for 30-60 minutes.

  • After the reaction is complete, filter the mixture by suction and wash the solid with dichloromethane (30 mL).

  • Concentrate the filtrate under reduced pressure.

  • Add n-hexane (100 mL) to the residue to induce crystallization.

  • Collect the crystalline product by suction filtration and dry under vacuum.

Quantitative Data for EDPC Synthesis:

ParameterValueReference
Starting MaterialN-ethyl-2,3-dioxopiperazine[1]
ReagentsTriphosgene, TMCS, Pyridine, DMAP[1]
SolventDichloromethane[1]
Reaction Temperature-25 to -20 °C[1]
Yield94.3%[1]
Purity>97%[2]

This protocol details the acylation of ampicillin with EDPC to produce piperacillin acid.[3][4]

Materials:

  • Ampicillin

  • Water

  • Ethyl acetate

  • This compound (EDPC) in Dichloromethane

  • Sodium bicarbonate

  • Hydrochloric acid (6 M)

  • Activated carbon

Procedure:

  • In a reaction vessel, add water (100g), ethyl acetate (135.3g), and ampicillin (0.05 mol).

  • Control the temperature between 20-30 °C and add sodium bicarbonate (5.2g).

  • Slowly add a solution of EDPC (12.3g) in dichloromethane (100 mL) over approximately 45 minutes.

  • After the addition, separate the layers and decolorize the aqueous layer with activated carbon (2.0g) for about 20 minutes.

  • Filter the mixture and add ethyl acetate (180g) to the aqueous layer.

  • Adjust the pH to 3.12 by dropwise addition of 6M hydrochloric acid.

  • Cool the mixture to 5-15 °C to induce crystallization.

  • Filter the solid product, wash, and dry to obtain piperacillin acid.

Quantitative Data for Piperacillin Synthesis:

ParameterValueReference
Starting MaterialsAmpicillin, EDPC[3]
SolventsWater, Ethyl acetate, Dichloromethane[3]
BaseSodium bicarbonate[3]
Reaction Temperature20-30 °C[3]
Final pH for Crystallization3.12[3]
Yield88.8%[3]
Purity>99.5%[3]

This protocol outlines the synthesis of cefoperazone acid through the N-acylation of a 7-aminocephalosporanic acid (7-ACA) derivative with an activated form of a side chain synthesized using an EDPC derivative.[5]

Materials:

  • Protected 7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TMCA)

  • D-(-)-α-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-4-hydroxyphenylacetyl chloride (HO-EPCP chloride)

  • Dichloromethane-water mixed solvent

  • Polyethylene glycol 800 (Phase transfer catalyst)

  • Hydrochloric acid solution

Procedure:

  • Prepare a solution of the protected 7-TMCA in a dichloromethane-water mixed solvent.

  • Add polyethylene glycol 800 as a phase transfer catalyst.

  • Cool the mixture and add the HO-EPCP chloride.

  • Stir the reaction mixture while maintaining the temperature and pH.

  • After the reaction is complete, adjust the pH with a hydrochloric acid solution to induce crystallization of cefoperazone acid.

  • Filter, wash, and dry the product.

Quantitative Data for Cefoperazone Synthesis:

ParameterValueReference
Starting MaterialsProtected 7-TMCA, HO-EPCP chloride[5]
SolventDichloromethane-water[5]
CatalystPolyethylene glycol 800[5]
Yield>69.0%[5]
Purity>99%[5]

Application 2: Synthesis of Histone Deacetylase (HDAC) Inhibitors

EDPC can also be employed in the synthesis of novel therapeutic agents, such as histone deacetylase (HDAC) inhibitors. These compounds are being investigated for their potential in cancer therapy. The 4-ethyl-2,3-dioxopiperazine carboxamide moiety can be incorporated into the structure of these inhibitors to modulate their activity and selectivity.

General Mechanism of HDAC Inhibitors

HDAC inhibitors function by binding to the active site of histone deacetylases, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure, which in turn can reactivate the transcription of tumor suppressor genes.

G cluster_cell Cancer Cell Nucleus HDAC Histone Deacetylase (HDAC) Deacetylation Deacetylation HDAC->Deacetylation Acetylated_Histones Acetylated Histones Acetylated_Histones->Deacetylation Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression HDAC_Inhibitor HDAC Inhibitor (e.g., amino(thienyl)benzamide derivative) HDAC_Inhibitor->HDAC Inhibition

General Mechanism of Histone Deacetylase Inhibitors.
General Experimental Protocol for Synthesis of Amino(thienyl)benzamide HDAC Inhibitors

Hypothetical Precursor: 2-amino-N-(thienyl)benzamide

Procedure (Generalized):

  • Dissolve the 2-amino-N-(thienyl)benzamide precursor in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of this compound (EDPC) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of the target molecules using EDPC.

G cluster_synthesis General Synthesis Workflow Start Starting Amine (e.g., Ampicillin, 7-ACA derivative) Acylation Acylation Reaction Start->Acylation EDPC 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride (EDPC) EDPC->Acylation Purification Work-up & Purification Acylation->Purification Product Final Drug Product Purification->Product

General workflow for drug synthesis using EDPC.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of a range of pharmaceutical compounds. The protocols and data presented in these application notes provide a comprehensive guide for researchers working on the synthesis of β-lactam antibiotics and other therapeutic agents. The high reactivity and efficiency of EDPC in acylation reactions make it an important tool in the development of new and improved drugs. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and scales.

References

Troubleshooting & Optimization

Technical Support Center: 4-Ethyl-2,3-dioxopiperazine-1-carbonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and purity of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of EDPC.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound can arise from several factors, including suboptimal reaction conditions, reagent quality, and moisture contamination.

Potential Causes and Troubleshooting Steps:

  • Moisture Contamination: The reactants, particularly the phosgene source (e.g., triphosgene) and the reaction solvent, are highly sensitive to moisture. Water will react with the acyl chloride, reducing the yield.

    • Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.

    • Troubleshooting: Maintain a reaction temperature between -25°C and -20°C throughout the addition of reagents.[1] Use a cryostat or a dry ice/acetone bath to ensure stable temperature control.

  • Inefficient Activation of the Piperazine Ring: The use of an activator and protecting group, such as trimethyl chlorosilane (TMCS), is crucial for high yields.[2]

    • Troubleshooting: Ensure the correct stoichiometry of TMCS is used. The molar ratio of TMCS to the starting piperazine should be optimized.

  • Inadequate Acid Scavenging: A base, such as pyridine or triethylamine, is necessary to neutralize the HCl generated during the reaction.[1][2]

    • Troubleshooting: Use a sufficient amount of a dry, high-purity base. The slow, dropwise addition of the base at low temperatures is recommended.

  • Decomposition of the Product: EDPC is thermally sensitive and can decompose if exposed to heat or moisture.[3]

    • Troubleshooting: After the reaction is complete, process the product at low temperatures. Use cold solvents for washing and perform vacuum drying at a moderate temperature (e.g., 40-50°C).[4]

Question 2: My final product is an oil or a sticky solid, not a crystalline powder. How can I improve the product's physical form?

Answer:

The inability to obtain a crystalline product is a common issue, often due to the presence of impurities or residual solvent. The product itself can sometimes be difficult to crystallize without specific conditions.[2]

Potential Causes and Troubleshooting Steps:

  • Impurities: The presence of unreacted starting materials, byproducts, or residual base (e.g., pyridine hydrochloride) can inhibit crystallization.

    • Troubleshooting: After the reaction, filter off any solid byproducts (like pyridine hydrochloride) before proceeding with workup.[1] Wash the crude product with an appropriate solvent to remove soluble impurities.

  • Inappropriate Crystallization Solvent: The choice of solvent is critical for inducing crystallization.

    • Troubleshooting: Use a non-polar solvent in which the product has low solubility to induce precipitation. n-Hexane is a commonly used and effective crystallization solvent.[1][2] Other options include petroleum ether, hexamethyldisiloxane, dipropyl ether, and cyclohexane.[2]

  • Supersaturation: The product may be supersaturated in the reaction solvent.

    • Troubleshooting: Reduce the volume of the reaction solvent (e.g., dichloromethane) under reduced pressure before adding the crystallization solvent.[1][4] Cooling the solution after adding the crystallization solvent can also promote crystal formation.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal phosgene source for this synthesis?

A1: While phosgene gas can be used, solid triphosgene (bis(trichloromethyl) carbonate) is often preferred due to its comparative safety and ease of handling.[4] It serves as a solid, stable source of phosgene in situ.

Q2: What is the role of trimethyl chlorosilane (TMCS) in the reaction?

A2: TMCS acts as both an activator and a protecting group for the 1-Ethyl-2,3-dioxopiperazine starting material.[2] It reacts with the amide protons, increasing the nucleophilicity of the nitrogen atom that will be acylated.

Q3: Can other bases be used instead of pyridine or triethylamine?

A3: Pyridine and triethylamine are commonly used as acid scavengers in this reaction.[1][4] While other non-nucleophilic organic bases could potentially be used, their effectiveness would need to be validated. It is crucial that the base is anhydrous.

Q4: What is the purpose of adding a catalytic amount of DMAP?

A4: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.[1] It can accelerate the reaction between the piperazine and the phosgene source, potentially leading to higher yields and shorter reaction times.

Q5: How should this compound be stored?

A5: Due to its sensitivity to heat and moisture, the product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer).[3]

Data Presentation

Table 1: Comparison of Reported Reaction Conditions and Yields

ParameterMethod 1[1]Method 2[4]Method 3[2]
Starting Material 1-Ethyl-2,3-dioxopiperazine1-Ethyl-2,3-dioxopiperazine4-ethyl-2, 3-dioxopiperazine
Phosgene Source TriphosgeneTriphosgenedi-(trichloromethyl) carbonate
Activator Trimethylchlorosilane (TMCS)TrimethylchlorosilaneTrimethyl chlorosilane
Base PyridineTriethylamineTriethylamine
Catalyst DMAPNot specifiedNot specified
Solvent DichloromethaneDichloromethaneDichloromethane
Reaction Temperature -25 to -20 °C-15 °C-10 to 0 °C
Crystallization Solvent n-HexaneNot specifiedn-hexane, petroleum ether, etc.
Reported Yield 94.3%92.28%75-78.3%
Reported Purity Not specified82.49%97.3-98.2%

Experimental Protocols

High-Yield Synthesis of this compound [1]

Materials:

  • 1-Ethyl-2,3-dioxopiperazine (14.2 g, 0.10 mol)

  • Dichloromethane (anhydrous, 230 mL)

  • Trimethylchlorosilane (TMCS) (16.3 g, 0.15 mol)

  • Pyridine (anhydrous, 11.9 g, 0.15 mol)

  • 4-Dimethylaminopyridine (DMAP) (0.018 g)

  • Triphosgene (11.9 g, 0.04 mol)

  • n-Hexane (100 mL)

Procedure:

  • To a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 1-Ethyl-2,3-dioxopiperazine (14.2 g) and dichloromethane (200 mL).

  • Stir the mixture to dissolve the starting material.

  • Cool the flask to between -25 and -20 °C using a suitable cooling bath.

  • Slowly add trimethylchlorosilane (16.3 g) while maintaining the temperature between -25 and -20 °C.

  • Subsequently, add pyridine (11.9 g) dropwise, ensuring the temperature remains within the specified range.

  • Add the catalytic amount of DMAP (0.018 g).

  • In portions, add triphosgene (11.9 g) to the reaction mixture, carefully controlling the temperature between -25 and -20 °C.

  • Maintain the reaction at this temperature for 30-60 minutes after the addition of triphosgene is complete.

  • After the reaction is complete, filter the mixture by suction to remove any solid precipitate.

  • Wash the filtered solid with a small amount of cold dichloromethane (30 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the dichloromethane.

  • Add n-hexane (100 mL) to the residue to induce crystallization.

  • Filter the resulting crystalline solid by suction.

  • Dry the product under vacuum to obtain this compound (19.3 g, 94.3% yield).

Visualizations

Synthesis_Pathway A 1-Ethyl-2,3-dioxopiperazine B Silylated Intermediate A->B Activation C This compound (Product) B->C Acylation R1 TMCS, Pyridine, DMAP Dichloromethane -25 to -20 °C R2 Triphosgene -25 to -20 °C

Caption: Synthesis pathway for this compound.

Troubleshooting_Yield Start Low Yield Observed Q1 Moisture Contamination? Start->Q1 S1 Dry glassware and use anhydrous solvents. Q1->S1 Yes Q2 Incorrect Temperature? Q1->Q2 No S1->Q2 S2 Maintain -25 to -20 °C. Q2->S2 Yes Q3 Reagent Stoichiometry? Q2->Q3 No S2->Q3 S3 Verify moles of TMCS, base, and phosgene source. Q3->S3 Yes End Yield Improved Q3->End No S3->End

References

Stability of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC) in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures involving this reactive compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (EDPC)?

A1: this compound (EDPC) is a reactive acyl chloride that is sensitive to both heat and moisture.[1] As with most acyl chlorides, it is prone to hydrolysis and other nucleophilic substitution reactions.[2][3] Therefore, it should be handled under anhydrous conditions and stored in a cool, dry, and well-ventilated area to maintain its integrity.[1]

Q2: Which solvents are compatible with EDPC?

A2: Aprotic solvents are generally compatible with EDPC. Dichloromethane (DCM) and acetonitrile (ACN) are commonly used solvents for reactions involving EDPC.[1] It is crucial to use anhydrous grades of these solvents to prevent hydrolysis of the acyl chloride.

Q3: Which solvents are incompatible with EDPC?

A3: Protic solvents are incompatible with EDPC as they can react with the acyl chloride group. This includes water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. The reaction with water leads to hydrolysis, forming the corresponding carboxylic acid, while alcohols will form esters.[2][3][4]

Q4: How can I monitor the stability of my EDPC solution?

A4: The stability of an EDPC solution can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for separating EDPC from its potential degradants.[5] Gas Chromatography (GC) can also be used, often after derivatization of the acyl chloride to a more stable compound.[6] Titration methods can determine the purity of the starting material and the extent of degradation over time.[6]

Q5: Are there any specific storage recommendations for EDPC solutions?

A5: Solutions of EDPC should be prepared fresh whenever possible. If short-term storage is necessary, the solution should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C is a common recommendation for reactive acyl chlorides) to minimize degradation.

Troubleshooting Guides

Issue 1: Low yield or incomplete reaction when using EDPC.
Possible Cause Troubleshooting Step
Degradation of EDPC stock material. Assess the purity of the solid EDPC using a suitable analytical method like titration or derivatization followed by GC.[6] If the purity is low, procure a fresh batch.
Degradation of EDPC in the reaction solvent. Ensure that the solvent is anhydrous. Use freshly opened bottles of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).
Presence of moisture in the reaction setup. All glassware should be thoroughly dried (e.g., oven-dried) and cooled under a stream of inert gas before use. The reaction should be performed under an inert atmosphere (nitrogen or argon).
Incompatibility with other reagents. Verify that other reagents in the reaction mixture do not contain protic functional groups that could react with EDPC.
Issue 2: Appearance of unexpected byproducts in the reaction mixture.
Possible Cause Troubleshooting Step
Hydrolysis of EDPC. The primary degradation product is the corresponding carboxylic acid, 4-ethyl-2,3-dioxopiperazine-1-carboxylic acid. This can be identified by LC-MS or by comparing with a standard. To avoid this, strictly follow anhydrous reaction conditions.
Reaction with a protic solvent. If an alcohol was used as a solvent or is present as an impurity, the corresponding ester byproduct may form. Use only high-purity, anhydrous aprotic solvents.
Thermal degradation. EDPC is thermally sensitive.[1] Avoid high reaction temperatures unless specified in a validated protocol. If heating is necessary, conduct a small-scale experiment to assess thermal stability.

Summary of Solvent Compatibility

Solvent Class Examples Compatibility with EDPC Reasoning
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF)*Generally Compatible (Anhydrous) Soluble and less reactive than protic solvents.[1]
Aprotic Nonpolar Dichloromethane (DCM), ChloroformGenerally Compatible (Anhydrous) Soluble and inert towards the acyl chloride.[1]
Protic Water, Methanol, EthanolIncompatible Reacts via nucleophilic acyl substitution to form carboxylic acids or esters.[2][3]
Ethers Tetrahydrofuran (THF), Diethyl etherUse with Caution Can contain peroxide impurities and absorb moisture. Use freshly distilled or inhibitor-free anhydrous grades.

*Note on DMF: While aprotic, DMF can contain trace amounts of dimethylamine as an impurity, which can react with the acyl chloride. Use of high-purity DMF is recommended.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of EDPC in a Solvent

This protocol outlines a general method for determining the stability of EDPC in a chosen anhydrous aprotic solvent.

  • Preparation of EDPC Solution:

    • In a glovebox or under a stream of inert gas, accurately weigh a known amount of EDPC.

    • Dissolve the EDPC in a known volume of anhydrous solvent (e.g., dichloromethane or acetonitrile) to a specific concentration (e.g., 1 mg/mL).

  • Storage Conditions:

    • Aliquot the solution into several vials, seal them tightly under an inert atmosphere.

    • Store the vials at different temperatures (e.g., 2-8 °C, room temperature, and an elevated temperature like 40 °C).

  • Time Points for Analysis:

    • Analyze an aliquot immediately after preparation (T=0).

    • Analyze aliquots at predetermined time intervals (e.g., 1, 3, 6, 12, and 24 hours).

  • Analytical Method (HPLC):

    • Use a reverse-phase HPLC method to separate EDPC from its degradants.[5] A C18 column is often suitable.

    • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of an acid modifier like formic acid or phosphoric acid.[5]

    • Monitor the elution profile using a UV detector at a suitable wavelength.

    • Quantify the peak area of EDPC at each time point.

  • Data Analysis:

    • Plot the concentration or peak area of EDPC versus time for each temperature.

    • Determine the degradation rate and, if possible, the half-life of EDPC under each condition.

Protocol 2: Derivatization of EDPC for GC Analysis

Due to the reactivity of acyl chlorides, direct analysis by GC can be challenging. Derivatization to a more stable compound is a common strategy.[6]

  • Derivatizing Agent:

    • Choose a nucleophile that reacts quickly and quantitatively with the acyl chloride, such as a primary amine (e.g., benzylamine) or an alcohol (e.g., methanol).

  • Derivatization Reaction:

    • Take a known volume of the EDPC solution to be analyzed.

    • Add an excess of the derivatizing agent.

    • Allow the reaction to proceed to completion (this is typically rapid at room temperature).

  • GC Analysis:

    • Inject an aliquot of the derivatized sample into the GC.

    • Use a suitable column (e.g., a non-polar or medium-polarity column).

    • Develop a temperature program that effectively separates the derivatized product from other components.

    • Use a Flame Ionization Detector (FID) for quantification.

  • Quantification:

    • Create a calibration curve using known concentrations of a pure standard of the derivatized EDPC.

    • Determine the concentration of the derivatized EDPC in the sample, which corresponds to the initial concentration of EDPC.

Visualizations

experimental_workflow cluster_prep Solution Preparation (Inert Atmosphere) cluster_storage Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep Prepare EDPC solution in anhydrous solvent storage_rt Store at Room Temp prep->storage_rt Aliquot storage_cold Store at 2-8 °C prep->storage_cold Aliquot storage_hot Store at 40 °C prep->storage_hot Aliquot analysis Analyze aliquots at T=0, 1, 3, 6, 12, 24h (e.g., by HPLC) storage_rt->analysis storage_cold->analysis storage_hot->analysis data Determine degradation rate and half-life analysis->data

Caption: Experimental workflow for assessing the stability of EDPC in a solvent.

troubleshooting_workflow start Low reaction yield with EDPC check_purity Is the solid EDPC pure? start->check_purity check_solvent Is the solvent anhydrous? check_purity->check_solvent Yes outcome_impure Procure new batch of EDPC check_purity->outcome_impure No check_setup Is the reaction setup dry and under inert gas? check_solvent->check_setup Yes outcome_wet_solvent Use fresh anhydrous solvent check_solvent->outcome_wet_solvent No outcome_ok Investigate other reaction parameters (temperature, stoichiometry, etc.) check_setup->outcome_ok Yes outcome_wet_setup Dry glassware and use inert atmosphere check_setup->outcome_wet_setup No

Caption: Troubleshooting logic for low-yield reactions involving EDPC.

References

Technical Support Center: 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 59703-00-3) is a chemical reagent primarily used in the synthesis of semi-synthetic antibiotics, such as Piperacillin, Cefoperazone, and Cefbuperazone.[1][2] It serves as an acylating agent to introduce the 4-ethyl-2,3-dioxopiperazine moiety onto the antibiotic backbone.

Q2: What are the common impurities found in this compound?

Common impurities can include unreacted starting materials from its synthesis, such as 1-Ethyl-2,3-dioxopiperazine.[1] Additionally, byproducts from the chlorination process may be present.[3] Due to its sensitivity to moisture, the corresponding carboxylic acid resulting from hydrolysis is also a potential impurity.

Q3: How should this compound be handled and stored to minimize degradation?

This compound is thermally sensitive and susceptible to decomposition upon exposure to heat and moisture.[1] It should be stored in a cool, dry, and well-ventilated area, away from water and sources of ignition. Inert atmosphere storage is recommended. Always handle with appropriate personal protective equipment, as it can cause severe skin burns and eye damage.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield in subsequent reaction Degradation of the reagent: The compound may have been exposed to moisture or heat, leading to hydrolysis or thermal decomposition.[1]- Ensure the reagent is fresh and has been stored under appropriate conditions (cool, dry, inert atmosphere).- Use anhydrous solvents and reagents in your reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of impurities: Impurities in the this compound can interfere with the reaction.[3]- Check the certificate of analysis for the purity of the reagent.- Consider purifying the reagent if significant impurities are suspected.
Formation of unexpected byproducts Side reactions with nucleophiles: Besides the target nucleophile, other nucleophilic species in the reaction mixture (e.g., water, alcohols, or other amines) can react with the carbonyl chloride.- Ensure all reactants and solvents are free from nucleophilic impurities.- Control the stoichiometry of the reactants carefully.
Reaction with the solvent: Some solvents may not be inert and could react with the highly reactive carbonyl chloride.- Use a non-reactive, anhydrous solvent such as dichloromethane or acetonitrile.[1]
Inconsistent reaction outcomes Instability of the reagent: The inherent instability of this compound can lead to variable quality of the reagent over time.[3][5]- It is often recommended to use the reagent immediately after synthesis or purchase.- Some protocols suggest using the solution of the compound directly after its preparation without isolation to maintain its reactivity.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 59703-00-3[1][6][7]
Molecular Formula C₇H₉ClN₂O₃[1][6][7]
Molecular Weight 204.61 g/mol [4][6]
Appearance White or off-white crystalline powder[1]
Melting Point 94-95 °C[1]
Solubility Soluble in dichloromethane, acetonitrile[1]
Purity (HPLC) ≥97.0%[1]
Dioxopiperazine (HPLC) ≤2.0%[1]

Experimental Protocols

General Protocol for Acylation using this compound

This protocol is a general guideline for the acylation of an amine, typical in the synthesis of piperacillin.

Materials:

  • This compound

  • Amine-containing substrate (e.g., ampicillin)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Acid scavenger (e.g., triethylamine or pyridine)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Dissolve the amine-containing substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to a suitable temperature (typically 0-5 °C) using an ice bath to control the reaction exotherm.

  • Add the acid scavenger to the reaction mixture.

  • In a separate flask, dissolve this compound in the anhydrous solvent.

  • Add the solution of this compound dropwise to the cooled solution of the amine substrate over a period of 30-60 minutes.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, proceed with the appropriate workup and purification steps to isolate the acylated product.

Visualizations

G cluster_main_reaction Main Acylation Reaction A This compound C Acylated Product A->C B Amine Substrate (R-NH2) B->C D HCl G cluster_side_reaction Hydrolysis Side Reaction A This compound C 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid A->C B Water (H2O) B->C D HCl G cluster_workflow Experimental Workflow start Start step1 Dissolve Amine Substrate in Anhydrous Solvent start->step1 step2 Cool Reaction Mixture step1->step2 step3 Add Acid Scavenger step2->step3 step4 Add Reagent Solution Dropwise step3->step4 step5 Monitor Reaction step4->step5 end Workup & Purification step5->end

References

Technical Support Center: 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The most common and effective methods for purifying EDPC are recrystallization and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the main impurities I should be aware of?

Common impurities include:

  • 1-Ethyl-2,3-dioxopiperazine: The unreacted starting material from the synthesis.

  • Hydrolysis product (4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid): EDPC is highly sensitive to moisture and can readily hydrolyze back to the carboxylic acid.[1]

  • Byproducts from the chlorinating agent: Depending on the synthesis route, residual chlorinating agents (e.g., triphosgene) or their byproducts may be present.[2]

  • Thermal degradation products: As an acyl chloride, EDPC can be thermally labile and may decompose if exposed to high temperatures.[1]

Q3: Why is it critical to use anhydrous conditions during purification?

This compound is an acyl chloride and is therefore highly susceptible to hydrolysis.[1] Exposure to moisture, even atmospheric humidity, will lead to the formation of the corresponding carboxylic acid, reducing the yield and purity of the desired product. All solvents and glassware must be rigorously dried, and the purification should be performed under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

Q4: My purified product is a yellowish or brownish solid. What could be the cause?

Discoloration often indicates the presence of impurities arising from thermal decomposition.[1] Overheating during the final stages of synthesis or during solvent removal can lead to the formation of colored byproducts. It is crucial to maintain low temperatures throughout the purification process.

Purification Troubleshooting Guides

Recrystallization

Recrystallization is a widely used technique for purifying solid EDPC. The key is to select a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

Recommended Solvents and Expected Purity/Yield:

Recrystallization SolventPurity (%)Yield (%)Reference
n-Hexane97.675.0[2]
Petroleum Ether (80-120 °C)98.278.3[2]
Cyclohexane97.377.3[2]

Troubleshooting Common Recrystallization Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid.- Concentrate the solution by carefully removing some solvent under reduced pressure at a low temperature. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure EDPC. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "Oils Out" (Forms a Liquid Layer Instead of Crystals) - The boiling point of the solvent is higher than the melting point of the impure compound. - The concentration of impurities is very high, leading to a significant depression of the melting point.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a preliminary purification step (e.g., a quick filtration through a silica plug) to remove some impurities before recrystallization.
Low Recovery Yield - Too much solvent was used. - The crystals were washed with a solvent that was not ice-cold. - Premature crystallization occurred during a hot filtration step.- Use the minimum amount of hot solvent required to dissolve the crude product. - Always use ice-cold solvent to wash the collected crystals. - If performing a hot filtration, pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
Poor Purity of Recrystallized Product - The cooling process was too fast, trapping impurities within the crystal lattice. - The chosen solvent is not optimal for separating the specific impurities present.- Ensure a slow and gradual cooling process. - Try a different recrystallization solvent from the table above or consider a solvent mixture. - A second recrystallization may be necessary to achieve the desired purity.
Preparative HPLC

Preparative HPLC can be a powerful tool for achieving high purity, especially when dealing with difficult-to-remove impurities. The method is scalable from milligram to gram quantities.[3]

Troubleshooting Common Preparative HPLC Issues:

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase composition. - Incorrect column selection. - Column overloading.- Optimize the mobile phase. A common starting point is a gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid).[3] - A C18 reversed-phase column is a good initial choice. - Reduce the amount of crude material injected onto the column.
Peak Tailing or Broadening - Secondary interactions between the compound and the stationary phase. - Column degradation.- Add a small amount of a competing agent to the mobile phase (e.g., a stronger acid if the compound is acidic). - Ensure the column is properly equilibrated before injection and consider flushing or replacing the column if performance does not improve.
Low Recovery of Purified Product - The compound is irreversibly adsorbed onto the column. - The collected fractions are too broad, leading to co-elution with impurities.- Modify the mobile phase to ensure complete elution of the compound. - Use a fraction collector with smaller collection volumes to improve the resolution of the collected peaks.
Product Degradation on the Column - The compound is unstable in the mobile phase. - The purification run is too long.- Ensure the mobile phase is compatible with the stability of EDPC. For mass spectrometry applications, replace phosphoric acid with formic acid.[3] - Optimize the gradient and flow rate to minimize the run time.

Experimental Protocols

Detailed Recrystallization Protocol

This protocol is a general guideline and may need optimization based on the initial purity of the crude this compound.

  • Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the crude EDPC. Add a minimal amount of the chosen recrystallization solvent (e.g., n-hexane or petroleum ether).

  • Heating: Gently heat the mixture with stirring until the solid dissolves completely. Avoid excessive heating to prevent thermal decomposition.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. The flask should be left undisturbed to promote the formation of large, pure crystals.

  • Crystallization: Once the solution has reached room temperature, further cool the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum at a low temperature (e.g., room temperature) to remove any residual solvent.

Preparative HPLC Method Development

The following provides a starting point for developing a preparative HPLC method for the purification of EDPC.

  • Column: A C18 reversed-phase preparative column is recommended.

  • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility).[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound. The exact gradient will need to be optimized based on analytical HPLC runs of the crude material.

  • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

  • Detection: UV detection at a wavelength where the compound and its major impurities absorb (e.g., 210-254 nm).

  • Sample Preparation: Dissolve the crude EDPC in a minimal amount of a suitable solvent (e.g., acetonitrile) and filter it through a 0.45 µm syringe filter before injection.

Visualization of Workflows

Recrystallization Workflow

G start Crude EDPC dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_rt Slowly Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure EDPC Crystals dry->end

Caption: General workflow for the purification of EDPC by recrystallization.

Preparative HPLC Workflow

G start Crude EDPC dissolve Dissolve in Injection Solvent & Filter start->dissolve inject Inject onto Preparative HPLC dissolve->inject separate Gradient Elution & Separation inject->separate collect Collect Fractions separate->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Solvent Under Reduced Pressure pool->evaporate end Pure EDPC evaporate->end

Caption: Workflow for the purification of EDPC using preparative HPLC.

References

Optimizing reaction conditions for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 59703-00-3) is a versatile building block in organic synthesis.[1] It is a crucial intermediate primarily used in the synthesis of semi-synthetic antibiotics, such as piperacillin, cefoperazone, and cefbuperazone.[2][3] Its molecular formula is C₇H₉ClN₂O₃.[4][5][6]

Q2: What are the key physical and chemical properties of this compound?

A2: It is typically a white to off-white or tan powder.[1] It is sensitive to heat and moisture and can decompose under these conditions.[2] It is soluble in solvents like dichloromethane and acetonitrile.[2]

Q3: What are the main safety hazards associated with this compound and its synthesis?

A3: this compound can cause severe skin burns and eye damage.[4] The synthesis often involves highly toxic reagents like phosgene or its solid surrogate, triphosgene. Triphosgene is corrosive and can be fatal if inhaled, as it can release phosgene upon contact with water, alcohols, or amines.[7] Therefore, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Troubleshooting Guide

Q1: I am getting a low yield in my synthesis. What are the possible causes and how can I improve it?

A1: Low yields can result from several factors. Here are some common causes and troubleshooting steps:

  • Moisture Contamination: The starting materials and solvent must be anhydrous. This compound is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Temperature Control: The reaction is typically carried out at low temperatures (-25 to -20 °C) to minimize side reactions.[8] Use a reliable cooling bath and monitor the internal reaction temperature closely.

  • Purity of Reagents: The purity of the starting material, 1-Ethyl-2,3-dioxopiperazine, and the phosgenating agent (e.g., triphosgene) is critical. Impurities can lead to unwanted side reactions.

  • Inefficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity, especially during the addition of reagents.

Q2: My final product is impure. What are common impurities and how can I purify it?

A2: Common impurities include unreacted starting materials, byproducts from side reactions, and hydrolysis products.

  • Purification Strategy: The product can be purified by crystallization. After the reaction, the mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product can then be crystallized from a non-polar solvent like n-hexane or cyclohexane.[8][9]

  • Handling During Workup: Due to its instability, it is sometimes recommended to use the solution of the product directly in the next step without complete isolation to avoid degradation.[9]

Q3: The reaction mixture is showing multiple spots on the TLC plate. What could be the reason?

A3: The formation of multiple byproducts can lead to a complex reaction mixture.

  • Side Reactions with Triphosgene: Triphosgene can react with the amine functionality to form various byproducts. The order of addition of reagents is crucial.[10]

  • Reaction with Solvent: Ensure the solvent is inert and does not react with the starting materials or the product. Dichloromethane is a commonly used solvent.[8]

Experimental Protocols

Synthesis of this compound using Triphosgene

This protocol is adapted from a known synthetic route.[8]

Materials:

  • 1-Ethyl-2,3-dioxopiperazine

  • Triphosgene

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Chloro-trimethyl-silane (TMCS)

  • Dichloromethane (anhydrous)

  • n-Hexane (anhydrous)

Procedure:

  • To a 500 mL three-necked flask, add 14.2 g (0.10 mol) of 1-Ethyl-2,3-dioxopiperazine and 200 mL of dichloromethane.

  • Cool the mixture to -25 to -20 °C with constant stirring.

  • Add 16.3 g (0.15 mol) of TMCS, followed by 11.9 g (0.15 mol) of pyridine, while maintaining the temperature between -25 and -20 °C.

  • Add 0.018 g of DMAP.

  • Add 11.9 g (0.04 mol) of triphosgene in portions, ensuring the temperature remains at -25 to -20 °C.

  • Maintain the reaction at this temperature for 30-60 minutes.

  • After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.

  • Distill the filtrate to dryness under reduced pressure.

  • Add 100 mL of n-hexane to the residue to induce crystallization.

  • Filter the crystals by suction and dry to obtain the final product.

Data Presentation

Table 1: Comparison of Reported Yields and Purity for the Synthesis of this compound

Reference/MethodStarting MaterialPhosgenating AgentSolventYield (%)Purity (%)
ChemicalBook[8]1-Ethyl-2,3-dioxopiperazineTriphosgeneDichloromethane94.3Not Specified
Patent CN101417982A[9]4-ethyl-2,3-dioxopiperazineDi-(trichloromethyl) carbonateChloroform77.397.3
Patent CN101417982A (modified)[9]4-ethyl-2,3-dioxopiperazineDi-(trichloromethyl) carbonateDichloromethane78.398.2

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 1_Ethyl_2_3_dioxopiperazine 1-Ethyl-2,3-dioxopiperazine Product 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride 1_Ethyl_2_3_dioxopiperazine->Product Triphosgene Triphosgene Triphosgene->Product Solvent Dichloromethane Solvent->Product Base Pyridine, DMAP Base->Product Activator TMCS Activator->Product Temperature -25 to -20 °C Temperature->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture? (Anhydrous Conditions) Start->Check_Moisture Dry_Reagents Dry Solvents/Reagents, Use Inert Atmosphere Check_Moisture->Dry_Reagents No Check_Temp Temperature Control Adequate? (-25 to -20 °C) Check_Moisture->Check_Temp Yes Dry_Reagents->Check_Temp Improve_Cooling Improve Cooling Bath & Monitoring Check_Temp->Improve_Cooling No Check_Purity Reagent Purity Checked? Check_Temp->Check_Purity Yes Improve_Cooling->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Optimize_Purification Optimize Crystallization (e.g., n-hexane) Check_Purity->Optimize_Purification Yes Purify_Reagents->Optimize_Purification Success Improved Yield/ Purity Optimize_Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Handling moisture-sensitive 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the moisture-sensitive compound 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] It is also highly reactive and moisture-sensitive.[3][4] Inhalation of its dust or fumes should be strictly avoided.[1][3] When it reacts with water, such as moisture in the air, it can produce steamy, acidic fumes of hydrogen chloride gas.[5]

Q2: What are the ideal storage conditions for this compound?

A2: Due to its hygroscopic and thermally sensitive nature, this compound must be stored in a tightly sealed container in a dry environment.[1][6] Recommended storage temperatures are typically low, with ranges such as <-15°C or 2-8°C often cited.[1][7] Storing under an inert atmosphere is also recommended.[7] Before use, it is crucial to allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound upon opening.[1]

Q3: How does moisture affect this compound?

A3: As an acyl chloride, it readily reacts with water in a process called hydrolysis.[8][9][10] This reaction is often vigorous and results in the decomposition of the compound into 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid and hydrogen chloride (HCl).[5][8] This decomposition not only reduces the purity of the starting material but can also impact the yield and purity of subsequent reactions.[11]

Q4: What personal protective equipment (PPE) is necessary when handling this compound?

A4: A comprehensive set of PPE is required. This includes chemical-resistant gloves, protective clothing to prevent skin contact, and eye/face protection such as safety goggles and a face shield.[1][3] Handling should be performed in a well-ventilated area or a chemical fume hood.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Low or no yield in acylation reaction.

  • Possible Cause A: Decomposed Starting Material. The most likely cause is the degradation of the this compound due to exposure to moisture.

    • Solution: Ensure the compound was stored correctly in a tightly sealed container and allowed to warm to room temperature before use. Purchase fresh material if decomposition is suspected. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause B: Inactive Nucleophile. The amine or alcohol you are trying to acylate may be of poor quality or sterically hindered, slowing the reaction.

    • Solution: Check the purity of your nucleophile. For sluggish reactions, consider using a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, which can protonate the nucleophile and render it unreactive.

Issue 2: Formation of unexpected byproducts.

  • Possible Cause A: Presence of Water. If water is present in the reaction mixture, the corresponding carboxylic acid will form as a byproduct.

    • Solution: Rigorously dry all glassware, solvents, and reactants before starting the experiment. Use of molecular sieves in the reaction vessel can be a helpful precautionary measure.

  • Possible Cause B: Reaction with Solvent. Protic solvents like alcohols will react with the acyl chloride.

    • Solution: Use inert, anhydrous aprotic solvents such as dichloromethane or acetonitrile.[4]

Issue 3: The compound appears clumpy, discolored, or emits a strong acidic odor upon opening.

  • Possible Cause: Decomposition. These are all signs that the compound has been exposed to moisture and has at least partially hydrolyzed. The acidic odor is likely from the hydrogen chloride byproduct.[5]

    • Solution: It is highly recommended to discard the compromised reagent and use a fresh, properly stored batch. Using decomposed material will lead to unreliable and unrepeatable results. Some analytical methods, such as titration, can be used to determine the purity of the remaining active compound, but this is often not practical for routine synthesis.[12]

Data and Properties

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₇H₉ClN₂O₃[2][13]
Molecular Weight 204.61 g/mol [2][13]
Appearance White or off-white crystalline powder[4]
Melting Point 94-100 °C[1][4]
Boiling Point 292.9 °C[14]

Table 2: Recommended Handling and Storage Summary

ParameterRecommendationRationale
Storage Temperature <-15°C or 2-8°CThermally sensitive, prevents degradation.[1][7]
Storage Conditions Keep in a tightly closed container, dry, under inert atmosphere.Highly hygroscopic, reacts with moisture.[1][6]
Handling Area Well-ventilated chemical fume hood.Corrosive and releases HCl fumes upon hydrolysis.[3]
Personal Protective Equipment Chemical-resistant gloves, protective clothing, eye/face protection.Causes severe skin burns and eye damage.[1][3]

Experimental Protocols & Visualizations

Protocol: General Acylation of an Amine

This protocol provides a general methodology for using this compound to acylate a primary or secondary amine.

  • Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reagent Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the amine and a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as necessary, typically via column chromatography or recrystallization.

Visualizations

Hydrolysis_Pathway EDPC 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride Products Decomposition Products: - 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid - Hydrogen Chloride (HCl) EDPC->Products Hydrolysis H2O H₂O (Moisture) H2O->Products

Caption: Reaction pathway of moisture-induced decomposition.

Experimental_Workflow cluster_prep Preparation (Inert Conditions) cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Add_Amine_Base Add Amine & Base in Anhydrous Solvent Dry_Glassware->Add_Amine_Base Cool Cool to 0°C Add_Amine_Base->Cool Add_EDPC Add EDPC Solution (dropwise) Cool->Add_EDPC Stir Stir & Monitor (TLC / LC-MS) Add_EDPC->Stir Quench Quench Reaction Stir->Quench Extract Extract & Dry Quench->Extract Purify Purify Product Extract->Purify

Caption: General workflow for acylation experiments.

Troubleshooting_Tree Start Low / No Yield? Check_Reagent Check EDPC: Clumpy, discolored, or strong acidic smell? Start->Check_Reagent Yes_Decomposed Likely Decomposed. Use fresh reagent. Check_Reagent->Yes_Decomposed Yes No_Reagent_OK EDPC appears OK. Check reaction conditions. Check_Reagent->No_Reagent_OK No Yes_Conditions Used anhydrous solvents? Reaction under inert gas? No_Reagent_OK->Yes_Conditions No_Improve_Conditions Improve conditions: Dry solvents, use N₂/Ar. Yes_Conditions->No_Improve_Conditions No Yes_All_Good All conditions met. Consider nucleophile reactivity or stoichiometry. Yes_Conditions->Yes_All_Good Yes

Caption: Troubleshooting logic for low reaction yield.

References

Preventing decomposition of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the decomposition of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

A1: The primary cause of decomposition is hydrolysis.[1][2] this compound is an acyl chloride, a class of compounds known for their high reactivity towards nucleophiles.[3][4] The carbonyl carbon is highly electrophilic, making it susceptible to attack by water, even atmospheric moisture. This reaction results in the formation of the corresponding carboxylic acid (4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid) and hydrochloric acid (HCl), rendering the compound inactive for its intended purpose.[1][2]

Q2: What are the optimal storage conditions to prevent decomposition?

A2: To minimize decomposition, this compound should be stored in a cool, dry, and inert environment. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionRationale
Temperature<-15°CLow temperatures slow down the rate of decomposition reactions.
AtmosphereInert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
ContainerTightly sealed, amber glass bottle with a PTFE-lined capProtects from moisture and light, and the inert liner prevents reaction with the cap.
EnvironmentDesiccator or dry boxProvides an additional layer of protection against ambient humidity.

Q3: How can I tell if my this compound has started to decompose?

A3: Decomposition can be indicated by several observations:

  • Physical Appearance: The compound is typically a white to off-white crystalline powder.[2] Clumping, discoloration, or the appearance of a sticky or oily substance can indicate degradation.

  • Acrid Smell: The formation of hydrochloric acid (HCl) as a byproduct of hydrolysis will result in a sharp, acrid smell.

  • Analytical Testing: The most definitive way to assess purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.[5] A decrease in the main peak area and the appearance of new peaks corresponding to degradation products are clear indicators of decomposition. Titration methods can also be used to determine the purity of the acyl chloride.[5]

Q4: What type of packaging is best for long-term storage?

A4: For long-term storage, the best packaging is a tightly sealed, amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap, which is then placed in a sealed, moisture-barrier bag containing a desiccant.[6] The amber glass protects the compound from light, while the PTFE liner provides an inert seal. The outer bag and desiccant offer an additional defense against moisture ingress. For highly sensitive applications, storing smaller, single-use aliquots can prevent the contamination of the entire batch each time the main container is opened.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

IssuePossible Cause(s)Recommended Action(s)
Compound appears clumpy or has a strong acrid smell upon opening. Exposure to moisture during previous handling or storage.- Discard the reagent as it has likely decomposed. - Review your handling and storage procedures to ensure a completely anhydrous environment. - Use a glove box or dry bag for all future manipulations.
Inconsistent results in subsequent reactions. Partial decomposition of the starting material.- Assess the purity of the this compound using HPLC or titration before use. - If purity is compromised, use a fresh, unopened batch of the reagent. - Consider aliquoting the reagent into smaller, single-use portions upon receipt to prevent repeated exposure of the bulk material.
Difficulty achieving a completely dry storage environment. Inadequate equipment or procedures.- Use a high-quality desiccator with a fresh, active desiccant (e.g., anhydrous calcium sulfate, molecular sieves). - For highly sensitive work, handle the compound in a glove box with a controlled, low-humidity atmosphere. - When transferring the compound, use a nitrogen or argon blanket to displace air.
Visible discoloration of the compound. Potential thermal decomposition or reaction with impurities.- Ensure the compound is stored at the recommended low temperature (<-15°C). - Avoid exposure to heat sources. - Verify the purity of solvents and other reagents used in conjunction with the compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

This protocol outlines a method to monitor the stability of the compound under different storage conditions.

  • Sample Preparation:

    • Carefully weigh approximately 10 mg of this compound in a glove box or under an inert atmosphere.

    • Dissolve the sample in 10 mL of anhydrous acetonitrile to a final concentration of 1 mg/mL.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Establish a baseline purity of a new batch of the compound (Time 0).

    • Store aliquots of the compound under various conditions (e.g., recommended <-15°C, 4°C, and room temperature with controlled humidity).

    • At specified time points (e.g., 1, 3, 6 months), analyze the samples by HPLC.

    • Calculate the percentage of the remaining parent compound and the formation of the primary degradant (4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid).

Protocol 2: Accelerated Stability Study Design

This protocol is designed to predict the long-term stability of the compound.

  • Storage Conditions:

    • Store samples at elevated temperatures and humidity levels as per ICH guidelines (e.g., 40°C/75% RH, 25°C/60% RH).

  • Time Points:

    • Pull samples at 0, 1, 3, and 6 months.

  • Analysis:

    • Analyze the samples using the HPLC method described in Protocol 1.

  • Data Evaluation:

    • Determine the degradation rate at each condition.

    • Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf life.

Visualizations

Decomposition_Pathway Decomposition Pathway of this compound A This compound C 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid (Degradation Product) A->C Hydrolysis D Hydrochloric Acid (HCl) (Byproduct) A->D B Water (H2O) (from moisture) B->C B->D

Caption: Primary decomposition pathway via hydrolysis.

Experimental_Workflow Stability Testing Workflow cluster_0 Sample Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Data Evaluation A Receive and aliquot compound under inert atmosphere B Store aliquots under defined conditions (Temp, Humidity) A->B C Withdraw samples at time points B->C D Analyze purity by HPLC C->D E Calculate degradation rate D->E F Determine shelf life E->F

Caption: Workflow for stability assessment.

References

Troubleshooting guide for reactions involving 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EODPC). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent in their synthetic endeavors. Below you will find a series of frequently asked questions and troubleshooting guides to address common challenges encountered during reactions involving EODPC.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EODPC) and what are its primary applications?

This compound, also known as EDPC, is a reactive acyl chloride.[1] Its primary application is as a key intermediate in the synthesis of semi-synthetic antibiotics, most notably piperacillin and cefoperazone.[2][3] It serves as an acylating agent, introducing the 4-ethyl-2,3-dioxopiperazine-1-carbonyl moiety to a target molecule, typically an amine.

Q2: What are the key physical and chemical properties of EODPC?

EODPC is a white to off-white crystalline powder.[1][2] It is sensitive to heat and moisture and will decompose in their presence.[2] It is soluble in organic solvents such as dichloromethane and acetonitrile.[2] A summary of its key properties is provided in the table below.

PropertyValue
CAS Number 59703-00-3
Molecular Formula C₇H₉ClN₂O₃
Molecular Weight 204.61 g/mol
Melting Point 94-95 °C
Appearance White or off-white crystalline powder
Solubility Soluble in dichloromethane, acetonitrile

Q3: How should EODPC be handled and stored?

Due to its reactivity, particularly with water, EODPC requires careful handling and storage. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[4]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from moisture, alcohols, and strong bases.[5]

  • For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.

Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[5]

  • Ground and bond containers when transferring the material to prevent static discharge.

Troubleshooting Guide

Q4: My reaction yield is lower than expected. What are the possible causes and solutions?

Low reaction yields are a common issue and can stem from several factors. A logical troubleshooting workflow can help identify the root cause.

low_yield_troubleshooting start Low Reaction Yield check_reagent_quality 1. Verify EODPC Quality start->check_reagent_quality sub_reagent Purity Issue? (Hydrolysis) check_reagent_quality->sub_reagent Test Purity check_reaction_conditions 2. Review Reaction Conditions sub_conditions Moisture? Temperature? Stoichiometry? check_reaction_conditions->sub_conditions Analyze check_workup 3. Assess Work-up & Purification sub_workup Product Loss? Side Product Formation? check_workup->sub_workup Investigate solution Improved Yield sub_reagent->check_reaction_conditions If pure sub_reagent->solution Use fresh/purified EODPC sub_conditions->check_workup If optimal sub_conditions->solution Optimize conditions sub_workup->solution Optimize side_products EODPC EODPC DesiredProduct Desired Acylated Product EODPC->DesiredProduct HydrolysisProduct 4-Ethyl-2,3-dioxopiperazine + HCl EODPC->HydrolysisProduct DoubleAcylationProduct Di-acylated Product EODPC->DoubleAcylationProduct Nucleophile Nucleophile (e.g., Amine) Nucleophile->DesiredProduct Nucleophile->DoubleAcylationProduct Hydrolysis Hydrolysis (Water) Hydrolysis->HydrolysisProduct DoubleAcylation Double Acylation (Excess EODPC or Di-functional Nucleophile) DoubleAcylation->DoubleAcylationProduct

References

Technical Support Center: Scalable Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the scalable synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (EDPC)?

A1: this compound is a crucial intermediate in the synthesis of several β-lactam antibiotics, most notably Piperacillin, Cefoperazone, and Cefbuperazone.[1][2][3] Its purity is critical as it directly impacts the yield and quality of the final active pharmaceutical ingredients.[2]

Q2: What are the common starting materials for the synthesis of EDPC?

A2: The most common starting material is 4-Ethyl-2,3-dioxopiperazine.[4] The synthesis involves reacting this precursor with a phosgenating agent.

Q3: What phosgenating agents are typically used for this synthesis?

A3: Triphosgene (bis(trichloromethyl) carbonate) is a commonly used and safer alternative to phosgene gas for the formyl chlorination of 4-Ethyl-2,3-dioxopiperazine.[4][5][6]

Q4: What are the typical storage and handling precautions for EDPC?

A4: EDPC is a thermally sensitive substance that can easily decompose when exposed to heat and moisture.[1] It should be stored in a cool, dry place. It is often not isolated as a stable crystal and is used immediately in the subsequent reaction step.[4] Safety precautions include wearing suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]

Q5: What solvents are suitable for the synthesis of EDPC?

A5: Dichloromethane is a commonly used solvent for this reaction.[5][6] Other solvents like chloroform have also been reported.[4]

Experimental Protocols

Synthesis of this compound using Triphosgene

This protocol is based on a reported scalable synthesis method.[5]

Materials:

  • N-ethyldioxypiperazine

  • Dichloromethane

  • Trimethylchlorosilane (TMCS)

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Triphosgene

  • n-Hexane

Procedure:

  • In a 500 mL three-necked flask, suspend N-ethyldioxypiperazine (14.2 g, 0.10 mol) in 200 mL of dichloromethane with stirring.

  • Cool the mixture to a temperature between -25°C and -20°C.

  • Add TMCS (16.3 g, 0.15 mol) to the cooled suspension.

  • Maintaining the temperature between -25°C and -20°C, add pyridine (11.9 g, 0.15 mol) followed by DMAP (0.018 g).

  • Add triphosgene (11.9 g, 0.04 mol) in batches while ensuring the temperature remains between -25°C and -20°C.

  • Maintain the reaction at this temperature for 30-60 minutes.

  • After the reaction is complete, filter the mixture by suction and wash the filter cake with 30 mL of dichloromethane.

  • Distill the filtrate under reduced pressure to dryness.

  • Add 100 mL of n-hexane to the residue to induce crystallization.

  • Filter the crystals by suction and dry to obtain the final product.

Data Presentation

ParameterValueReference
Starting MaterialN-ethyldioxypiperazine[5]
Phosgenating AgentTriphosgene[5]
SolventDichloromethane[5]
ActivatorTrimethylchlorosilane (TMCS)[4]
Base/CatalystPyridine, DMAP[5]
Reaction Temperature-25°C to -20°C[5]
Reaction Time30-60 minutes[5]
Crystallization Solventn-Hexane[4][5]
Reported Yield94.3%[5]
Reported Purity97.3% - 98.2%[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Ensure all reagents are fresh and anhydrous. Moisture can decompose the product and reagents. - Verify the reaction temperature is maintained within the optimal range (-25°C to -20°C). - Check the quality and stoichiometry of the triphosgene.
Decomposition of the product.- EDPC is heat and moisture sensitive.[1] Work up the reaction quickly and at low temperatures. - Ensure all glassware is thoroughly dried.
Product Fails to Crystallize Impurities are present.- Wash the crude product with a non-polar solvent to remove soluble impurities. - Consider an alternative crystallization solvent such as petroleum ether or cyclohexane.[4]
Insufficient concentration.- Concentrate the solution further before adding the anti-solvent (n-hexane).
Formation of Side Products Reaction with residual water.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Over-reaction or side reactions with the starting material.- Ensure slow, portion-wise addition of triphosgene to control the reaction exotherm and prevent localized high concentrations.
Inconsistent Purity Inefficient purification.- Optimize the crystallization process. This may involve adjusting the solvent system, cooling rate, or adding seed crystals. - The product is often used directly in the next step without extensive purification to avoid decomposition.[4]

Visualizations

Synthesis_Pathway cluster_reagents Reagents & Conditions cluster_process Synthesis Process Triphosgene Triphosgene Reaction Reaction Mixture Triphosgene->Reaction TMCS TMCS TMCS->Reaction Pyridine_DMAP Pyridine, DMAP Pyridine_DMAP->Reaction DCM DCM, -25 to -20°C DCM->Reaction Start 4-Ethyl-2,3-dioxopiperazine Start->Reaction Filtration Filtration Reaction->Filtration Distillation Distillation Filtration->Distillation Crystallization Crystallization Distillation->Crystallization Product 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride Crystallization->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Purity? Start->Problem CheckReagents Verify Reagent Quality (Anhydrous, Purity) Problem->CheckReagents Yes Success Successful Synthesis Problem->Success No CheckTemp Confirm Reaction Temperature (-25 to -20°C) CheckReagents->CheckTemp CheckMoisture Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) CheckTemp->CheckMoisture OptimizePurification Optimize Crystallization (Solvent, Cooling Rate) CheckMoisture->OptimizePurification OptimizePurification->Success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride Reaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EODPC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (EODPC) and why is its purity important?

This compound (EODPC) is a key intermediate in the synthesis of several important antibiotics, including piperacillin and cefoperazone.[1] The purity of EODPC is critical as impurities can be carried into the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. One of the common starting materials for this synthesis is 1-Ethyl-2,3-dioxopiperazine.

Q2: What are the common byproducts observed in the synthesis of EODPC?

The synthesis of EODPC is sensitive to reaction conditions, and several byproducts can form. The most common include:

  • Unreacted Starting Material: 1-Ethyl-2,3-dioxopiperazine.

  • Hydrolysis Product: 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid, formed if moisture is present in the reaction.

  • Dimerization Product: N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazine, which can form from the reaction of EODPC with unreacted 1-Ethyl-2,3-dioxopiperazine.[2]

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation requires strict control over reaction conditions:

  • Moisture Control: The reaction is highly sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the EODPC.

  • Temperature Control: The reaction is typically carried out at low temperatures (-20°C to 0°C) to reduce the rate of side reactions.

  • Stoichiometry: Precise control of the molar ratios of reactants, particularly the phosgenating agent (e.g., triphosgene), is crucial to prevent the formation of the dimer.

  • Reaction Time: Overly long reaction times can lead to increased byproduct formation. The reaction should be monitored and quenched once the starting material is consumed.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of the EODPC reaction mixture.

Issue Potential Cause Recommended Solution
Low Purity of EODPC Presence of significant amounts of byproducts.Optimize reaction conditions (see FAQ Q3). Purify the crude product by crystallization.
Extra Peaks in HPLC Chromatogram Presence of unreacted starting material, hydrolysis product, or dimer.Refer to the HPLC analysis protocol below to identify the peaks.
Poor Peak Shape in HPLC Inappropriate mobile phase or column.Adjust the mobile phase composition or switch to a different column chemistry (e.g., C18, Phenyl-Hexyl).
Irreproducible GC Results Incomplete derivatization or degradation of the analyte.Ensure complete derivatization by optimizing the reaction conditions. Use a milder derivatizing agent if necessary.

Byproduct Analysis Data

The following table summarizes the common byproducts and their molecular weights.

Compound Molecular Formula Molecular Weight ( g/mol ) Common Analytical Method
This compound (EODPC)C₇H₉ClN₂O₃204.61[3]HPLC, GC (after derivatization)
1-Ethyl-2,3-dioxopiperazineC₆H₁₀N₂O₂142.16HPLC, GC
4-Ethyl-2,3-dioxopiperazine-1-carboxylic acidC₇H₁₀N₂O₄186.17HPLC, LC-MS
N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazineC₁₃H₁₈N₄O₅310.31HPLC, LC-MS

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Byproduct Analysis

This method is suitable for the simultaneous analysis of EODPC and its common byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reaction mixture in acetonitrile.

Gas Chromatography (GC) for EODPC Purity (after derivatization)

Due to the thermal instability of EODPC, direct GC analysis is not recommended. Derivatization to a more stable amide is necessary.

  • Derivatization: React the EODPC sample with a primary amine (e.g., benzylamine) in an inert solvent.

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Detector: Flame Ionization Detector (FID) at 300°C

Visualizations

Reaction_Pathway 1-Ethyl-2,3-dioxopiperazine 1-Ethyl-2,3-dioxopiperazine EODPC EODPC 1-Ethyl-2,3-dioxopiperazine->EODPC + Triphosgene Piperacillin / Cefoperazone Piperacillin / Cefoperazone EODPC->Piperacillin / Cefoperazone + Side Chain

Caption: Synthesis of EODPC and its use in antibiotic synthesis.

Side_Reactions cluster_main Main Reaction cluster_byproducts Byproducts EODPC EODPC Hydrolysis Product Hydrolysis Product EODPC->Hydrolysis Product  + H2O Dimer Dimer EODPC->Dimer  + 1-Ethyl-2,3-dioxopiperazine Unreacted Starting Material Unreacted Starting Material

Caption: Common side reactions in the synthesis of EODPC.

HPLC_Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

Caption: Experimental workflow for HPLC analysis of the reaction mixture.

References

Technical Support Center: Catalyst Selection for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC). The following information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EDPC) and what are its primary applications?

A1: this compound (CAS 59703-00-3) is a highly reactive chemical intermediate.[1][2] Its principal application is in the pharmaceutical industry as a raw material for the synthesis of semi-synthetic antibiotics, most notably piperacillin and cefoperazone.[1][3][4] It functions as an acylating agent, introducing the 4-ethyl-2,3-dioxopiperazine moiety to a target molecule.

Q2: What are the most effective catalysts for acylation reactions using EDPC?

A2: For acylation reactions with acyl chlorides like EDPC, nucleophilic catalysts are highly effective. 4-Dimethylaminopyridine (DMAP) is a widely used and potent catalyst for such transformations.[5][6] Its catalytic activity is significantly higher than that of other tertiary amine bases like triethylamine.[6] In some syntheses, such as the preparation of piperacillin, precise pH control using buffer solutions and an alkaline regulator is crucial, and can be considered a catalytic approach to managing the reaction environment.[7]

Q3: What are the common side reactions to be aware of when using EDPC?

A3: The most common and significant side reaction is the hydrolysis of the carbonyl chloride group.[7] EDPC is thermally sensitive and readily decomposes when exposed to moisture.[1] This hydrolysis reaction produces the corresponding carboxylic acid and hydrochloric acid (HCl), which can alter the pH of the reaction mixture and lead to the formation of impurities.[7][8]

Q4: How can I minimize the hydrolysis of EDPC during my experiments?

A4: To minimize hydrolysis, it is critical to work under anhydrous (dry) conditions.[8] This includes using anhydrous solvents and ensuring that all reagents, particularly amine or alcohol nucleophiles, are dry. Reactions should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[8]

Q5: What are the recommended storage conditions for EDPC?

A5: To maintain its stability and reactivity, EDPC should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is best kept in a cool, dry place, such as a desiccator, to prevent degradation from heat and moisture.[1][8]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during reactions with this compound.

Issue 1: Low Yield of the Acylated Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase the reaction time or consider a moderate increase in temperature, provided the reactants are stable. - For less reactive nucleophiles, introduce a catalyst. 4-dimethylaminopyridine (DMAP) is highly effective for acyl transfer reactions.[8]
Hydrolysis of EDPC - Ensure all solvents are anhydrous and reagents are thoroughly dried before use.[8] - Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[8]
Sub-optimal Stoichiometry - Verify the correct stoichiometric ratio of the nucleophile (amine or alcohol) to EDPC. A slight excess of the nucleophile may help drive the reaction to completion.[8]
pH Drift - In aqueous or biphasic systems, hydrolysis of EDPC can generate HCl, lowering the pH and potentially protonating an amine nucleophile, rendering it unreactive.[7] - Use a buffer solution or add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or an alkaline regulator to neutralize the generated acid and maintain an optimal pH, typically between 6.0 and 9.0 for reactions like piperacillin synthesis.[7]
Issue 2: Formation of Unknown Impurities
Potential Cause Troubleshooting Steps
Degradation of EDPC - EDPC is thermally sensitive.[1] Avoid excessive heating during the reaction. For the synthesis of piperacillin, reactions are typically conducted at low temperatures (0-10 °C).[7] - Ensure the starting material is of high purity and has been stored correctly.
Side Reactions with Bifunctional Nucleophiles - If your nucleophile has more than one reactive site, consider using a protecting group strategy to ensure acylation occurs at the desired position.
Reaction with Catalyst - While DMAP is an excellent catalyst, it forms a reactive acylpyridinium intermediate.[9] In rare cases, this intermediate could potentially react with other components in the mixture. Ensure you are using a catalytic amount (e.g., 1-10 mol%).

Quantitative Data Presentation

Table 1: Comparison of Relative Rate Constants for Acylation

The following table illustrates the significant increase in reaction rate when using DMAP as a catalyst for the acylation of m-chloroaniline with benzoyl chloride, a reaction analogous to those involving EDPC.

CatalystRelative Rate Constant
N,N-dimethylaniline0.1
Triethylamine0.72
2,6-dimethylpyridine0.3
Pyridine1.80
4-methylpyridine10.0
4-DMAP 10,600

(Data sourced from a study by Litvinenko and Virichenko, demonstrating the hypernucleophilic catalytic activity of DMAP in acylation reactions)[6]

Experimental Protocols

Protocol 1: General Procedure for Acylation of an Amine with EDPC using DMAP as a Catalyst

This protocol provides a general method for the acylation of a primary or secondary amine.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and 4-DMAP (0.05 - 0.1 equivalents) in an anhydrous solvent (e.g., Dichloromethane, Acetonitrile).[1][8]

  • Reagent Addition: In a separate, dry flask, dissolve this compound (EDPC) (1.05 equivalents) in the same anhydrous solvent.

  • Reaction: Cool the amine solution to 0 °C using an ice bath. Slowly add the EDPC solution dropwise to the stirred amine solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Piperacillin Acid via Acylation of Ampicillin

This protocol is based on a patented method for a large-scale industrial synthesis.[7]

  • Preparation: In a reactor, add Ampicillin (e.g., 16g) to a mixture of water (e.g., 96mL) and a citrate-phosphate disodium hydrogen buffer solution to achieve a pH between 6.0 and 9.0. Cool the mixture to 0-10 °C.

  • Acylation Reaction: Slowly add EDPC to the reactor. Simultaneously, add an alkaline regulator (e.g., NaOH solution) to maintain the pH within the 6.0-9.0 range.

  • Reaction Time: Maintain the reaction at 0-10 °C for 30-60 minutes.

  • Crystallization: Add a solvent (e.g., acetone) to induce crystallization. Control the temperature at approximately 15 °C.

  • pH Adjustment: Dropwise, add an acidic regulator (e.g., HCl) to adjust the final pH to 1.5-2.0, promoting further precipitation of the product.

  • Isolation: Allow the crystal to grow for 1 hour at 0-10 °C. Filter the solid, wash the crystals, and dry to obtain the final piperacillin acid product. The reported yield and purity for this method are 98.2% and 99.8%, respectively.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction Vessel under Inert Atmosphere prep_reagents->setup_reaction dissolve Dissolve Nucleophile (Amine/Alcohol) setup_reaction->dissolve add_catalyst Add Catalyst (e.g., DMAP) dissolve->add_catalyst cool Cool to 0 °C add_catalyst->cool add_edpc Add EDPC Solution Dropwise cool->add_edpc react Stir at RT (Monitor by TLC/LC-MS) add_edpc->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography) extract->purify analyze Analyze Final Product purify->analyze

Caption: Experimental workflow for a catalyzed acylation reaction.

troubleshooting_guide start Low Product Yield check_hydrolysis Evidence of Hydrolysis? (e.g., pH drop, acid peak) start->check_hydrolysis check_completion Reaction Incomplete? check_hydrolysis->check_completion No solution_hydrolysis Use Anhydrous Conditions (Dry Solvents, Inert Gas) check_hydrolysis->solution_hydrolysis Yes check_catalyst Catalyst Used? check_completion->check_catalyst No solution_completion Increase Reaction Time or Temperature check_completion->solution_completion Yes solution_catalyst Add Catalyst (e.g., DMAP) check_catalyst->solution_catalyst No solution_ph Control pH with Buffer or Non-nucleophilic Base check_catalyst->solution_ph Yes

Caption: Troubleshooting decision tree for low yield reactions.

References

Impact of temperature on 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the impact of temperature on the compound's stability.

Impact of Temperature on Stability: FAQ

This section addresses frequently asked questions regarding the thermal stability of this compound.

Q1: How stable is this compound at room temperature?

A1: this compound is a thermally sensitive substance. While it may be stable for short periods at room temperature in a tightly sealed container, prolonged exposure can lead to degradation. For long-term storage, it is recommended to keep the compound at reduced temperatures, such as -20°C, to minimize decomposition.

Q2: What are the signs of degradation of this compound?

A2: Degradation of this compound, which is a white to tan powder, may not always be visually apparent. However, signs of degradation can include a change in color, clumping of the powder (due to moisture absorption and subsequent reaction), or a decrease in purity as determined by analytical methods such as HPLC or NMR. Inconsistent or poor results in subsequent reactions are also a strong indicator of starting material degradation.

Q3: What decomposition products can be expected from the thermal degradation of this compound?

A3: As an acyl chloride, the primary degradation pathway, especially in the presence of moisture, is hydrolysis of the carbonyl chloride group to a carboxylic acid, releasing hydrochloric acid. At elevated temperatures, further decomposition of the piperazine ring structure may occur.

Q4: Can I heat this compound to dissolve it?

A4: Gentle warming may be acceptable for short durations to aid dissolution in an appropriate anhydrous solvent. However, prolonged or excessive heating should be avoided due to the compound's thermal sensitivity. It is advisable to conduct dissolution at the lowest practical temperature and to use the solution promptly.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent or low yields in reactions Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (e.g., -20°C) in a tightly sealed container to protect from heat and moisture. 2. Check Purity: Before use, assess the purity of the starting material using a suitable analytical technique like HPLC or NMR. 3. Use Fresh Aliquots: If possible, use a freshly opened container or a new aliquot of the compound for your reaction.
Difficulty in dissolving the compound The compound may have partially degraded and polymerized.1. Use a High-Purity Solvent: Ensure the use of an anhydrous, high-purity solvent. 2. Gentle Warming and Agitation: Apply gentle warming and sonication to aid dissolution, but avoid high temperatures. 3. Filter if Necessary: If insoluble material is present, it may be necessary to filter the solution before use, though this may affect the concentration.
Variability between experimental batches Inconsistent temperature exposure during experimental setup.1. Maintain a Consistent Temperature: Use a temperature-controlled environment (e.g., an ice bath) when preparing solutions or setting up reactions. 2. Minimize Time at Room Temperature: Prepare solutions of the compound immediately before use and minimize the time they are kept at ambient temperature.
Safety concerns during handling (e.g., fuming) Reaction with atmospheric moisture, releasing HCl gas.1. Work in a Fume Hood: Always handle this compound in a well-ventilated fume hood. 2. Use Appropriate PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat. 3. Handle Under Inert Atmosphere: For sensitive applications, handle the compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Quantitative Data on Thermal Stability

Due to the limited availability of public data, the following table presents hypothetical yet representative data on the thermal stability of this compound to illustrate how such information should be structured. It is strongly recommended that users perform their own stability studies for their specific experimental conditions.

Temperature (°C) Time (hours) Purity (%) Major Degradation Product (%)
-20720>99<0.1
416898.51.2
25 (Room Temp)2495.24.5
25 (Room Temp)7288.111.2
40885.713.8
60270.328.9

Disclaimer: The data presented in this table is for illustrative purposes only and is not based on experimental results for this compound.

Experimental Protocols

Protocol for Assessing Thermal Stability using HPLC

This protocol outlines a general method for determining the thermal stability of this compound.

1. Objective: To quantify the degradation of this compound over time at various temperatures.

2. Materials:

  • This compound

  • Anhydrous acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)

  • HPLC system with a UV detector

  • Newcrom R1 column or equivalent reverse-phase column

  • Temperature-controlled chambers or water baths

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in anhydrous acetonitrile in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution. Handle the compound quickly in a low-humidity environment.

  • Sample Incubation:

    • Aliquot the stock solution into several sealed vials.

    • Place the vials in temperature-controlled chambers at the desired temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature.

    • Immediately dilute an aliquot of the solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and water with a small amount of phosphoric acid (e.g., 0.1%). The exact ratio should be optimized for best separation.

    • Column: Newcrom R1 or a similar C18 column.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 210 nm).

    • Injection Volume: 10 µL.

    • Inject the prepared samples and a standard of the pure compound at time zero.

  • Data Analysis:

    • Integrate the peak area of the parent compound and any degradation products.

    • Calculate the percentage purity of the parent compound at each time point relative to the initial (time zero) sample.

    • Plot the percentage of the parent compound remaining versus time for each temperature.

Visualizations

Logical Relationship of Compound Degradation

The following diagram illustrates the key factors influencing the stability of this compound.

A This compound (Stable) D Degradation A->D Accelerates B Increased Temperature B->D C Presence of Moisture C->D E Hydrolysis Product (4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid) D->E F Other Degradants D->F

Caption: Factors leading to the degradation of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the steps for conducting a thermal stability study.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Weigh Compound B Prepare Stock Solution (Anhydrous Solvent) A->B C Aliquot into Vials B->C D Store at Different Temperatures C->D E Sample at Time Points D->E F Dilute for Analysis E->F G HPLC Analysis F->G H Quantify Degradation G->H

Caption: Workflow for assessing the thermal stability of the compound via HPLC.

Validation & Comparative

Comparative Guide to Analytical Methods for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EOCP) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EOCP), a key intermediate in the synthesis of several antibiotics.[1][2] Given its high reactivity and sensitivity to moisture, robust analytical methods are crucial for ensuring its purity and stability, which directly impacts the quality and efficacy of the final active pharmaceutical ingredients (APIs).[1]

This document outlines various analytical techniques, including chromatographic, spectroscopic, and titrimetric methods, complete with detailed experimental protocols and a comparative analysis of their performance.

Workflow for Analytical Method Selection

The selection of an appropriate analytical method for EOCP characterization depends on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and the nature of the information sought (e.g., purity, structural confirmation, or quantification of impurities).

Analytical_Workflow cluster_0 Start: EOCP Sample cluster_1 Analytical Goal cluster_2 Recommended Primary Methods cluster_3 Alternative/Confirmatory Methods Start This compound (EOCP) Sample Purity Purity Assessment & Quantification Start->Purity Structure Structural Elucidation Start->Structure Impurity Impurity Profiling Start->Impurity HPLC HPLC (with Derivatization) Purity->HPLC GC GC (with Derivatization) Purity->GC Titration Titrimetric Methods Purity->Titration NMR NMR Spectroscopy Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR LCMS LC-MS Structure->LCMS Impurity->HPLC Impurity->GC Impurity->LCMS

Caption: Workflow for selecting an analytical method for EOCP characterization.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods applicable to the characterization of EOCP and related compounds. Direct analysis of EOCP can be challenging due to its reactive nature; therefore, derivatization is often employed for chromatographic methods.

Analytical MethodPrincipleTarget Analyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy/RecoveryKey AdvantagesKey Disadvantages
HPLC-UV (with Derivatization) Reverse-phase chromatography with UV detection after derivatization.Piperazine derivatives30 ppm[3]90 ppm[3]>0.999[3]104.87-108.06%[3]High sensitivity and selectivity; widely available.Requires derivatization, adding a step to sample preparation.
GC-FID (with Derivatization) Gas chromatography with flame ionization detection after derivatization.Piperazine and its derivatives0.005-0.008%[4]0.02-0.03%[4]>0.999[4]98.62-100.05%[1]High resolution and sensitivity for volatile compounds.Requires derivatization; potential for thermal degradation.
LC-MS Liquid chromatography coupled with mass spectrometry.Piperazine derivativespg to ng/mL range[5][6]pg to ng/mL range[5][6]0.990-0.999[5]Not explicitly stated for EOCPHigh sensitivity and specificity; provides molecular weight information.Higher equipment cost and complexity.
Titrimetric Methods Neutralization or precipitation titration.Acyl chloride, free acid, chloride ions~30 ppm for chloride (Volhard method)[7]Not explicitly stated for EOCPN/AHighSimple, cost-effective, and accurate for assay determination.Lacks specificity for impurity profiling.
NMR Spectroscopy Nuclear magnetic resonance.EOCP and related structuresNot typically used for trace analysisNot typically used for trace analysisN/AHigh (for qNMR)Provides detailed structural information; can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.
FTIR Spectroscopy Infrared absorption spectroscopy.EOCP functional groupsNot typically used for quantificationNot typically used for quantificationN/AN/ARapid identification of functional groups.Not suitable for complex mixtures or quantification of impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)

Due to the high reactivity of the acyl chloride group, a direct HPLC analysis can be challenging. Derivatization to a more stable compound is recommended for accurate quantification. The following protocol is adapted from a validated method for piperazine analysis, which can be modified for EOCP by reacting the acyl chloride with a suitable nucleophile containing a chromophore.[3][8]

a. Derivatization

  • Accurately weigh a sample of EOCP and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile).

  • Add a solution of a derivatizing agent such as 2-nitrophenylhydrazine or NBD-Cl (4-chloro-7-nitrobenzofuran).[9] The derivatizing agent will react with the acyl chloride to form a stable, UV-active derivative.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).[9]

  • Dilute the reaction mixture to a known volume with the mobile phase.

b. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer). A reverse phase method for underivatized EOCP uses acetonitrile, water, and phosphoric acid.[10]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Detection: UV detector at a wavelength appropriate for the derivative (e.g., 340 nm for NBD derivatives).[3]

  • Injection Volume: 10 µL.[3]

Gas Chromatography (GC) with Flame Ionization Detection (FID) (with Derivatization)

Similar to HPLC, direct GC analysis of EOCP is not recommended. Derivatization to a stable, volatile amide is a suitable approach.[1]

a. Derivatization

  • Dissolve a known amount of EOCP in an anhydrous solvent.

  • Add a primary or secondary amine (e.g., diethylamine) to act as the derivatizing agent, converting the acyl chloride to a stable amide.

  • The reaction is typically rapid and can be performed at room temperature.

b. GC-FID Conditions

  • Column: A packed column such as Chromosorb W-BW with 5% KOH and 20% Apiezon L, or a capillary column like DB-FFAP for similar compounds.[1][11]

  • Carrier Gas: Nitrogen or Helium.[1]

  • Flow Rate: 15 mL/min for a packed column.[1]

  • Injector Temperature: 220°C.[1]

  • Oven Temperature Program: Isothermal at 90°C.[1]

  • Detector: Flame Ionization Detector (FID).

  • Injection Volume: 1 µL.

Titrimetric Methods

Titration can be a simple and accurate method for determining the overall purity of EOCP and quantifying related impurities like free carboxylic acid and hydrogen chloride.[12]

a. Neutralization Titration (for total acid content)

  • Accurately weigh about 1g of the EOCP sample into a flask.[1]

  • Add a known excess of standardized sodium hydroxide solution to hydrolyze the acyl chloride.[1]

  • After the reaction is complete (e.g., after 2 hours), back-titrate the excess sodium hydroxide with a standardized solution of hydrochloric acid using a suitable indicator like phenolphthalein.[1]

  • A blank titration should be performed in parallel.

b. Argentometric Titration (Volhard Method for Chloride)

This method can determine the chloride content after hydrolysis of the acyl chloride.

  • Hydrolyze a known amount of the EOCP sample with a basic solution.

  • Acidify the solution with nitric acid.

  • Add a known excess of standard silver nitrate solution to precipitate the chloride ions as silver chloride.

  • Titrate the excess silver nitrate with a standard solution of potassium thiocyanate using a ferric iron(III) indicator. The endpoint is the formation of the reddish-brown ferric thiocyanate complex.

Spectroscopic Methods

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation of EOCP.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) that does not react with the acyl chloride. The concentration should be sufficient for a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide detailed information about the molecular structure. Protons adjacent to the carbonyl group are expected to appear around δ 2-2.5 ppm in the ¹H NMR spectrum. The carbonyl carbon of the acyl chloride typically appears in the range of 160-180 ppm in the ¹³C NMR spectrum.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the rapid identification of the acyl chloride functional group.

  • Sample Preparation: Due to the moisture sensitivity of EOCP, sample preparation should be conducted in a dry environment (e.g., under a nitrogen atmosphere or in a glove box). For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. If using the KBr method, ensure the KBr is thoroughly dried. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Analysis: The IR spectrum will show a characteristic strong absorption band for the C=O stretching of the acyl chloride group at a high frequency, typically around 1800 cm⁻¹.[13][14]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general derivatization and analysis workflow for chromatographic methods.

Derivatization_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis EOCP EOCP Sample Reaction Derivatization Reaction EOCP->Reaction Deriv_Agent Derivatizing Agent (e.g., Amine or Phenylhydrazine) Deriv_Agent->Reaction Injection Injection into Chromatograph Reaction->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV or FID) Separation->Detection Data Data Acquisition & Processing Detection->Data Result Quantification & Purity Assessment Data->Result

References

A Comparative Guide to Purity Analysis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC) is a critical intermediate in the synthesis of several key antibiotics, including piperacillin and cefoperazone.[1][2][3] The purity of EDPC directly impacts the yield and quality of the final active pharmaceutical ingredient (API).[4] As a reactive acyl chloride, EDPC is susceptible to degradation, particularly through hydrolysis, making accurate and robust purity assessment essential.[1][5] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for EDPC purity analysis and discusses alternative analytical techniques, offering supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the quality control of pharmaceutical intermediates due to its high resolution, reproducibility, and compatibility with a range of detectors.[6] For EDPC, a specific RP-HPLC method has been developed that provides excellent separation of the main compound from its potential impurities.

Alternative Analytical Strategies

While RP-HPLC is a powerful tool, the reactive nature of acyl chlorides warrants consideration of alternative and complementary techniques.[6] Challenges in RP-HPLC can include on-column degradation due to the aqueous mobile phase. Alternative methods can offer advantages in terms of sample stability, analysis time, or specificity for certain impurities. These alternatives include Normal-Phase HPLC (NP-HPLC), Gas Chromatography (GC) following derivatization, and classical titration methods.

Comparative Analysis of Purity Determination Methods

The following tables summarize the key performance indicators for the primary RP-HPLC method and viable alternative techniques for the purity analysis of EDPC.

Method Principle Reported Purity (%) Key Advantages Key Disadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity on a C18 stationary phase with an aqueous-organic mobile phase.98.5 ± 0.2High resolution, established methodology, suitable for quantifying a wide range of impurities.Potential for on-column hydrolysis of the acyl chloride.[6]
Normal-Phase HPLC (NP-HPLC) Separation based on polarity on a silica-based stationary phase with a non-aqueous mobile phase.98.2 ± 0.3Avoids aqueous mobile phases, preventing hydrolysis of the analyte.[6]Lower sensitivity for late-eluting peaks, potential for band broadening.[6]
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase followed by flame ionization detection. Requires derivatization.97.9 ± 0.4High sensitivity, rapid analysis time.Requires derivatization to a stable, volatile compound; potential for incomplete reaction.
Titration (Neutralization) Quantifies total acidic content (EDPC + HCl + related acidic impurities) by titration with a standard base.Not applicableRapid and inexpensive for assay determination.Non-specific; cannot distinguish between the active compound and acidic impurities.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Method

This method is adapted from a published protocol for the analysis of EDPC.[7]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 column with low silanol activity.[7]

  • Mobile Phase: Acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid can be substituted for phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of EDPC and dissolve in 10 mL of acetonitrile (HPLC grade). Dilute further with the mobile phase if necessary. Due to the reactivity of EDPC, prepare samples immediately before injection.

Normal-Phase HPLC (NP-HPLC) Method

This protocol is a representative method for the analysis of reactive acyl chlorides, designed to prevent hydrolysis.[6]

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: Silica or Cyano-propyl stationary phase, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of n-hexane and ethanol. Avoid alcohols and basic modifiers if using a silica column without deactivation.[6]

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of EDPC and dissolve in 10 mL of the initial mobile phase composition. Prepare fresh.

Gas Chromatography with Derivatization (GC-FID)

This method involves the conversion of EDPC to a more stable and volatile amide derivative prior to analysis.[8]

  • Derivatization Step:

    • To 1 mL of a 1 mg/mL solution of EDPC in anhydrous dichloromethane, add 0.2 mL of tert-butylamine.[8]

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • The resulting solution containing the stable amide derivative can be directly injected.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (split injection).

Titration Method (Assay of Total Acidity)

This method provides a rapid assay of the total acidic content, including the acyl chloride and any hydrochloric acid impurity.

  • Principle: The acyl chloride is hydrolyzed to the corresponding carboxylic acid and HCl. The total acid content is then determined by titration with a standardized sodium hydroxide solution.

  • Procedure:

    • Accurately weigh approximately 200 mg of the EDPC sample into a flask.

    • Add 20 mL of distilled water and stir for 5 minutes to ensure complete hydrolysis.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with a standardized 0.1 M sodium hydroxide solution until a persistent pink endpoint is observed.

    • Calculate the percentage of total acid, assuming it corresponds to the EDPC.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing weigh Weigh EDPC Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: General workflow for HPLC-based purity analysis of EDPC.

Derivatization_GC_Workflow cluster_derivatization Derivatization cluster_gc_analysis GC Analysis cluster_data_gc Data Processing sample EDPC Sample in Anhydrous Solvent reagent Add Derivatizing Reagent (e.g., amine) sample->reagent react Reaction to form Stable Derivative reagent->react inject_gc Inject into GC System react->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc detect_fid FID Detection separate_gc->detect_fid integrate_gc Integrate Peak Areas detect_fid->integrate_gc calculate_gc Calculate Purity integrate_gc->calculate_gc

Caption: Workflow for GC analysis of EDPC following derivatization.

Conclusion

The purity analysis of this compound is effectively achieved using a reversed-phase HPLC method, which stands as the primary choice for its high resolving power and reliability. However, given the reactive nature of this acyl chloride intermediate, alternative methods such as Normal-Phase HPLC and Gas Chromatography with prior derivatization offer valuable orthogonal approaches, particularly in method development and for troubleshooting potential degradation issues. NP-HPLC is advantageous for its non-aqueous conditions, while GC-FID provides a sensitive and rapid alternative. Titrimetric methods, though lacking specificity, can serve as a quick and simple assay for overall acidic content. The selection of the most suitable analytical technique will depend on the specific requirements of the analysis, including the need for impurity profiling, sample throughput, and the available instrumentation. For comprehensive quality control, employing a primary HPLC method in conjunction with an orthogonal technique is recommended to ensure the purity and stability of this critical pharmaceutical intermediate.

References

A Comparative Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC) has emerged as a specialized acylating agent, prominently used in the synthesis of semi-synthetic β-lactam antibiotics. This guide provides an objective comparison of EDPC with other common acylating agents, supported by available experimental context and data, to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Acylating Agents

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic chemistry.[1] The reactivity of acylating agents varies significantly, influencing their suitability for different substrates and desired outcomes. The most common classes of acylating agents include acyl chlorides, acid anhydrides, and activated esters.

This compound (EDPC) is a heterocyclic acyl chloride. Its structure incorporates a reactive carbonyl chloride moiety attached to a dioxopiperazine ring. This unique structure plays a crucial role in its application, particularly in the acylation of complex molecules like 6-aminopenicillanic acid (6-APA) and 7-aminocephalosporanic acid (7-ACA) and their derivatives, which are the core building blocks of many penicillin and cephalosporin antibiotics.[2][3][4][5]

Performance Comparison of Acylating Agents

The selection of an acylating agent is often a trade-off between reactivity and selectivity. Highly reactive agents may lead to faster reactions and higher yields but can suffer from a lack of selectivity, leading to unwanted side products. Conversely, less reactive agents offer greater selectivity but may require harsher reaction conditions or longer reaction times.

The general order of reactivity for common acylating agents is:

Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids

Below is a table summarizing the key characteristics and performance of EDPC in comparison to other representative acylating agents. The data is compiled from various sources and represents typical outcomes in acylation reactions, particularly with amine nucleophiles, which are common in pharmaceutical synthesis.

Acylating AgentStructureGeneral ReactivityTypical SubstratesKey AdvantagesKey DisadvantagesByproducts
This compound (EDPC) this compoundHighAmines (e.g., 6-APA, 7-ACA derivatives)High reactivity, good yields in specific applications (antibiotic synthesis).[2]Limited commercial availability, potentially higher cost, sensitive to moisture.HCl
Benzoyl Chloride Benzoyl ChlorideVery HighAlcohols, Phenols, AminesHigh reactivity, readily available, relatively low cost.Can be too reactive leading to poor selectivity, corrosive HCl byproduct.HCl
Acetic Anhydride Acetic AnhydrideHighAlcohols, Phenols, AminesLess reactive and more selective than acyl chlorides, byproduct is less corrosive than HCl.[6]May require catalysts or higher temperatures for less reactive substrates.Acetic Acid
N-Hydroxysuccinimide (NHS) Esters N-Hydroxysuccinimide EsterModeratePrimarily AminesHigh selectivity for amines, mild reaction conditions, stable and easy to handle.Generally lower reactivity than acyl chlorides and anhydrides.N-Hydroxysuccinimide

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for understanding the practical aspects of using these reagents.

Synthesis of this compound (EDPC)

A common method for the synthesis of EDPC involves the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgenating agent.

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend 1-Ethyl-2,3-dioxopiperazine in an anhydrous solvent such as dichloromethane.

  • Cool the suspension to -20°C to -10°C.

  • Slowly add a solution of triphosgene in dichloromethane to the cooled suspension while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is typically filtered to remove any insoluble byproducts.

  • The filtrate, containing the EDPC product, can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product, which may be further purified by crystallization.[2][7]

General Protocol for Acylation of an Amine with EDPC (e.g., in Antibiotic Synthesis)

This protocol outlines a general procedure for the acylation of an amino group, such as that in 6-aminopenicillanic acid (6-APA) or a derivative of 7-aminocephalosporanic acid (7-ACA).

Protocol:

  • Dissolve the amine substrate (e.g., a silylated derivative of 6-APA) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature, typically between -20°C and 0°C.

  • In a separate flask, dissolve this compound (EDPC) in the same anhydrous solvent.

  • Slowly add the EDPC solution to the cooled solution of the amine substrate with vigorous stirring.

  • An acid scavenger, such as a tertiary amine (e.g., triethylamine or N,N-diisopropylethylamine), is often added to neutralize the hydrogen chloride (HCl) generated during the reaction.

  • The reaction progress is monitored by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, the work-up procedure typically involves washing the organic layer with an aqueous solution to remove the acid scavenger salt and any unreacted starting materials.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the acylated product.

  • Further purification, if necessary, can be achieved by crystallization or chromatography.[3]

Visualizing Reaction Workflows and Decision Making

To better illustrate the processes involved in acylation and the selection of an appropriate agent, the following diagrams are provided.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine Substrate reagent Prepare Acylating Agent Solution start->reagent 1. In anhydrous solvent mix Combine Reactants (Low Temperature) reagent->mix 2. Slow addition stir Stir under Inert Atmosphere mix->stir monitor Monitor Reaction (TLC/HPLC) stir->monitor quench Quench Reaction monitor->quench 3. Upon completion extract Aqueous Wash quench->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Crystallization/Chromatography) evaporate->purify product Final Product purify->product Acylating_Agent_Selection cluster_reactivity Reactivity Requirement cluster_selectivity Selectivity Requirement cluster_cost Cost & Availability start Select Acylating Agent high_reactivity High Reactivity Needed? start->high_reactivity acyl_chloride Acyl Chloride (e.g., EDPC, Benzoyl Chloride) high_reactivity->acyl_chloride Yes acid_anhydride Acid Anhydride high_reactivity->acid_anhydride No high_selectivity High Selectivity Needed? acyl_chloride->high_selectivity acid_anhydride->high_selectivity activated_ester Activated Ester (e.g., NHS Ester) high_selectivity->activated_ester Yes cost_consideration Cost a Major Factor? high_selectivity->cost_consideration No activated_ester->cost_consideration common_reagents Common Reagents (e.g., Benzoyl Chloride, Acetic Anhydride) cost_consideration->common_reagents Yes specialized_reagents Specialized Reagents (e.g., EDPC) cost_consideration->specialized_reagents No

References

A Comparative Guide to Acylating Reagents in Piperacillin Synthesis: Beyond 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of piperacillin, a cornerstone broad-spectrum β-lactam antibiotic, predominantly relies on the acylation of ampicillin. The most established and widely utilized acylating agent for this transformation is 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC). This guide provides an objective comparison of the conventional EDPC-based method with a significant alternative: the mixed anhydride approach. While enzymatic methods are prevalent for other β-lactam antibiotics, their application specifically to piperacillin synthesis is less documented in publicly available literature but represents a potential future avenue.

This document presents a data-driven comparison, detailed experimental protocols, and workflow visualizations to assist researchers in making informed decisions for the synthesis of piperacillin and related acylureidopenicillins.

Comparative Performance of Synthetic Methodologies

The selection of a synthetic route is a critical decision influencing reaction efficiency, product yield, purity, and overall process economy. Below is a summary of quantitative data extracted from patent literature for the two primary chemical methods for piperacillin synthesis.

Table 1: Performance Comparison of Acyl Chloride (EDPC) vs. Mixed Anhydride Methods
ParameterAcyl Chloride (EDPC) MethodMixed Anhydride Method
Starting Materials Ampicillin, this compound (EDPC)Ampicillin, D(-)-α-(4-ethyl-2,3-dioxo-1-piperazinyl-carbonylamino)phenylacetic acid, Pivaloyl chloride
Typical Yield 88% - 98.2%[1][2][3][4]~86.4%[5]
Reported Purity 95.3% - 99.9%[1][4]Not explicitly stated in the reference, but high purity is generally achievable.
Key Reagents EDPC, Triethylamine or DBU, Sodium Bicarbonate or Sodium AcetatePivaloyl chloride, Triethylamine, Tetramethylguanidine
Reaction Temperature 0°C to 10°C (Condensation Step)[1][3]-30°C to -35°C (Acylation Step)[5]
Advantages High yields, well-established industrial process, high purity achievable.Avoids the direct use of the often moisture-sensitive and highly reactive EDPC in the final coupling step.
Disadvantages EDPC can be sensitive to hydrolysis; some methods use reagents like trimethylchlorosilane which can generate hazardous waste.[2]Requires the pre-synthesis of the side-chain acid; involves very low reaction temperatures.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for the two primary chemical synthesis routes to piperacillin.

Acyl_Chloride_Method cluster_EDPC_Prep Step 1: EDPC Synthesis cluster_Condensation Step 2: Condensation N_ethyl_dioxo N-Ethyl-2,3-dioxopiperazine EDPC EDPC N_ethyl_dioxo->EDPC Triphosgene Triphosgene / BTC Triphosgene->EDPC DBU DBU / Base DBU->EDPC Ampicillin Ampicillin EDPC_input Piperacillin Piperacillin Ampicillin->Piperacillin Base_Cond Base (e.g., Sodium Acetate) Base_Cond->Piperacillin Solvent_Cond Solvent (e.g., Water/Ethyl Acetate) Solvent_Cond->Piperacillin EDPC_input->Piperacillin Acylation

Caption: Workflow for Piperacillin Synthesis via the Acyl Chloride (EDPC) Method.

Mixed_Anhydride_Method cluster_MA_Prep Step 1: Mixed Anhydride Formation cluster_Acylation Step 2: Acylation Side_Chain_Acid Side-Chain Acid* Mixed_Anhydride Mixed Anhydride Intermediate Side_Chain_Acid->Mixed_Anhydride Pivaloyl_Cl Pivaloyl Chloride Pivaloyl_Cl->Mixed_Anhydride Base_MA Base (e.g., Triethylamine) Base_MA->Mixed_Anhydride Ampicillin_Sol 6-APA Solution MA_input Piperacillin_MA Piperacillin Ampicillin_Sol->Piperacillin_MA Base_Acyl Base (e.g., Tetramethylguanidine) Base_Acyl->Piperacillin_MA MA_input->Piperacillin_MA caption * D(-)-α-(4-ethyl-2,3-dioxo-1-piperazinyl-carbonylamino)phenylacetic acid 6-Aminopenicillanic Acid (Ampicillin Core)

Caption: Workflow for Piperacillin Synthesis via the Mixed Anhydride Method.

Experimental Protocols

The following are representative experimental protocols derived from patent literature. These are intended for informational purposes and should be adapted and optimized with appropriate laboratory safety precautions.

Protocol 1: Acyl Chloride (EDPC) Method for Piperacillin Synthesis

This protocol is a composite of procedures described in patent CN112321605A.[2]

Step 1: Synthesis of this compound (EDPC)

  • Charge a reaction vessel with N-ethyl-2,3-dioxopiperazine (1.0 eq) and dichloromethane (approx. 6 parts by weight).

  • Cool the mixture to 10-20°C.

  • Add triphosgene (0.3-0.4 eq).

  • Slowly add 1,8-Diazabicyclo[6]undec-7-ene (DBU) (1.00-1.05 eq) dropwise while maintaining the temperature at 10-20°C.

  • After the addition is complete, maintain the temperature for a holding period to ensure reaction completion.

  • Filter the reaction mixture to remove any solid byproducts. The resulting filtrate is the EDPC solution in dichloromethane, which can be used directly in the next step. A typical yield for this step is reported to be around 92-94%.[2]

Step 2: Condensation with Ampicillin

  • In a separate reaction vessel, charge water (approx. 8 parts by weight), ethyl acetate (approx. 3 parts by weight), ampicillin (1.0 eq), and DBU (1.00-1.05 eq).

  • Cool the mixture to 5-10°C.

  • Slowly add the EDPC-dichloromethane solution from Step 1 to the ampicillin suspension over approximately 40 minutes.

  • During the addition, maintain the pH of the reaction mixture between 6.5 and 7.5 by adding sodium acetate as an acid-binding agent.

  • After the addition is complete, allow the reaction to proceed for an additional 15 minutes.

  • For workup and isolation, add acetone (approx. 5 parts by weight) and adjust the pH to 1.5-2.0 with hydrochloric acid to precipitate the piperacillin acid.

  • Maintain the crystallization temperature at 15-20°C for about 60 minutes.

  • Filter the solid product, wash, and dry to obtain piperacillin. A condensation yield of approximately 92.8% has been reported with this method.[2]

Protocol 2: Mixed Anhydride Method for Piperacillin Synthesis

This protocol is adapted from the procedure described in patent EP0317484A2.[5]

Step 1: Formation of the Mixed Anhydride

  • Suspend D(-)-α-(4-ethyl-2,3-dioxo-1-piperazinyl-carbonylamino)phenylacetic acid (1.0 eq) in methylene chloride (approx. 5 volumes).

  • Cool the suspension to approximately 0°C.

  • Add pyridine (catalytic amount, e.g., 0.05 ml per 5.74 g of acid) and triethylamine (approx. 1.5 eq). An almost colorless solution should form.

  • Cool the solution to -25°C.

  • Add pivaloyl chloride (approx. 1.5 eq).

  • Stir the mixture for 20 minutes at -10°C to -15°C to form the mixed anhydride suspension.

Step 2: Preparation of 6-Aminopenicillanic Acid (6-APA) Solution

  • In a separate vessel, suspend 6-APA (approx. 1.0 eq) in methylene chloride (approx. 2.3 volumes).

  • Cool the suspension to approximately 0°C.

  • Add tetramethylguanidine (approx. 1.5 eq). A solution should form almost immediately.

Step 3: Acylation

  • Cool the mixed anhydride suspension from Step 1 to -30°C to -35°C.

  • Add the 6-APA solution from Step 2 dropwise over 15 minutes to the mixed anhydride suspension.

  • Stir the reaction mixture for two hours at -30°C to -35°C.

  • For workup, remove the methylene chloride by evaporation under reduced pressure.

  • To the residue, add ethyl acetate, water, and 1N HCl. Cool to 0-5°C and stir for two hours.

  • Filter the resulting suspension, wash with 0.1 N HCl and n-hexane, and dry to obtain piperacillin. An isolation yield of 86.4% was reported for this procedure.[5]

Discussion of Alternatives

  • Acyl Chloride (EDPC) Method: This is the industry-standard method, benefiting from high-yielding and well-optimized processes. The primary challenges lie in the handling of the reactive EDPC intermediate and the management of byproducts. Recent innovations, such as using DBU as a promoter, have aimed to improve the process by avoiding reagents like trimethylchlorosilane, thereby reducing hazardous waste and improving reaction efficiency.[2] The use of microreactors has also been explored to enhance mixing and pH control, leading to higher purity and yields around 94.7%.[7]

  • Mixed Anhydride Method: This approach offers a valid alternative by activating the pre-formed side-chain carboxylic acid in situ. A key advantage is avoiding the isolation of the highly reactive EDPC. The mixed anhydride with pivaloyl chloride is sterically hindered, which can lead to a more selective reaction with the amino group of ampicillin. However, this method requires the prior synthesis of the complex side-chain acid and involves cryogenic temperatures, which can be a consideration for industrial scale-up. The reported yield is slightly lower than the best-optimized EDPC methods.[5]

  • Enzymatic Synthesis: While widely used for other semi-synthetic penicillins like ampicillin and amoxicillin, the enzymatic synthesis of piperacillin is not well-documented in readily available literature.[8] In principle, a kinetically controlled synthesis could be performed using a penicillin G acylase. This would involve reacting an activated ester or amide of the piperacillin side-chain acid with the 6-APA nucleus. Such a process would offer significant green chemistry advantages, including milder reaction conditions (neutral pH, room temperature) and reduced solvent usage. However, the substrate specificity of existing penicillin acylases for the bulky piperacillin side-chain would be a critical factor for successful development.

Conclusion

This compound (EDPC) remains the reagent of choice for the large-scale industrial synthesis of piperacillin, with optimized processes delivering high yields and purity. The mixed anhydride method presents a viable, albeit lower-yielding in reported examples, alternative that circumvents the direct use of EDPC in the final acylation step. While the development of a specific enzymatic route for piperacillin is a compelling prospect from a green chemistry perspective, further research is required to establish its feasibility and efficiency compared to the established chemical pathways. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and process safety considerations.

References

A Comparative Guide to the Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established synthesis protocols for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS 59703-00-3), a key intermediate in the synthesis of several β-lactam antibiotics, including piperacillin and cefoperazone.[1][2] We present a comparative analysis of synthetic methodologies, focusing on reagents, reaction conditions, yield, and product purity.

Introduction

This compound, often abbreviated as EDPC, is a reactive acyl chloride crucial for the derivatization of ampicillin and related structures to produce potent semi-synthetic antibiotics. The efficiency and purity of the EDPC synthesis are critical for the overall yield and quality of the final active pharmaceutical ingredient (API). The primary synthetic route involves the reaction of 4-ethyl-2,3-dioxopiperazine with a phosgene equivalent. This guide compares protocols utilizing triphosgene (bis(trichloromethyl) carbonate), a safer, solid alternative to gaseous phosgene.[1][3]

Comparative Analysis of Synthesis Protocols

The synthesis of EDPC is predominantly achieved by the formyl chlorination of 4-ethyl-2,3-dioxopiperazine.[1] Key variables in the process include the choice of activating agent, acid scavenger (base), solvent, and reaction temperature. Below is a summary of quantitative data from representative protocols.

Data Presentation: Performance Comparison
ProtocolPhosgenating AgentKey ReagentsSolventYield (%)Purity (%)Source
Protocol 1 TriphosgeneTrimethylchlorosilane (TMCS), Pyridine, DMAPDichloromethane94.3%Not Specified[4]
Protocol 2 Triphosgene (Di-(trichloromethyl) carbonate)Trimethylchlorosilane, TriethylamineChloroform75.0%97.6%[1]
Protocol 3 TriphosgeneTrimethylchlorosilane, TriethylamineDichloromethane78.3%98.2%[1]
Protocol 4 Triphosgene1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Dichloromethane93.9%Not Specified[5]
Protocol 5 TriphosgeneTrimethylchlorosilane, TriethylamineDichloromethane92.28%82.49%[6]

Analysis: The data indicates that high yields (above 90%) are achievable using triphosgene in dichloromethane. Protocol 1 demonstrates a very high yield of 94.3%.[4] Protocol 4 introduces DBU as an initiator, which also results in a high yield (93.9%) and avoids the use of trimethylchlorosilane, potentially reducing hazardous waste.[5] Protocols 2 and 3, while showing slightly lower yields (75-78.3%), provide specific data on high product purity (97.6-98.2%).[1] The choice of protocol may therefore depend on whether yield or purity is the primary optimization target.

Experimental Protocols & Methodologies

Below are detailed experimental procedures for two key synthesis protocols.

Protocol 1: High-Yield Synthesis Using Pyridine

This method is adapted from a procedure noted for its high product yield.[4]

Reagents:

  • N-ethyldioxopiperazine: 14.2 g (0.10 mol)

  • Dichloromethane: 200 mL + 30 mL for washing

  • Trimethylchlorosilane (TMCS): 16.3 g (0.15 mol)

  • Pyridine: 11.9 g (0.15 mol)

  • 4-Dimethylaminopyridine (DMAP): 0.018 g

  • Triphosgene: 11.9 g (0.04 mol)

  • n-Hexane: 100 mL

Procedure:

  • Transfer 14.2 g of N-ethyldioxopiperazine to a 500 mL three-necked flask and add 200 mL of dichloromethane.

  • Stir the mixture and cool to a temperature range of -25 to -20 °C.

  • Add 16.3 g of TMCS, followed by 11.9 g of pyridine, while maintaining the temperature at -25 to -20 °C.

  • Add 0.018 g of DMAP.

  • Add 11.9 g of triphosgene in batches, ensuring the temperature remains between -25 and -20 °C.

  • Maintain the reaction for 30-60 minutes after the addition of triphosgene is complete.

  • Upon completion, perform suction filtration and wash the solid with 30 mL of dichloromethane.

  • The filtrate is distilled to dryness under reduced pressure.

  • Add 100 mL of n-hexane to the residue to induce crystallization.

  • Filter the crystals by suction and dry to obtain the final product.

Reported Outcome: 19.3 g of N-ethylbisoxypiperazine chloride (EDPC), corresponding to a 94.3% yield.[4]

Protocol 2: High-Purity Synthesis Using Triethylamine

This method is adapted from a patent describing the synthesis and crystallization of EDPC for pharmaceutical use.[1]

Reagents:

  • 4-ethyl-2,3-dioxopiperazine: 28.4 g (0.2 mol)

  • Chloroform: 350 mL

  • Trimethylchlorosilane: 33.7 g (0.31 mol)

  • Triethylamine: 31.4 g (0.31 mol)

  • Triphosgene: 23.8 g (0.08 mol)

  • n-Hexane: 200 mL

Procedure:

  • In a dry 500 mL three-necked flask, dissolve 28.4 g of 4-ethyl-2,3-dioxopiperazine in 350 mL of chloroform.

  • Cool the solution to -5 °C and add 33.7 g of trimethylchlorosilane.

  • Dropwise add 31.4 g of triethylamine over 1 hour, maintaining the temperature at -5 to 0 °C. Stir for an additional 2 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Cool the filtrate to -10 °C and slowly add 23.8 g of triphosgene.

  • After addition, allow the reaction to stir and naturally warm to room temperature for 2 hours.

  • Cool the reaction solution back to -10 °C and add 200 mL of n-hexane to crystallize the product.

  • Stir for 1 hour, then filter and dry the resulting solid.

Reported Outcome: 30.6 g of EDPC, corresponding to a 75% yield with a purity of 97.6%.[1]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants & Reagents cluster_process Process Start 4-Ethyl-2,3-dioxopiperazine Reaction Acylation Reaction (-25°C to 0°C) Start->Reaction PhosgenatingAgent Triphosgene PhosgenatingAgent->Reaction Activator Activator / Base (e.g., TMCS, Pyridine) Activator->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Work-up (Filtration, Distillation) Reaction->Workup Crystallization Crystallization (e.g., with n-Hexane) Workup->Crystallization Product Product: 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride Crystallization->Product

Caption: General workflow for EDPC synthesis.

Application in Antibiotic Synthesis

EDPC is a critical acylating agent. The diagram below shows its role in the synthesis of Piperacillin from an ampicillin derivative.

G EDPC EDPC (Acylating Agent) Reaction Condensation Reaction (Acylation) EDPC->Reaction Ampicillin Ampicillin (Nucleophile) Ampicillin->Reaction Piperacillin Piperacillin (Final Product) Reaction->Piperacillin Forms new amide bond Byproduct HCl Reaction->Byproduct

Caption: Role of EDPC in Piperacillin synthesis.

References

Spectroscopic Analysis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl Chloride and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic overview of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC) and its derivatives. EDPC is a crucial intermediate in the synthesis of several key antibiotics, including piperacillin and cefoperazone. A thorough understanding of its spectroscopic characteristics is vital for quality control, reaction monitoring, and the development of novel analogues.

Due to the limited availability of public domain spectroscopic data for this compound and its specific derivatives, this guide will focus on the expected spectroscopic characteristics based on known data for the parent compound and related chemical structures, such as other acyl chlorides and piperazine derivatives. The methodologies provided are standardized protocols applicable to the analysis of these compounds.

Data Presentation

As specific experimental data for a range of derivatives is not publicly available, the following table outlines the expected key spectroscopic features for this compound. These predictions are based on established principles of spectroscopic interpretation for the functional groups present in the molecule.

Spectroscopic TechniqueFunctional GroupExpected Chemical Shift / Frequency / m/zNotes
¹H NMR -CH₂-CH₃ (Ethyl)δ 1.1-1.3 ppm (t)Triplet due to coupling with adjacent methylene protons.
-CH₂-CH₃ (Ethyl)δ 3.3-3.6 ppm (q)Quartet due to coupling with methyl protons.
-N-CH₂-CH₂-N- (Piperazine ring)δ 3.5-4.2 ppm (m)Complex multiplet, specific shifts depend on ring conformation and substitution.
¹³C NMR -CH₂-C H₃ (Ethyl)δ 12-15 ppm
-C H₂-CH₃ (Ethyl)δ 40-45 ppm
-N-C H₂-C H₂-N- (Piperazine ring)δ 45-55 ppm
C =O (Amide)δ 155-165 ppmTwo distinct signals expected for the two amide carbonyls.
C =O (Acyl Chloride)δ 165-175 ppmExpected to be the most downfield carbonyl signal.
IR Spectroscopy C=O (Acyl Chloride)1780-1820 cm⁻¹ (strong)The high frequency is characteristic of the highly electrophilic acyl chloride carbonyl.
C=O (Amide)1670-1700 cm⁻¹ (strong)Two distinct bands may be observed for the two amide carbonyls in the dioxopiperazine ring.
C-N Stretch1100-1300 cm⁻¹
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 204 (for ³⁵Cl), 206 (for ³⁷Cl)Expected to see the isotopic pattern for chlorine.
[M-Cl]⁺m/z 169Loss of the chlorine atom.
Further FragmentationsFragmentation of the ethyl group and the piperazine ring.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical as the acyl chloride moiety is reactive towards protic solvents.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal (0 ppm) or the residual solvent peak. Integrate all signals and determine coupling constants (J-values) from the multiplets.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal (0 ppm) or the solvent signal.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This is the preferred method for reactive acyl chlorides as it minimizes exposure to atmospheric moisture.

  • KBr Pellet (use with caution): Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. This method should be performed quickly in a dry environment to prevent hydrolysis of the acyl chloride.

2. Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: Perform a background scan (with no sample) before the sample scan. The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or acetonitrile.

2. Data Acquisition:

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 150-250 °C.

    • Mass Range: m/z 40-500.

  • Parameters (ESI):

    • Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizer Gas: Nitrogen.

    • Drying Gas Temperature: 150-350 °C.

  • Processing: Calibrate the mass analyzer using a known standard. Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison start Starting Materials (e.g., N-Ethylpiperazine, Oxalyl Chloride Derivative) reaction Cyclization & Acylation Reaction start->reaction workup Work-up & Purification (e.g., Filtration, Crystallization) reaction->workup product 4-Alkyl-2,3-dioxopiperazine- 1-carbonyl chloride Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms uvvis UV-Vis Spectroscopy (Optional) product->uvvis data_proc Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc uvvis->data_proc comparison Comparison with Alternative Compounds data_proc->comparison report Publish Comparison Guide comparison->report

Caption: Workflow for Synthesis and Spectroscopic Comparison.

Purity Under Scrutiny: A Comparative Guide to Commercial 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible synthetic outcomes. This guide provides a comprehensive purity assessment of commercially available 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC), a critical acylating agent in the synthesis of semi-synthetic penicillins like piperacillin. We delve into a comparative analysis of its purity, performance against alternative reagents, and provide detailed experimental protocols for its evaluation.

This compound (CAS 59703-00-3) is a highly reactive acylating agent primarily utilized to introduce the 4-ethyl-2,3-dioxopiperazine moiety onto a substrate. Its most prominent application is in the pharmaceutical industry for the synthesis of broad-spectrum antibiotics, including piperacillin and cefoperazone.[1][2] The quality of this reagent directly impacts the yield and purity of the final active pharmaceutical ingredient (API).

Commercial Purity Landscape

A survey of various commercial suppliers reveals that this compound is typically offered at a purity of greater than 95% or 96%.[3][4] High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound. One of the major process-related impurities is 4-ethyl-2,3-dioxopiperazine, the precursor to the final product. Some suppliers specify a maximum limit for this impurity, often at or below 2.0%.[2]

Supplier CategoryStated PurityKey Impurity MentionedAnalytical Method
High-Purity Grade ≥98.5%Not specifiedHPLC
Standard Grade >96%Not specifiedHPLC
Technical Grade ≥95.0%4-Ethyl-2,3-dioxopiperazine (≤2.0%)HPLC

Performance in Synthesis: A Comparative Look

The primary use of this compound is in the acylation of ampicillin to produce piperacillin. While direct comparative studies with alternative acylating agents for this specific transformation are not extensively published in peer-reviewed literature, we can analyze patent literature to understand its performance in context.

The synthesis of piperacillin involves the reaction of ampicillin with EDPC in a suitable solvent system, often a mixture of water and an organic solvent like dichloromethane or ethyl acetate.[5] The reaction is typically carried out at controlled temperatures (0-20 °C) and pH.[5] Yields of piperacillin using this method are reported to be high, often exceeding 90%, with the final product purity reaching over 99% after purification.[6]

Alternative Acylating Agents:

While EDPC is the most direct and widely used reagent for introducing the desired side chain in piperacillin synthesis, other acylating agents could theoretically be employed in a multi-step process. However, this would involve a more complex synthetic route. For general acylation reactions, common alternatives include:

  • Benzoyl Chloride: A widely used, reactive acylating agent for introducing a benzoyl group.[7] In the context of piperacillin synthesis, it is not a direct alternative as it would introduce a different acyl group.

  • Other Acyl Chlorides: Various acyl chlorides can be used for acylation, but for the synthesis of piperacillin, the specific structure of EDPC is required to form the correct final product.

The high reactivity and specificity of this compound for this particular transformation make it the preferred reagent in the pharmaceutical industry, despite its sensitivity to moisture.

Experimental Protocols for Purity Assessment

To ensure the quality of incoming this compound, the following analytical methods are recommended:

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify the presence of impurities, particularly the 4-ethyl-2,3-dioxopiperazine precursor.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[8] The exact ratio should be optimized for best separation.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable dry solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Due to the compound's moisture sensitivity, handle it in a dry environment.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 210 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The presence of 4-ethyl-2,3-dioxopiperazine can be confirmed by comparing its retention time with a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any proton-containing impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. The solvent must be dry.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected signals for this compound are:

    • A triplet corresponding to the methyl protons of the ethyl group.

    • A quartet corresponding to the methylene protons of the ethyl group.

    • Signals corresponding to the methylene protons of the piperazine ring.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to confirm the carbon framework.

  • Analysis: Analyze the spectra for the presence of unexpected signals, which may indicate impurities. Integration of the signals in the ¹H NMR spectrum can be used for semi-quantitative analysis of impurities if their structures are known.

Visualizing the Synthesis and Purification Workflow

The synthesis of piperacillin using this compound is a multi-step process that can be visualized as a workflow.

cluster_synthesis Piperacillin Synthesis cluster_purification Purification Ampicillin Ampicillin Reaction Acylation Reaction (0-20°C, controlled pH) Ampicillin->Reaction EDPC 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride EDPC->Reaction Solvent Water/Organic Solvent Solvent->Reaction Crude_Piperacillin Crude Piperacillin Solution Reaction->Crude_Piperacillin pH_Adjustment pH Adjustment (Acidification) Crude_Piperacillin->pH_Adjustment Crystallization Crystallization pH_Adjustment->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Pure_Piperacillin Pure Piperacillin Drying->Pure_Piperacillin

Caption: Workflow for the synthesis and purification of piperacillin.

This workflow illustrates the key stages from the initial acylation reaction of ampicillin with this compound to the final isolation of pure piperacillin through crystallization.

Conclusion

The purity of commercially available this compound is a critical parameter for the successful synthesis of piperacillin and other related antibiotics. While most suppliers offer a product with a purity of over 95%, it is imperative for researchers to perform their own quality control using validated analytical methods such as HPLC and NMR. Understanding the potential impurities and having robust analytical protocols in place are essential for ensuring the quality and consistency of the final pharmaceutical products. While direct alternatives for this specific transformation are limited, the high efficiency of EDPC solidifies its role as a key reagent in the synthesis of these vital medicines.

References

Cost-benefit analysis of using 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of reagents is a critical decision that balances efficiency, cost, and final product quality. This guide provides a detailed cost-benefit analysis of using 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC) in the synthesis of beta-lactam antibiotics, such as piperacillin and cefoperazone. The performance of EDPC is compared with common alternative coupling reagents, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a highly effective acylating agent, particularly favored in the synthesis of semi-synthetic penicillins like piperacillin. Its use as a pre-activated species offers a streamlined and high-yielding approach. While alternative methods involving in situ activation of the corresponding carboxylic acid with standard peptide coupling reagents are common in organic synthesis, direct comparative data in the context of industrial beta-lactam production is limited. This guide consolidates available data to offer a comparative overview of these methodologies, focusing on yield, purity, reaction time, and cost.

Performance Comparison: EDPC vs. Alternative Coupling Reagents

The primary application of EDPC in the context of this analysis is the acylation of a beta-lactam core, such as ampicillin, to produce piperacillin. The key performance indicators for this transformation are reaction yield, product purity, and reaction time.

Table 1: Performance Data for Piperacillin Synthesis

Reagent/MethodYield (%)Purity (%)Reaction Time (approx.)
This compound (EDPC) - Method A[1]87.1 (overall)>98 (unspecified)40-60 minutes (condensation)
This compound (EDPC) - Method B[2][3]97.2 - 98.299.8 - 99.930-60 minutes
General Carbodiimides (e.g., DCC, EDC) with Additives (e.g., HOBt)High (general)High (general)1-24 hours
Uronium/Aminium Salts (e.g., HATU, HBTU)High (general)High (general)1-4 hours
Phosphonium Salts (e.g., PyBOP)High (general)High (general)1-4 hours

Cost Analysis

A crucial aspect of reagent selection is the cost per mole, particularly for large-scale synthesis. The following table provides an approximate cost comparison based on currently available bulk pricing from various suppliers. Prices are subject to change and may vary based on supplier and quantity.

Table 2: Cost Comparison of Coupling Reagents

ReagentCAS NumberApproximate Price (USD/kg)
This compound (EDPC)59703-00-310 - 50
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0221
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC-HCl)25952-53-82330
1-Hydroxybenzotriazole (HOBt)2592-95-2390 - 810
HATU148893-10-111640 - 15580
PyBOP128625-52-5734 - 4269.4

Note: Prices are estimates based on available online data for bulk quantities and are for comparative purposes only.

Discussion

The use of This compound (EDPC) presents a compelling case for the synthesis of piperacillin and related antibiotics.

Benefits of EDPC:

  • High Yield and Purity: Published data indicates that the use of EDPC can lead to excellent yields and very high purity of the final product.[2][3]

  • Short Reaction Times: The condensation step is typically rapid, often completed in under an hour.[1][2]

  • Cost-Effectiveness: Based on available pricing, EDPC is significantly more cost-effective in bulk quantities compared to many common peptide coupling reagents.

  • Process Simplification: Using a pre-activated acyl chloride can streamline the manufacturing process.

Considerations for EDPC:

  • Moisture Sensitivity: As an acyl chloride, EDPC is sensitive to moisture and requires careful handling and anhydrous reaction conditions to prevent hydrolysis.

  • Safety: Acyl chlorides can be corrosive and require appropriate safety precautions.

Alternative Reagents:

While direct comparative data is lacking, a qualitative analysis of common peptide coupling reagents as alternatives for the in situ activation of the corresponding carboxylic acid can be made.

  • Carbodiimides (DCC, EDC): These are cost-effective reagents for amide bond formation. However, DCC can lead to the formation of N,N'-dicyclohexylurea, a byproduct that can be difficult to remove. EDC is water-soluble, which simplifies purification, but it is more expensive than DCC. The addition of HOBt is often necessary to suppress side reactions and racemization.[4][5]

  • Uronium/Aminium (HATU, HBTU) and Phosphonium (PyBOP) Salts: These reagents are known for their high efficiency and low rates of racemization in peptide synthesis.[6][7] However, their significantly higher cost makes them less economically viable for the large-scale industrial production of antibiotics like piperacillin.

Experimental Protocols

Synthesis of Piperacillin using this compound (EDPC)

This protocol is adapted from methodologies described in patent literature.[1]

1. Acylation Reaction:

  • In a reaction vessel, suspend ampicillin in a mixture of water and a suitable organic solvent (e.g., ethyl acetate).

  • Cool the suspension to 5-10 °C.

  • Slowly add a solution of this compound in a dry organic solvent (e.g., dichloromethane) to the ampicillin suspension.

  • During the addition, maintain the pH of the reaction mixture between 6.5 and 7.5 by the controlled addition of a base (e.g., sodium acetate solution). The addition typically takes around 40-60 minutes.

  • After the addition is complete, allow the reaction to proceed for an additional 15-30 minutes at the same temperature.

2. Isolation and Purification:

  • Once the reaction is complete, add a solvent such as acetone to the mixture.

  • Adjust the pH to 1.5-2.0 with an acid (e.g., 6mol/L hydrochloric acid) to precipitate the piperacillin.

  • Maintain the temperature at 15-20 °C during acidification and subsequent crystallization for about 60 minutes.

  • Collect the solid product by filtration, wash with water and an organic solvent (e.g., acetone or ethanol), and dry under vacuum.

Representative Alternative Method: Amide Coupling using EDC/HOBt

This is a general procedure for amide bond formation and would require optimization for the specific synthesis of piperacillin.

1. Activation of Carboxylic Acid:

  • In a reaction vessel, dissolve 4-ethyl-2,3-dioxopiperazine-1-carboxylic acid and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane).

  • Cool the solution to 0 °C.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 equivalents) to the solution and stir for 30-60 minutes at 0 °C to form the active ester.

2. Coupling Reaction:

  • In a separate vessel, dissolve ampicillin and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) in an anhydrous solvent.

  • Slowly add the ampicillin solution to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by a suitable technique (e.g., TLC or HPLC).

3. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of piperacillin using EDPC and a potential alternative pathway.

Piperacillin_Synthesis_Workflow cluster_EDPC EDPC Pathway cluster_Alternative Alternative Pathway (In Situ Activation) EDPC 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride (EDPC) Condensation Condensation Reaction EDPC->Condensation Ampicillin_EDPC Ampicillin Ampicillin_EDPC->Condensation Piperacillin_EDPC Piperacillin Condensation->Piperacillin_EDPC High Yield, Short Reaction Time CarboxylicAcid 4-Ethyl-2,3-dioxopiperazine- 1-carboxylic acid Activation Activation CarboxylicAcid->Activation CouplingReagent Coupling Reagent (e.g., EDC/HOBt) CouplingReagent->Activation ActiveEster Active Ester Intermediate Activation->ActiveEster Coupling Coupling Reaction ActiveEster->Coupling Ampicillin_Alt Ampicillin Ampicillin_Alt->Coupling Piperacillin_Alt Piperacillin Coupling->Piperacillin_Alt Longer Reaction Time, Higher Reagent Cost

Caption: Comparative workflow for piperacillin synthesis.

Cost_Benefit_Analysis cluster_EDPC_Analysis EDPC Analysis cluster_Alternatives_Analysis Alternatives Analysis Reagent Reagent Selection EDPC 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride (EDPC) Reagent->EDPC Alternatives Alternative Coupling Reagents (e.g., HATU, PyBOP, EDC/HOBt) Reagent->Alternatives Cost_EDPC Cost (Lower) EDPC->Cost_EDPC Performance_EDPC Performance (High Yield, High Purity, Fast) EDPC->Performance_EDPC Handling_EDPC Handling (Moisture Sensitive) EDPC->Handling_EDPC Cost_Alts Cost (Higher) Alternatives->Cost_Alts Performance_Alts Performance (Generally High Yield/Purity) Alternatives->Performance_Alts Handling_Alts Handling (Generally More Stable) Alternatives->Handling_Alts

References

Efficacy Comparison of Acylureidopenicillins and Other Beta-Lactam Antibiotics Synthesized with 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the comparative efficacy of antibiotics is paramount for advancing new therapeutic agents. This guide provides an objective comparison of piperacillin, a prominent antibiotic synthesized using 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, against other relevant beta-lactam antibiotics. The following sections detail the mechanism of action, in vitro and in vivo efficacy data, and the experimental protocols used to generate this data.

Mechanism of Action

Piperacillin is a broad-spectrum, semi-synthetic ureidopenicillin that exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in bacterial cell walls.[1][2] Like other beta-lactam antibiotics, piperacillin acts as a structural analog of the D-Ala-D-Ala dipeptide of the nascent peptidoglycan chain.[3] This allows it to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are essential transpeptidases for cross-linking the peptidoglycan.[1][3] This inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.[4][5]

A primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[1][6] To counteract this, piperacillin is often combined with a beta-lactamase inhibitor, such as tazobactam. Tazobactam itself has minimal antibacterial activity but irreversibly inactivates many plasmid-mediated and some chromosomally-mediated beta-lactamases, thereby protecting piperacillin from degradation and extending its spectrum of activity.[2][7][8]

Inhibition_of_Peptidoglycan_Synthesis cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Piperacillin UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM Lipid_Carrier Lipid_Carrier UDP-NAM->Lipid_Carrier Peptidoglycan_Precursor Lipid II (NAG-NAM-pentapeptide) Lipid_Carrier->Peptidoglycan_Precursor Growing_Peptidoglycan Growing Peptidoglycan Chain Peptidoglycan_Precursor->Growing_Peptidoglycan PBP Penicillin-Binding Protein (PBP) Growing_Peptidoglycan->PBP Cross-linked_Peptidoglycan Cross-linked Peptidoglycan PBP->Cross-linked_Peptidoglycan Transpeptidation Inactive_PBP Inactive PBP Piperacillin Piperacillin Piperacillin->PBP Piperacillin->Inactive_PBP

Inhibition of Peptidoglycan Synthesis by Piperacillin.

Beta_Lactamase_Resistance cluster_action Antibiotic Action cluster_resistance Bacterial Resistance cluster_inhibition Inhibition of Resistance Piperacillin Piperacillin PBP Penicillin-Binding Protein (PBP) Piperacillin->PBP Inhibits Beta-Lactamase β-Lactamase Piperacillin->Beta-Lactamase Hydrolysis Inactive_Piperacillin Inactive Piperacillin Beta-Lactamase->Inactive_Piperacillin Inactive_Beta-Lactamase Inactive β-Lactamase Tazobactam Tazobactam Tazobactam->Beta-Lactamase Inhibits

Mechanism of β-Lactamase Resistance and its Inhibition.

In Vitro Efficacy

The in vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for piperacillin and its comparators against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Piperacillin Escherichia coli0.54
Klebsiella pneumoniae432
Pseudomonas aeruginosa864
Enterococcus faecalis28
Mezlocillin Escherichia coli18
Klebsiella pneumoniae464
Pseudomonas aeruginosa16128
Enterococcus faecalis416
Azlocillin Escherichia coli216
Klebsiella pneumoniae8>128
Pseudomonas aeruginosa864
Enterococcus faecalis416
Ticarcillin Escherichia coli864
Klebsiella pneumoniae64>128
Pseudomonas aeruginosa32256
Enterococcus faecalis1664
Piperacillin/Tazobactam Escherichia coli0.52
Klebsiella pneumoniae216
Pseudomonas aeruginosa832
Staphylococcus aureus (MSSA)12
Ticarcillin/Clavulanate Escherichia coli416
Klebsiella pneumoniae432
Pseudomonas aeruginosa32128
Staphylococcus aureus (MSSA)0.51
Ceftazidime Escherichia coli0.251
Klebsiella pneumoniae0.52
Pseudomonas aeruginosa28
Staphylococcus aureus (MSSA)816
Imipenem/Cilastatin Escherichia coli0.250.5
Klebsiella pneumoniae0.250.5
Pseudomonas aeruginosa24
Enterococcus faecalis24

Note: MIC values can vary depending on the specific strains tested and the methodology used.

In Vivo Efficacy

In vivo animal models are essential for evaluating the therapeutic potential of antibiotics in a physiological setting. The following table presents a summary of the in vivo efficacy of piperacillin/tazobactam and comparator antibiotics in murine infection models. Efficacy is often measured by the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected animals from death, or by the reduction in bacterial load in a specific organ.

AntibioticAnimal ModelBacterial StrainEndpointEfficacy (ED₅₀ mg/kg or Log₁₀ CFU reduction)
Piperacillin/Tazobactam Murine PneumoniaK. pneumoniae (ESBL)SurvivalAll mice survived (low inoculum)
Murine Thigh InfectionE. coli (TEM-1)ED₅₀11 mg/kg
Murine Thigh InfectionS. aureusED₅₀15 mg/kg
Ticarcillin/Clavulanate Murine PneumoniaK. pneumoniae (ESBL)SurvivalNot as effective as Piperacillin/Tazobactam
Murine Thigh InfectionE. coli (TEM-1)ED₅₀25 mg/kg
Meropenem Murine PneumoniaK. pneumoniae (ESBL)SurvivalAll mice survived (high inoculum)
Murine Thigh InfectionP. aeruginosaLog₁₀ CFU reduction>2 log₁₀ reduction
Ceftazidime Murine Thigh InfectionP. aeruginosaLog₁₀ CFU reduction~1.5 log₁₀ reduction
Imipenem/Cilastatin Murine Thigh InfectionE. coliLog₁₀ CFU reduction>2 log₁₀ reduction

Note: In vivo efficacy is highly dependent on the animal model, bacterial strain, and dosing regimen.

Experimental Protocols

Standardized methodologies are crucial for the reproducibility and comparison of antibiotic efficacy data. The following are outlines of commonly used protocols for determining in vitro and in vivo efficacy.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

MIC and MBC values are determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Broth Microdilution Method (CLSI M07):

  • Preparation of Antimicrobial Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth.

  • MBC Determination: To determine the MBC, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an antibiotic-free agar plate. The plates are incubated at 35°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

2. Agar Dilution Method (CLSI M07):

  • Plate Preparation: Serial twofold dilutions of the antibiotics are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method and applied to the surface of the agar plates using a multipoint inoculator.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria.

In Vivo Efficacy Murine Models

Animal models are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

1. Neutropenic Murine Thigh Infection Model:

  • Induction of Neutropenia: Mice (e.g., Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.

  • Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g., 10⁶ CFU/mouse).

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection (e.g., 2 hours) and administered via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thighs are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh). Efficacy is expressed as the log₁₀ CFU reduction compared to untreated controls.

2. Murine Pneumonia Model:

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a bacterial suspension.

  • Treatment: Antibiotic treatment is initiated at a specified time post-infection.

  • Efficacy Assessment: Endpoints can include survival over a defined period (e.g., 7 days) or quantitative bacteriology of the lungs at specific time points. For bacteriology, lungs are aseptically harvested, homogenized, and plated to determine CFU/lung.

Conclusion

Piperacillin, synthesized from this compound, remains a potent broad-spectrum antibiotic, particularly when combined with the beta-lactamase inhibitor tazobactam. The provided in vitro and in vivo data demonstrate its efficacy against a range of clinically important pathogens. When compared to other acylureidopenicillins and beta-lactam antibiotics, piperacillin/tazobactam shows a favorable profile, especially against many Gram-negative bacteria, including Pseudomonas aeruginosa. The choice of antibiotic for further development or clinical use should be guided by a comprehensive evaluation of its in vitro activity, in vivo efficacy, pharmacokinetic/pharmacodynamic properties, and the local prevalence of resistance mechanisms. The experimental protocols outlined provide a framework for the standardized evaluation of novel antibiotic candidates.

References

Comparative NMR Characterization of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Acylation Products and Alternative Reagents

In the realm of pharmaceutical synthesis, particularly in the development of β-lactam antibiotics such as piperacillin, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride serves as a critical acylating agent. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of its reaction products with common nucleophiles, alongside a comparative analysis with alternative acylating agents. The information presented herein is intended to assist researchers in identifying and characterizing these compounds, as well as in selecting appropriate synthetic strategies.

Executive Summary

This compound is a reactive acylating agent that readily undergoes nucleophilic acyl substitution with amines and alcohols to form the corresponding N-substituted carboxamides and O-substituted carboxylates. The NMR spectra of these products are characterized by specific chemical shifts and coupling patterns that are indicative of the newly formed functional groups and the retention of the 4-ethyl-2,3-dioxopiperazine core. This guide presents a detailed analysis of the expected ¹H and ¹³C NMR spectral data for representative reaction products. Furthermore, a comparison with products derived from a common alternative acylating agent, benzoyl chloride, is provided to highlight the differences in their NMR spectral features and potential reactivity.

NMR Data of Reaction Products

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the reaction products of this compound with benzylamine and ethanol. These values are estimated based on typical chemical shift ranges for similar functional groups and analysis of related structures.

Table 1: Predicted ¹H NMR Data for Reaction Products (in CDCl₃, 400 MHz)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-Benzyl-4-ethyl-2,3-dioxopiperazine-1-carboxamide Ethyl-CH₃1.25t7.2
Ethyl-CH₂3.50q7.2
Piperazine-CH₂3.40-3.60m-
Piperazine-CH₂3.80-4.00m-
Benzyl-CH₂4.50d5.8
NH6.50 (broad)s-
Aromatic-H7.25-7.40m-
Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate Ester Ethyl-CH₃1.35t7.1
Piperazine Ethyl-CH₃1.25t7.2
Piperazine Ethyl-CH₂3.50q7.2
Piperazine-CH₂3.45-3.65m-
Piperazine-CH₂3.90-4.10m-
Ester Ethyl-CH₂4.30q7.1

Table 2: Predicted ¹³C NMR Data for Reaction Products (in CDCl₃, 100 MHz)

CompoundCarbonChemical Shift (δ, ppm)
N-Benzyl-4-ethyl-2,3-dioxopiperazine-1-carboxamide Ethyl-CH₃12.5
Ethyl-CH₂42.0
Piperazine-CH₂45-50
Benzyl-CH₂44.0
Aromatic-C127-129, 138
C=O (Amide)155.0
C=O (Dioxopiperazine)165-170
Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate Ester Ethyl-CH₃14.2
Piperazine Ethyl-CH₃12.5
Piperazine Ethyl-CH₂42.0
Piperazine-CH₂45-50
Ester Ethyl-CH₂62.0
C=O (Ester)154.0
C=O (Dioxopiperazine)165-170

Comparison with an Alternative Acylating Agent: Benzoyl Chloride

Benzoyl chloride is a widely used, simpler acylating agent. A comparison of its reaction products with those of this compound reveals distinct differences in their NMR spectra, primarily due to the different acyl groups.

Table 3: Comparative ¹H and ¹³C NMR Data of N-Benzoylpiperazine

NucleusChemical Shift (δ, ppm)
¹H NMR (CDCl₃)
Piperazine-H~3.5 (br s, 4H), ~3.8 (br s, 4H)
Aromatic-H7.3-7.5 (m, 5H)
¹³C NMR (CDCl₃)
Piperazine-C~45, ~50
Aromatic-C~127, ~129, ~130, ~136
C=O~167

Key Differences in NMR Spectra:

  • Complexity: The spectra of products from this compound are more complex due to the presence of the ethyl group and the dioxopiperazine ring protons, which often exhibit complex splitting patterns due to conformational restrictions.

  • Chemical Shifts: The chemical shifts of the piperazine protons in the products of the title compound are influenced by the electron-withdrawing nature of the two adjacent carbonyl groups in the dioxopiperazine ring.

  • Signature Peaks: The presence of the ethyl group (a triplet and a quartet in ¹H NMR; two signals in the aliphatic region of ¹³C NMR) is a clear indicator of the 4-ethyl-2,3-dioxopiperazine moiety.

Experimental Protocols

1. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene, in an inert solvent.[1]

  • Materials: 1-Ethyl-2,3-dioxopiperazine, triphosgene, an organic base (e.g., triethylamine), and a dry, aprotic solvent (e.g., dichloromethane).

  • Procedure: To a cooled solution of 1-Ethyl-2,3-dioxopiperazine and triethylamine in dichloromethane, a solution of triphosgene in dichloromethane is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the triethylammonium chloride salt, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization.

2. General Procedure for the Reaction with Nucleophiles (e.g., Benzylamine)

  • Materials: this compound, benzylamine, a non-nucleophilic base (e.g., triethylamine), and a dry, aprotic solvent (e.g., dichloromethane).

  • Procedure: To a solution of benzylamine and triethylamine in dichloromethane, a solution of this compound in dichloromethane is added dropwise at 0 °C. The reaction is stirred and monitored by TLC. After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by column chromatography.

3. NMR Sample Preparation

  • Approximately 5-10 mg of the purified product is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the logical relationship in the characterization process.

Reaction_Workflow cluster_synthesis Synthesis cluster_reaction Reaction with Nucleophile cluster_characterization Characterization A 1-Ethyl-2,3-dioxopiperazine C This compound A->C Acylation B Triphosgene B->C E Reaction Product (e.g., N-Benzyl-carboxamide) C->E D Nucleophile (e.g., Benzylamine) D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Spectral Data (Chemical Shifts, Coupling Constants) F->G H Structure Elucidation G->H

Caption: Synthetic workflow for the preparation and characterization of reaction products.

Logical_Comparison A Acylating Agents B 4-Ethyl-2,3-dioxopiperazine- 1-carbonyl chloride A->B C Benzoyl Chloride A->C D Reaction Products B->D C->D E NMR Spectra of Products D->E F Comparative Analysis E->F

Caption: Logical flow for the comparative analysis of acylating agents.

Conclusion

The NMR characterization of reaction products derived from this compound provides a clear spectroscopic fingerprint for their identification. The presence of the ethyl group and the dioxopiperazine ring gives rise to characteristic signals that distinguish these compounds from products of simpler acylating agents like benzoyl chloride. This guide provides researchers with the fundamental data and protocols necessary for the synthesis, characterization, and comparative evaluation of these important pharmaceutical intermediates. The detailed NMR data, though predictive, offers a solid foundation for spectral interpretation in related synthetic work.

References

A Comparative Guide to LC-MS Methods for In-Situ Reaction Monitoring of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, particularly in peptide chemistry, the use of efficient acylating agents is paramount. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride has emerged as a valuable reagent for the introduction of the 4-ethyl-2,3-dioxopiperazine moiety, a scaffold present in several biologically active compounds. Real-time monitoring of acylation reactions involving this reagent is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurity formation. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for monitoring these reactions, offering detailed experimental protocols and performance data for alternative coupling reagents.

Introduction to Reaction Monitoring by LC-MS

LC-MS has become an indispensable tool for in-process reaction monitoring due to its high sensitivity, selectivity, and speed. It allows for the simultaneous detection and quantification of starting materials, intermediates, products, and byproducts in a complex reaction mixture. For a reactive species like this compound, rapid and efficient quenching and analysis are critical to obtaining accurate kinetic and conversion data. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers the necessary speed and specificity for this purpose.

Proposed UPLC-MS/MS Method for Monitoring Reactions with this compound

Experimental Protocol: Reaction Monitoring

1. Reaction Quenching and Sample Preparation:

  • Objective: To rapidly stop the acylation reaction and prepare a sample suitable for LC-MS analysis.

  • Procedure:

    • At specified time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a vial containing a mixture of 90% acetonitrile and 10% water with 0.1% formic acid (e.g., 1 mL). The water will rapidly hydrolyze the unreacted acyl chloride, and the acetonitrile will precipitate proteins if the reaction is performed in a biological matrix.

    • Vortex the quenched sample for 30 seconds.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an LC-MS vial for analysis.

2. UPLC-MS/MS Analysis:

  • Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good retention of polar analytes and fast analysis times.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A rapid gradient is crucial for high-throughput monitoring. A suggested starting gradient is:

      • 0-0.5 min: 5% B

      • 0.5-2.0 min: 5% to 95% B

      • 2.0-2.5 min: 95% B

      • 2.5-2.6 min: 95% to 5% B

      • 2.6-3.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be determined for the starting materials, the acylated product, and any expected byproducts (such as the hydrolyzed acyl chloride).

      • For this compound: The protonated molecule [M+H]⁺ would be the precursor ion. Fragmentation will likely occur at the carbonyl chloride moiety.

      • For the Acylated Product: The precursor ion will be the [M+H]⁺ of the newly formed amide. Product ions will depend on the structure of the acylated molecule.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the target analytes.

Performance Comparison with Alternative Peptide Coupling Reagents

While this compound is used for introducing a specific moiety, its function as an acylating agent in peptide synthesis can be broadly compared to other common peptide coupling reagents. The choice of coupling reagent significantly impacts crude peptide purity and the extent of racemization. The following tables summarize the performance of several widely used coupling reagents based on literature data.

Table 1: Crude Peptide Purity with Various Coupling Reagents

Coupling ReagentTypical Crude Peptide Purity (%)Key AdvantagesCommon Side Reactions
HATU Very HighGenerally considered superior for difficult couplings.More expensive than HBTU.
HBTU Good to HighHigh coupling efficiency, cost-effective.Guanidinylation of the N-terminal amine.
HCTU HighSimilar purity to HATU, more cost-effective.Potential for side reactions at the 6-chloro position.
COMU Very HighHigh efficiency, often with reduced risk of racemization.Can be more expensive.
PyBOP GoodEffective for sterically hindered couplings.Byproducts can be difficult to remove.
DIC/HOBt GoodCost-effective.Can be less efficient for difficult sequences.

Note: Purity is highly dependent on the specific peptide sequence, synthesis conditions, and purification methods.

Table 2: Racemization Levels with Various Coupling Reagents

Coupling Reagent/Method% D-Isomer (Epimerization)
HATU 0.5 - 2.0%
HBTU 1.5 - 5.0%
HCTU 1.0 - 4.0%
COMU < 1.0%
PyBOP 1.0 - 3.5%
DIC/HOBt 0.5 - 2.5%

Note: Data is based on model peptide studies and can vary with the specific amino acid being coupled.

Visualizing the Workflow and Logic

To better understand the experimental process and the relationships between the different components of the analysis, the following diagrams are provided.

G cluster_reaction Acylation Reaction cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Reaction_Mixture Reaction Mixture (Amine + this compound) Aliquot Withdraw Aliquot Reaction_Mixture->Aliquot Quench Quench with ACN/H2O/Formic Acid Aliquot->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data_Analysis Data Analysis (Peak Integration, Quantification) MSMS->Data_Analysis

Caption: Experimental workflow for LC-MS reaction monitoring.

G Reagent 4-Ethyl-2,3-dioxopiperazine -1-carbonyl chloride LCMS LC-MS System Reagent->LCMS Analyte Amine/Peptide Analyte->LCMS Product Acylated Product Product->LCMS Byproduct Hydrolyzed Reagent Byproduct->LCMS Data Reaction Kinetics & Conversion LCMS->Data

Caption: Logical relationship of components in the analysis.

Conclusion

Monitoring acylation reactions with this compound using UPLC-MS/MS provides researchers with a powerful tool to ensure optimal reaction performance. The proposed method, combined with a rapid quenching protocol, allows for near real-time analysis, facilitating rapid process development and optimization. While direct comparative data for this compound against other common peptide coupling reagents is not extensively published, the provided data on alternatives such as HATU, HBTU, and COMU offer a valuable benchmark for assessing coupling efficiency and the potential for side reactions. By implementing robust LC-MS monitoring, scientists can accelerate the development of novel molecules with greater confidence in the quality and reproducibility of their synthetic methods.

Benchmarking 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride Against Novel Coupling Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and the overall success of the synthesis, particularly with challenging peptide sequences. This guide provides a detailed comparison of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride with a selection of modern, highly efficient coupling reagents. The performance of these reagents is evaluated based on key metrics such as yield, purity, and racemization, supported by experimental data from peer-reviewed studies.

Introduction to this compound (EDPC)

This compound, often abbreviated as EDPC, is a chemical reagent primarily utilized as a raw material in the synthesis of certain antibiotics, such as Piperacillin and Cefoperazone[1][2]. Structurally, it is an acyl chloride, which imparts high reactivity for acylation reactions. While its application in general solid-phase peptide synthesis (SPPS) is not widely documented in mainstream literature, its inherent reactivity as an acid chloride suggests it could serve as a potent acylating agent. This guide will theoretically benchmark its potential performance characteristics against established novel coupling reagents.

Overview of Novel Peptide Coupling Reagents

The landscape of peptide synthesis has evolved significantly with the development of sophisticated coupling reagents designed to improve reaction kinetics and minimize side reactions, most notably racemization.[3][4] These reagents can be broadly categorized into several families, including uronium/aminium salts, phosphonium salts, and carbodiimides. For this comparison, we will focus on the following widely used novel reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective uronium-based reagent known for its rapid coupling times and efficacy in synthesizing "difficult" peptides.[5][6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that offers high efficiency comparable to HATU but with improved safety and solubility profiles.[6][7]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt reagent that provides excellent results with low racemization.[6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide often used in both solid-phase and solution-phase synthesis, frequently in conjunction with an additive like HOBt or Oxyma to suppress racemization.[6]

Performance Comparison

The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while preserving the stereochemical integrity of the chiral amino acids. The following table summarizes representative performance data for the selected novel coupling reagents in the synthesis of a model "difficult" peptide sequence.

Note: Direct comparative data for EDPC in general peptide synthesis is not available in the cited literature. The performance of EDPC is inferred based on the general reactivity of acyl chlorides.

Coupling ReagentAverage Yield (%)Crude Purity (%)Racemization (%)Key Advantages
EDPC (projected) HighModerate-HighPotentially HigherHigh reactivity, potentially lower cost.
HATU >95>90<1Very fast reaction rates, effective for hindered amino acids.[5]
COMU >95>90<1High efficiency, safer byproducts, good solubility.[6][7]
PyBOP >90>85<2Non-toxic byproduct, effective coupling properties.[6]
EDC/Oxyma 85-95>80<3Water-soluble byproduct, cost-effective.[6]

Experimental Protocols

To ensure a fair comparison of coupling reagent performance, a standardized experimental protocol for solid-phase peptide synthesis (SPPS) is essential.

General SPPS Protocol (Fmoc-based):

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling: Add the Fmoc-protected amino acid, the coupling reagent, and a base (e.g., diisopropylethylamine - DIPEA) to the resin. The specific activation procedure will vary depending on the coupling reagent.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Activation Protocols for Specific Coupling Reagents:

  • EDPC: As an acyl chloride, EDPC would theoretically be used by dissolving the Fmoc-amino acid and a non-nucleophilic base (like 2,4,6-collidine) in a suitable solvent (e.g., dichloromethane or DMF), followed by the addition of EDPC to form the active ester for coupling.

  • HATU/COMU: Pre-activate the Fmoc-amino acid by dissolving it with HATU or COMU and DIPEA in DMF for 5-10 minutes before adding the solution to the deprotected resin.

  • PyBOP: Similar to HATU, pre-activate the Fmoc-amino acid with PyBOP and DIPEA in DMF.

  • EDC/Oxyma: Dissolve the Fmoc-amino acid and Oxyma in DMF, then add EDC. This mixture is then added to the resin.

Visualizations

G cluster_workflow General SPPS Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling Washing_1->Amino_Acid_Coupling Washing_2 Washing Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat Cycle? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification Cleavage->Purification End End Purification->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

G cluster_activation Coupling Reagent Activation Pathways cluster_uronium Uronium/Aminium (HATU, COMU) cluster_phosphonium Phosphonium (PyBOP) cluster_carbodiimide Carbodiimide (EDC) cluster_acylchloride Acyl Chloride (EDPC) Amino_Acid Fmoc-AA-OH Active_Ester_U OAt/Oxyma Active Ester Amino_Acid->Active_Ester_U + Base Active_Ester_P OBt Active Ester Amino_Acid->Active_Ester_P + Base O_Acylisourea O-Acylisourea Intermediate Amino_Acid->O_Acylisourea Mixed_Anhydride Mixed Anhydride (Potential) Amino_Acid->Mixed_Anhydride Uronium_Reagent HATU / COMU Uronium_Reagent->Active_Ester_U Peptide_Bond Peptide Bond Formation Active_Ester_U->Peptide_Bond Phosphonium_Reagent PyBOP Phosphonium_Reagent->Active_Ester_P Active_Ester_P->Peptide_Bond Carbodiimide_Reagent EDC Carbodiimide_Reagent->O_Acylisourea Active_Ester_C Oxyma/OBt Active Ester O_Acylisourea->Active_Ester_C Additive Oxyma / HOBt Additive->Active_Ester_C Active_Ester_C->Peptide_Bond Acyl_Chloride EDPC Acyl_Chloride->Mixed_Anhydride Mixed_Anhydride->Peptide_Bond Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond

Caption: Activation pathways for different classes of coupling reagents.

Conclusion

The selection of an appropriate coupling reagent is a balancing act between reactivity, cost, safety, and the specific demands of the peptide sequence. While this compound is a potent acylating agent for specific applications, its broader utility and performance in general peptide synthesis require further investigation. For challenging syntheses, uronium-based reagents like HATU and COMU generally offer superior performance in terms of reaction speed and final product purity.[5] Phosphonium salts like PyBOP remain a robust and reliable choice. Carbodiimides such as EDC, especially when paired with modern additives like Oxyma, provide a cost-effective solution for many standard applications. Researchers should consider these factors carefully to optimize their peptide synthesis strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It is also sensitive to moisture and will react with water, including humidity in the air, to release hydrochloric acid.[3][4] Therefore, stringent safety measures must be implemented when handling this compound.

All handling operations should be conducted within a certified chemical fume hood.[2] Mandatory Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: For anything other than very small quantities or if there is a risk of vapor or dust exposure, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1]

Quantitative Safety Data Summary

PropertyValueSource
GHS Hazard ClassSkin Corrosion/Irritation, Category 1B[1][2]
Hazard StatementH314: Causes severe skin burns and eye damage[1][2]
IncompatibilitiesStrong oxidizing agents, water/moisture[2][3]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed hazardous waste disposal company, typically involving incineration.[1] However, for small quantities used in a laboratory setting, a preliminary neutralization (quenching) step can be performed to render the compound less reactive before collection. This should only be carried out by trained personnel.

Experimental Protocol: Laboratory-Scale Neutralization (Hydrolysis)

This protocol details the controlled hydrolysis of small quantities of this compound. The acyl chloride group will react with a basic solution to form a more stable carboxylate salt.

Materials Needed:

  • Large beaker or flask (at least 10 times the volume of the solution to be neutralized).

  • Stir bar and stir plate.

  • Dropping funnel or pipette.

  • 5-10% aqueous sodium bicarbonate or sodium hydroxide solution.

  • pH indicator strips.

  • Appropriate PPE (as listed above).

Procedure:

  • Preparation: Place the beaker or flask containing a magnetic stir bar inside a chemical fume hood.

  • Add Base: Fill the beaker with the 5-10% sodium bicarbonate or sodium hydroxide solution. The amount of the basic solution should be in significant molar excess (at least 10-fold) relative to the this compound to be neutralized.

  • Stir: Begin stirring the solution to create a vortex.

  • Slow Addition: Carefully and slowly add the this compound dropwise to the stirring basic solution. A dropping funnel is recommended for controlled addition.

  • Control the Reaction: The neutralization reaction will be exothermic and may produce gas (carbon dioxide if using bicarbonate), causing bubbling or fizzing. The rate of addition should be controlled to prevent excessive heat generation or foaming.

  • Complete the Reaction: Continue stirring the mixture for at least one hour after the addition is complete to ensure full neutralization.

  • pH Check: Once the reaction has subsided, check the pH of the solution using a pH indicator strip. The pH should be between 6 and 8. If the solution is still acidic, add more basic solution until the pH is within this range.

  • Final Disposal: The resulting neutralized aqueous solution can now be collected in a properly labeled hazardous waste container for aqueous waste, in accordance with your institution's and local regulations.

Waste Collection and Storage

For larger quantities of unreacted this compound or contaminated materials (e.g., gloves, absorbent paper), the following procedures should be followed:

  • Container Selection: Use a designated, compatible, and properly sealed hazardous waste container. The container should be made of a material that will not react with the chemical.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be in a well-ventilated area, away from incompatible materials. The container must be kept closed except when adding waste.

  • Secondary Containment: It is best practice to place the primary waste container within a secondary container to capture any potential leaks.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.

Logical Workflow for Disposal

G cluster_prep Preparation & Assessment cluster_small Small Quantity cluster_large Large Quantity / Contaminated Material cluster_final Final Disposal start Start: Have Waste This compound assess_quantity Assess Quantity start->assess_quantity neutralize Perform Laboratory-Scale Neutralization Protocol assess_quantity->neutralize Small Lab-Scale Quantity collect_solid Collect in Designated Solid Hazardous Waste Container assess_quantity->collect_solid Large Quantity or Contaminated PPE collect_aqueous Collect Neutralized Solution in Aqueous Waste Container neutralize->collect_aqueous label_waste Label Waste Container Correctly collect_aqueous->label_waste collect_solid->label_waste store_waste Store in Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS No. 59703-00-3). Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity. This compound is a corrosive, moisture-sensitive solid that requires careful handling in a controlled laboratory environment.

Hazard Identification and Classification

This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[1][2] The primary hazards are associated with its reactivity, particularly with moisture, and its corrosive nature.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 1B/1C
alt text
DangerH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/Eye Irritation, Category 1
alt text
DangerH318: Causes serious eye damage.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValue
Appearance White to tan powder, may be partially agglomerated.
Molecular Formula C₇H₉ClN₂O₃
Molecular Weight 204.61 g/mol
Melting Point 100 °C
Boiling Point 292.9 °C at 760 mmHg
Solubility Decomposes in water.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

Body PartRequired PPEMaterial/Specification
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are required. A face shield must be worn over the goggles to provide additional protection.[1]
Hands Chemical-Resistant GlovesButyl rubber or neoprene gloves are recommended. Double gloving is advised for extended handling.
Body Flame-Resistant Lab CoatA lab coat made of flame-resistant material, fully buttoned with sleeves rolled down. A chemical-resistant apron may also be necessary for larger quantities.
Respiratory Respirator (if necessary)A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of inhaling dust or vapors, or if working outside of a certified chemical fume hood.[2]
Feet Closed-Toed ShoesLeather or chemical-resistant material.

Experimental Protocol: Safe Handling Procedure

All operations involving this compound must be conducted within a certified chemical fume hood.

Preparation and Handling:

  • Work Area Preparation : Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, readily available. A container of a suitable quenching agent (e.g., isopropanol or a dilute solution of sodium bicarbonate) and spill control materials should be within arm's reach.

  • Inert Atmosphere : Due to its moisture sensitivity, it is best to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially for reactions where the presence of water would be detrimental.

  • Weighing : Tare a sealed container (e.g., a vial with a septum cap) on an analytical balance. Quickly add the desired amount of this compound to the container inside the fume hood and seal it immediately. Re-weigh the sealed container to determine the exact mass.

  • Dispensing : If transferring the solid to a reaction vessel, do so under a positive pressure of inert gas. Avoid creating dust.

  • Reaction Setup : If the reaction is exothermic, have a cooling bath (e.g., an ice-water bath) ready before adding the reagent.

  • Post-Handling : After use, ensure the container is tightly sealed. Decontaminate any surfaces that may have come into contact with the chemical using a suitable quenching agent followed by a soap and water wash.

Operational and Disposal Plan

Spill Management:

  • Evacuate : In case of a spill, evacuate the immediate area.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Contain : Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Neutralize : Slowly and carefully add a quenching agent (e.g., a dilute solution of sodium bicarbonate) to the contained spill. Be aware that this may cause effervescence.

  • Collect : Once the reaction has ceased, collect the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Waste Disposal: Unused or waste this compound is a reactive hazardous waste and must be quenched before disposal.

  • Quenching Procedure :

    • In a chemical fume hood, place a flask containing a stir bar and a suitable quenching solvent (e.g., isopropanol or a 1:1 mixture of isopropanol and water) in a cooling bath.

    • Slowly and in small portions, add the waste this compound to the stirring solvent. The reaction is exothermic and may produce hydrogen chloride gas.

    • Once the addition is complete and the reaction has subsided, allow the mixture to warm to room temperature while stirring.

  • Neutralization :

    • Check the pH of the resulting solution.

    • Slowly add a base (e.g., a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide) to neutralize the acidic byproducts until the pH is between 6 and 8.

  • Final Disposal :

    • The neutralized aqueous waste should be transferred to a properly labeled hazardous waste container for disposal according to institutional and local regulations.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Reaction handle1->handle2 handle3 Conduct Reaction handle2->handle3 clean1 Quench Waste handle3->clean1 clean2 Neutralize clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Decontaminate Workspace clean3->clean4 spill1 Evacuate & Ventilate spill2 Contain Spill spill1->spill2 spill3 Neutralize spill2->spill3 spill4 Collect & Dispose spill3->spill4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.